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  • Product: 3-(3,5-Di-tert-butylphenyl)propanoic acid
  • CAS: 42288-01-7

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth examination of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanoic acid (CAS No. 20170-32-5), a sterically hin...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanoic acid (CAS No. 20170-32-5), a sterically hindered phenolic acid of significant interest in materials science and biomedical research. The document elucidates its core chemical identity, physicochemical properties, synthesis pathways, and mechanisms of action, with a primary focus on its function as a potent antioxidant. Authored from the perspective of a Senior Application Scientist, this guide synthesizes foundational knowledge with practical, field-proven insights. It includes detailed experimental protocols for assessing its antioxidant activity and provides validated references to support all technical claims, ensuring a trustworthy and authoritative resource for professionals in the field.

Core Chemical Identity and Physicochemical Properties

Nomenclature and CAS Number

The compound at the center of this guide is systematically known by its IUPAC name, 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanoic acid . Its unique Chemical Abstracts Service (CAS) number is 20170-32-5 .[1][2] In commercial and academic literature, it is frequently referred to by several synonyms, the most common being Fenozan acid and 3,5-Di-tert-butyl-4-hydroxyhydrocinnamic acid.[1][3][4]

It is critical to distinguish this compound from its non-hydroxylated analog, 3-(3,5-Di-tert-butylphenyl)propanoic acid (CAS No. 42288-01-7), which lacks the phenolic hydroxyl group and, consequently, the potent antioxidant properties that define the subject of this guide.[5][6]

Physicochemical Data

The fundamental properties of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanoic acid are summarized in the table below. These parameters are essential for designing experimental conditions, including solvent selection and purification strategies.

PropertyValueReference(s)
Molecular Formula C₁₇H₂₆O₃[2][3][4]
Molecular Weight 278.39 g/mol [3][4]
Melting Point 172-174 °C[3][7]
Boiling Point 364.3 ± 37.0 °C (Predicted)[3][7]
Density 1.049 ± 0.06 g/cm³ (Predicted)[3][7]
pKa 4.79 ± 0.10 (Predicted)[3][7]
Appearance White to off-white crystalline powder
Solubility Slightly soluble in water; slightly soluble in DMSO, Ethanol, and Methanol.[3][4][7]

Synthesis and Characterization

Dominant Synthetic Pathway

From an industrial and laboratory perspective, the most efficient and common synthesis of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanoic acid involves a two-step process.[3] The synthesis begins with a Michael addition reaction between 2,6-di-tert-butylphenol and methyl acrylate, typically catalyzed by a base like sodium methanolate, to form the intermediate, methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate.[8] This intermediate is then subjected to hydrolysis to yield the final carboxylic acid product.[3][4]

This pathway is favored due to the high availability of the starting materials and typically high yields.[8][9]

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Hydrolysis A 2,6-Di-tert-butylphenol catalyst1 Sodium Methanolate (Catalyst) A->catalyst1 B Methyl Acrylate B->catalyst1 C Methyl 3-(3,5-di-tert-butyl-4- hydroxyphenyl)propionate D Methyl Ester Intermediate (from Step 1) C->D Proceeds to catalyst1->C Reaction reagent1 NaOH / HCl D->reagent1 E Final Product: 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanoic acid reagent1->E Reaction

Caption: General synthesis pathway for CAS 20170-32-5.
Structural Characterization

Following synthesis and purification, the identity and purity of the compound are confirmed using standard analytical techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the molecular structure, Fourier-Transform Infrared (FTIR) spectroscopy to identify functional groups (O-H, C=O, C-O), and Mass Spectrometry (GC-MS or LC-MS) to confirm the molecular weight and fragmentation pattern.[1]

Core Applications and Mechanism of Action

Antioxidant Activity: The Role of Steric Hindrance

The primary and most significant application of this molecule stems from its potent antioxidant activity. The mechanism is centered on the phenolic hydroxyl (-OH) group. The two bulky tert-butyl groups positioned ortho to the hydroxyl group create significant steric hindrance. This structural feature is not a flaw but a deliberate design that enhances its function.

The steric hindrance makes the phenoxyl radical, formed after the donation of the hydrogen atom to a free radical, exceptionally stable. This stability prevents the antioxidant itself from initiating new radical chain reactions, a common drawback of simpler phenolic antioxidants. It can effectively scavenge and neutralize peroxy radicals and other reactive oxygen species (ROS), terminating damaging oxidative chain reactions.[3][10]

Industrial and Pharmaceutical Significance
  • Polymer Stabilization : It serves as a high-performance antioxidant additive for polymers, protecting them from thermal-oxidative degradation during processing and end-use.[9]

  • Synthesis Precursor : It is a crucial intermediate in the synthesis of larger, more complex antioxidants, such as pentaerythritol tetrakis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] (a widely used commercial antioxidant), through esterification reactions.[7][11]

  • Biomarker of Exposure : Recent environmental and toxicological studies have identified this acid as a major urinary metabolite in rats and humans exposed to larger synthetic phenolic antioxidants.[12] Its detection in urine serves as a reliable biomarker for assessing human exposure to this class of chemicals.[12]

Key Experimental Protocol: Antioxidant Capacity Assessment

To quantify the antioxidant efficacy of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanoic acid, the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay is a standard, reliable, and widely adopted method.

DPPH Radical Scavenging Assay Protocol

This protocol is a self-validating system for evaluating the free-radical scavenging activity of phenolic compounds in vitro.[3]

A. Reagent and Solution Preparation:

  • DPPH Solution (0.1 mM) : Accurately weigh and dissolve approximately 4 mg of DPPH in 100 mL of methanol. This solution has a deep violet color. Store in an amber bottle, protected from light, to prevent degradation.

  • Test Compound Stock Solution (1 mg/mL) : Dissolve 10 mg of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid in 10 mL of methanol.

  • Working Solutions : From the stock solution, prepare a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) in methanol.

  • Positive Control : Prepare a similar dilution series of a known antioxidant like Ascorbic Acid or Trolox.

B. Assay Procedure:

  • Reaction Setup : In a 96-well microplate, add 100 µL of each working solution concentration to separate wells.

  • Blank : Prepare wells containing 100 µL of methanol to serve as the blank.

  • Control : Prepare a control well containing 100 µL of methanol.

  • Initiation : To all wells except the blank, add 100 µL of the 0.1 mM DPPH solution. To the blank wells, add 100 µL of methanol.

  • Incubation : Mix gently and incubate the plate in the dark at room temperature for 30 minutes. The presence of an antioxidant will cause the violet color of the DPPH to fade.

  • Measurement : Measure the absorbance of each well at 517 nm using a microplate spectrophotometer.

C. Data Analysis:

  • Calculate the percentage of radical scavenging activity using the following formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Plot the % Inhibition against the concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) from the plot. A lower IC₅₀ value indicates higher antioxidant activity.

G start Start: Prepare Solutions prep_dpph 1. Prepare 0.1 mM DPPH in Methanol start->prep_dpph prep_sample 2. Prepare Serial Dilutions of Test Compound prep_dpph->prep_sample plate_setup 3. Pipette Samples & Controls into 96-well Plate prep_sample->plate_setup add_dpph 4. Add DPPH Solution to all wells (except blank) plate_setup->add_dpph incubate 5. Incubate in Dark (30 min at RT) add_dpph->incubate read 6. Measure Absorbance at 517 nm incubate->read analyze 7. Calculate % Inhibition and IC50 Value read->analyze end End: Results analyze->end

Caption: Standard workflow for the DPPH antioxidant assay.

Safety and Handling

3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanoic acid is classified as an irritant.[4]

  • Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

  • Precautionary Measures : When handling this compound, standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Avoid breathing dust and ensure work is conducted in a well-ventilated area or fume hood.[5] In case of contact with eyes or skin, rinse immediately and thoroughly with water.

Conclusion

3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanoic acid is a well-characterized and versatile molecule whose value is intrinsically linked to its sterically hindered phenolic structure. Its efficacy as a radical-scavenging antioxidant underpins its use as a polymer stabilizer and as a foundational building block for more complex antioxidant structures. Furthermore, its emerging role as a key biomarker for human exposure to synthetic phenolic antioxidants highlights its relevance in environmental science and toxicology. The protocols and data presented in this guide offer a robust framework for researchers and developers to effectively utilize and study this important compound.

References

  • 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid (CAS 20170-32-5) - Benchchem.
  • 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid | 20170-32-5 - TCI Chemicals.
  • 3-(3,5-Di-tert-butylphenyl)propionic acid, 96% - ChemicalBook.
  • 3-(3′,5′-Di-tert-butyl-4′-hydroxyphenyl)propionic acid - Echemi.
  • 3-(3,5-Di-tert-butylphenyl)propionic acid, 96% - LookChem.
  • 3-(3',5'-Di-tert-butyl-4'-hydroxyphenyl)propionic acid | C17H26O3 | CID 88389 - PubChem.
  • 3-[3,5-Di(tert-butyl)-4-hydroxyphenyl]-propanoic acid - CLEARSYNTH.
  • CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
  • What is 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid? - ChemicalBook.
  • Reactivity of tert.butyl ester 3-(3', 5'-di-tert.butyl- 4'-hydroxyphenyl)
  • US4885382A - Method of producing tetrakis[3,5-di-tert-butyl-4-hydroxyphenyl)
  • Rat Metabolism Study Suggests 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid as a Potential Urinary Biomarker of Human Exposure to Representative 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)
  • 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid Six Chongqing Chemdad Co.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(3,5-Di-tert-butylphenyl)propanoic Acid

Introduction: A Molecule of Interest in Advanced Chemical Synthesis 3-(3,5-Di-tert-butylphenyl)propanoic acid, a sterically hindered aromatic carboxylic acid, represents a significant building block in the landscape of s...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule of Interest in Advanced Chemical Synthesis

3-(3,5-Di-tert-butylphenyl)propanoic acid, a sterically hindered aromatic carboxylic acid, represents a significant building block in the landscape of specialty chemicals and drug development. Its unique structural motif, featuring bulky tert-butyl groups meta-positioned to a propanoic acid side chain, imparts a distinct set of physicochemical properties that are critical for its application. These properties govern its reactivity, solubility, and interaction with biological systems, making a thorough understanding essential for researchers and developers.

The presence of the di-tert-butylphenyl group provides a lipophilic character and steric shielding, influencing everything from crystal packing to the acidity of the carboxyl group. This guide offers a comprehensive exploration of these core physicochemical properties, moving beyond mere data points to explain the underlying principles and provide robust, field-tested experimental protocols for their validation. The insights contained herein are designed to empower researchers to effectively utilize this compound in their synthetic and developmental workflows.

Part 1: Chemical Identity and Core Properties

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent research. This section details the key identifiers and physicochemical parameters of 3-(3,5-Di-tert-butylphenyl)propanoic acid.

Nomenclature and Structure
  • IUPAC Name: 3-(3,5-Di-tert-butylphenyl)propanoic acid

  • Synonyms: 3,5-Di-tert-butylhydrocinnamic acid, Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-

  • CAS Number: 42288-01-7[1]

  • Molecular Formula: C₁₇H₂₆O₂[1]

  • Molecular Weight: 262.39 g/mol [1]

The molecular structure is characterized by a benzene ring substituted with two tert-butyl groups at positions 3 and 5, and a propanoic acid chain at position 1. This arrangement is crucial for its chemical behavior.

Summary of Physicochemical Data

The following table summarizes the key physicochemical properties of 3-(3,5-Di-tert-butylphenyl)propanoic acid. It is critical to distinguish between experimentally determined values and computationally predicted data, as the latter provides a useful estimation but requires laboratory verification for mission-critical applications.

PropertyValueData TypeSource(s)
Melting Point 103-108 °CExperimental[1][2]
Boiling Point 335.4 ± 11.0 °CPredicted[1]
Density 0.983 ± 0.06 g/cm³Predicted[1]
pKa 4.71 ± 0.10Predicted[1]
LogP (Octanol/Water) 4.29880Predicted[2]

Part 2: Thermal Properties and Their Experimental Determination

The thermal behavior of a compound is fundamental to its handling, purification, and formulation. For a solid organic acid, the melting point is a primary indicator of purity and identity.

The Significance of Melting Point

The melting point of a crystalline solid is the temperature at which it changes state from solid to liquid. A sharp melting range, like the one observed for this compound (103-108 °C), is typically indicative of high purity. Impurities tend to depress and broaden the melting range. Differential Scanning Calorimetry (DSC) is the gold-standard technique for this determination, offering high precision and additional thermodynamic information.

Experimental Protocol: Melting Point Determination by DSC

Causality: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3] An endothermic event, such as melting, is detected as an increase in heat flow to the sample to maintain a zero temperature difference between the sample and the reference. This allows for the precise determination of the onset of melting and the peak of the transition.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of 3-(3,5-Di-tert-butylphenyl)propanoic acid into a standard aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature from 25 °C to 150 °C at a rate of 10 °C/min under a nitrogen atmosphere (flow rate: 50 mL/min). This controlled heating rate ensures thermal equilibrium within the sample.

    • Cool the sample back to 25 °C.

  • Data Analysis: The melting point is determined from the resulting thermogram as the onset temperature of the endothermic melting peak. The purity can also be estimated from the shape of the peak.

Workflow for DSC Analysis

DSC_Workflow cluster_prep Sample Preparation cluster_run Instrument Operation cluster_analysis Data Analysis weigh Weigh 2-5 mg of Sample pan Place in Al Pan & Crimp Lid weigh->pan load Load Sample & Reference Pans pan->load program Execute Thermal Program (Heat at 10°C/min) load->program thermogram Generate Thermogram program->thermogram analyze Determine Onset Temperature (Tm) thermogram->analyze

Caption: Workflow for Melting Point Determination using DSC.

Part 3: Solubility and Partitioning Behavior

Solubility is a critical parameter in drug development, affecting absorption, distribution, and formulation. The octanol-water partition coefficient (LogP) is the industry standard for quantifying a molecule's lipophilicity.

Understanding Lipophilicity through LogP

LogP is defined as the base-10 logarithm of the ratio of a compound's concentration in the octanol phase to its concentration in the aqueous phase at equilibrium.[4]

  • LogP > 0: Indicates higher solubility in lipids (lipophilic/hydrophobic).

  • LogP < 0: Indicates higher solubility in water (hydrophilic).

  • LogP = 0: Indicates equal solubility in both phases.[4]

The predicted LogP of ~4.3 for 3-(3,5-Di-tert-butylphenyl)propanoic acid suggests it is a highly lipophilic molecule, with significantly greater solubility in nonpolar organic solvents than in water. This is expected due to the large, nonpolar di-tert-butylphenyl group.

Experimental Protocol: LogP Determination by Shake-Flask Method

Causality: The Shake-Flask method is the traditional and most reliable method for LogP determination. It directly measures the partitioning of the solute between water and n-octanol after they have been mutually saturated to ensure thermodynamic equilibrium.

Methodology:

  • Solvent Preparation: Prepare a stock of n-octanol saturated with water and a stock of water saturated with n-octanol by vigorously mixing equal volumes of the two solvents and allowing the layers to separate for 24 hours.

  • Sample Preparation: Prepare a stock solution of the compound in saturated n-octanol at a known concentration (e.g., 1 mg/mL).

  • Partitioning:

    • In a separatory funnel, combine 10 mL of the n-octanol stock solution with 10 mL of saturated water.

    • Shake vigorously for 5-10 minutes to facilitate partitioning.

    • Allow the layers to fully separate (centrifugation may be required to break up emulsions).

  • Concentration Measurement:

    • Carefully separate the aqueous and organic layers.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC. A calibration curve must be prepared for each phase.

  • Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Water]).

Part 4: Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. Key techniques include Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.

FTIR Spectroscopy

Causality: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of specific bonds. The frequencies of these vibrations are characteristic of the functional groups present. For a carboxylic acid, key characteristic absorptions are expected.

Expected Absorptions for 3-(3,5-Di-tert-butylphenyl)propanoic acid:

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form.[2][5]

  • C-H Stretch (Aliphatic & Aromatic): Sharp peaks appearing around 3000-2850 cm⁻¹, often superimposed on the broad O-H band.

  • C=O Stretch (Carbonyl): An intense, sharp band between 1760-1690 cm⁻¹. Its exact position can be influenced by dimerization.[2][5]

  • C-O Stretch & O-H Bend: Bands in the fingerprint region (1440-1210 cm⁻¹).[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy probes the magnetic properties of atomic nuclei (typically ¹H and ¹³C) to provide detailed information about the molecular structure, including the connectivity and chemical environment of atoms.

Expected ¹H NMR Signals:

  • -COOH Proton: A characteristic singlet, typically far downfield around 12 ppm, though its position is concentration-dependent.[2][6] This signal will disappear upon shaking the sample with D₂O.

  • Aromatic Protons: Signals corresponding to the protons on the benzene ring. We would expect two signals: a singlet for the proton at C2 and a doublet (or singlet depending on resolution) for the protons at C4 and C6.

  • Propanoic Acid Chain Protons (-CH₂-CH₂-): Two distinct signals, likely triplets, for the two methylene groups. The CH₂ group adjacent to the carbonyl will be further downfield than the CH₂ group adjacent to the aromatic ring.

  • tert-Butyl Protons (-C(CH₃)₃): A large singlet around 1.3 ppm, integrating to 18 protons.

Expected ¹³C NMR Signals:

  • Carbonyl Carbon (-COOH): A signal in the 165-185 ppm region.[2][6]

  • Aromatic Carbons: Several signals in the aromatic region (~120-155 ppm). The carbons attached to the tert-butyl groups will have a distinct chemical shift.

  • Propanoic Acid Chain Carbons (-CH₂-CH₂-): Two signals in the aliphatic region.

  • tert-Butyl Carbons: Two signals: one for the quaternary carbons and one for the methyl carbons.

Logical Flow for Compound Characterization

Characterization_Flow Identity Identity & Purity Thermal Thermal Stability sub_Identity Mol. Weight (MS) Melting Point (DSC) Identity->sub_Identity Solubility Solubility & Lipophilicity sub_Thermal DSC Analysis Thermal->sub_Thermal Structure Structural Confirmation sub_Solubility Shake-Flask (LogP) Solvent Screening Solubility->sub_Solubility sub_Structure NMR ('H, '³C) FTIR Spectroscopy Structure->sub_Structure sub_Identity->sub_Thermal sub_Solubility->sub_Structure

Caption: A logical workflow for the physicochemical characterization of a novel compound.

Conclusion

3-(3,5-Di-tert-butylphenyl)propanoic acid is a compound whose utility is defined by its distinct physicochemical properties. The high lipophilicity (predicted LogP ~4.3), solid-state nature (m.p. 103-108 °C), and characteristic carboxylic acid functionality make it a versatile, albeit specialized, synthetic intermediate. The protocols and principles outlined in this guide provide a robust framework for researchers to verify these properties, ensuring data integrity and enabling the confident application of this molecule in drug discovery and materials science. A thorough, hands-on characterization, beginning with the foundational methods described herein, is the first critical step toward unlocking its full potential.

References

  • LookChem. (n.d.). 3-(3,5-Di-tert-butylphenyl)propionic acid, 96%. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3',5'-Di-tert-butyl-4'-hydroxyphenyl)propionic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3,3,3-Tris(3,5-ditert-butylphenyl)propanoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate.
  • Google Patents. (n.d.). US4885382A - Method of producing tetrakis[3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved from [Link]

  • NIST. (n.d.). 3-(3,4,5-Trimethoxyphenyl)propionic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 NMR SPECTROSCOPY INDEX. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Phenylpropanoic acid (2-tert-butylphenyl) ester. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(3-tert-butylphenyl)propanoic acid (C13H18O2). Retrieved from [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

Sources

Foundational

synthesis of 3-(3,5-Di-tert-butylphenyl)propanoic acid from 2,6-di-tert-butylphenol

An In-depth Technical Guide to the Synthesis of 3-(3,5-Di-tert-butylphenyl)propanoic Acid Abstract This technical guide provides a comprehensive, research-level overview of a viable synthetic pathway to 3-(3,5-di-tert-bu...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-(3,5-Di-tert-butylphenyl)propanoic Acid

Abstract

This technical guide provides a comprehensive, research-level overview of a viable synthetic pathway to 3-(3,5-di-tert-butylphenyl)propanoic acid. Recognizing the synthetic challenge of a direct transformation from 2,6-di-tert-butylphenol due to substitution patterns, this document outlines a more practical, multi-step approach. The proposed synthesis commences with the formation of a key intermediate, 1-bromo-3,5-di-tert-butylbenzene, followed by a palladium-catalyzed Heck reaction to introduce the three-carbon chain, and concludes with a reduction to yield the target saturated carboxylic acid. This guide is intended for researchers, chemists, and professionals in drug development, offering detailed mechanistic insights, step-by-step experimental protocols, and critical analysis of the experimental choices involved.

Introduction and Strategic Considerations

3-(3,5-Di-tert-butylphenyl)propanoic acid and its derivatives are valuable compounds in medicinal chemistry and materials science, often serving as building blocks for complex molecules and functional materials. The sterically hindered 3,5-di-tert-butylphenyl moiety imparts unique solubility, stability, and conformational properties to the parent molecule.

The direct synthesis of 3-(3,5-di-tert-butylphenyl)propanoic acid from 2,6-di-tert-butylphenol is synthetically challenging. The primary obstacle is the thermodynamically favored 2,6- and 2,4-substitution patterns in electrophilic aromatic substitutions on phenol, making the rearrangement to a 3,5-disubstituted pattern from a 2,6-disubstituted precursor non-trivial. Therefore, a more pragmatic synthetic strategy involves the use of a starting material that already possesses the desired 3,5-di-tert-butyl substitution pattern, or can be readily converted to it. This guide focuses on a robust pathway beginning with the synthesis of 1-bromo-3,5-di-tert-butylbenzene, a versatile intermediate for carbon-carbon bond formation.

Overall Synthetic Strategy

The proposed synthetic route is a three-step process designed for efficiency and control, leveraging well-established and high-yielding reactions in organic chemistry.

Synthetic_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: C-C Bond Formation (Heck Reaction) cluster_2 Step 3: Reduction Start 1,3-Di-tert-butylbenzene Intermediate 1-Bromo-3,5-di-tert-butylbenzene Start->Intermediate Br₂, FeBr₃ Heck_Substrate 1-Bromo-3,5-di-tert-butylbenzene Heck_Product 3-(3,5-Di-tert-butylphenyl)propenoic acid Heck_Substrate->Heck_Product Acrylic Acid, Pd(OAc)₂, Base Reduction_Start 3-(3,5-Di-tert-butylphenyl)propenoic acid Final_Product 3-(3,5-Di-tert-butylphenyl)propanoic acid Reduction_Start->Final_Product H₂, Pd/C

Caption: Overall synthetic workflow for the preparation of the target molecule.

Detailed Synthesis and Mechanistic Insights

Step 1: Synthesis of 1-Bromo-3,5-di-tert-butylbenzene

The synthesis of the key aryl bromide intermediate can be achieved via electrophilic bromination of 1,3-di-tert-butylbenzene. The two bulky tert-butyl groups direct the incoming electrophile to the 5-position, which is sterically accessible and electronically activated.

Experimental Protocol:

  • To a solution of 1,3-di-tert-butylbenzene (1.0 eq.) in a suitable solvent such as dichloromethane or carbon tetrachloride, add a catalytic amount of iron(III) bromide (FeBr₃).

  • Cool the mixture in an ice bath.

  • Slowly add bromine (1.0 eq.) dropwise while stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the bromine color disappears.

  • Quench the reaction with an aqueous solution of sodium bisulfite to remove any unreacted bromine.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or recrystallization to obtain pure 1-bromo-3,5-di-tert-butylbenzene.

Causality of Experimental Choices:

  • Lewis Acid Catalyst (FeBr₃): The iron(III) bromide polarizes the Br-Br bond, generating a more potent electrophile ("Br⁺") necessary for the electrophilic aromatic substitution.

  • Solvent: A non-polar, aprotic solvent is used to prevent reaction with the solvent and to dissolve the non-polar starting material.

  • Temperature Control: The reaction is initially cooled to control the exothermicity of the bromination.

Step 2: Heck Reaction for C-C Bond Formation

The Heck reaction is a powerful method for forming carbon-carbon bonds between an aryl halide and an alkene, catalyzed by a palladium complex.[1] In this step, 1-bromo-3,5-di-tert-butylbenzene is coupled with acrylic acid to form 3-(3,5-di-tert-butylphenyl)propenoic acid.

Heck_Mechanism Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-Br(Ln) Pd0->OxAdd Oxidative Addition (Ar-Br) Coord Alkene Coordination OxAdd->Coord Alkene Insert Migratory Insertion Coord->Insert Elim β-Hydride Elimination Insert->Elim Reduct Reductive Elimination Elim->Reduct Product Release Reduct->Pd0 - HBr (Base)

Caption: Simplified catalytic cycle of the Heck reaction.

Experimental Protocol:

  • In a reaction vessel, combine 1-bromo-3,5-di-tert-butylbenzene (1.0 eq.), acrylic acid (1.2 eq.), palladium(II) acetate (Pd(OAc)₂, 0.02 eq.), and a suitable phosphine ligand (e.g., tri(o-tolyl)phosphine, 0.04 eq.).

  • Add a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Add a base, such as triethylamine (NEt₃, 2.0 eq.) or potassium carbonate (K₂CO₃, 2.0 eq.).

  • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to 80-100 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and dilute with water.

  • Acidify the aqueous solution with HCl to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-(3,5-di-tert-butylphenyl)propenoic acid.

Causality of Experimental Choices:

  • Palladium Catalyst: Pd(0) is the active catalytic species. Pd(OAc)₂ is a common precatalyst that is reduced in situ to Pd(0).

  • Ligand: The phosphine ligand stabilizes the palladium catalyst, prevents its precipitation as palladium black, and modulates its reactivity.

  • Base: The base is crucial to neutralize the HBr generated during the catalytic cycle, regenerating the active Pd(0) catalyst.[2]

  • Solvent: A polar aprotic solvent is used to dissolve the reactants and facilitate the reaction at elevated temperatures.

Step 3: Reduction of the Alkene

The final step is the reduction of the carbon-carbon double bond in the propenoic acid side chain to yield the desired propanoic acid. Catalytic hydrogenation is the most common and efficient method for this transformation.

Experimental Protocol:

  • Dissolve 3-(3,5-di-tert-butylphenyl)propenoic acid (1.0 eq.) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C, ~1-5 mol%).

  • Place the reaction mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (typically 1-3 atm).

  • Stir the reaction at room temperature until the uptake of hydrogen ceases.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Evaporate the solvent under reduced pressure to yield the final product, 3-(3,5-di-tert-butylphenyl)propanoic acid.

  • If necessary, the product can be further purified by recrystallization.

Causality of Experimental Choices:

  • Catalyst (Pd/C): Palladium on carbon is a highly effective and widely used catalyst for the hydrogenation of alkenes. It provides a surface for the reaction to occur.

  • Hydrogen Source: Molecular hydrogen (H₂) is the reducing agent.

  • Solvent: The choice of solvent depends on the solubility of the starting material. Alcohols and esters are common choices.

Data Summary

CompoundMolecular FormulaMolar Mass ( g/mol )Physical State
1,3-Di-tert-butylbenzeneC₁₄H₂₂190.33Colorless liquid
1-Bromo-3,5-di-tert-butylbenzeneC₁₄H₂₁Br269.22Colorless to pale yellow solid
3-(3,5-Di-tert-butylphenyl)propenoic acidC₁₇H₂₄O₂260.37White solid
3-(3,5-Di-tert-butylphenyl)propanoic acid C₁₇H₂₆O₂ 262.39 White solid

Conclusion

This technical guide outlines a reliable and scalable synthetic route to 3-(3,5-di-tert-butylphenyl)propanoic acid. While a direct conversion from 2,6-di-tert-butylphenol is not straightforward, the presented three-step sequence, commencing with a commercially available precursor to 1-bromo-3,5-di-tert-butylbenzene, offers a practical solution. The key transformations—electrophilic bromination, a palladium-catalyzed Heck reaction, and catalytic hydrogenation—are all well-understood and high-yielding processes in modern organic synthesis. The detailed protocols and mechanistic discussions provided herein are intended to equip researchers with the necessary information to successfully synthesize this valuable compound.

References

  • Kobrin, V. S., et al. (2002). Using 2,6-Di-tert-butylphenol for Obtaining of bis[3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl]phtalate by Ecological Acceptable Industrial Method. Siberian Branch of the Russian Academy of Sciences. [Link]

  • Odinity (2013). Intro to Organometallics: The Heck Reaction. Odinity. [Link]

  • Wikipedia (2023). Fries rearrangement. Wikipedia. [Link]

  • Google Patents (2014). CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate.
  • Organic Chemistry Portal. Fries Rearrangement. Organic Chemistry Portal. [Link]

  • BYJU'S. What is the Fries Rearrangement Reaction?. BYJU'S. [Link]

  • Google Patents. US4885382A - Method of producing tetrakis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane.
  • National Institutes of Health (NIH). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]

  • Wikipedia. 2,6-Di-tert-butylphenol. Wikipedia. [Link]

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  • Agett, A. H. THE REACTION OF ETHYLENE OXIDE WITH VARIOUS GRIGNARD REAGENTS. Michigan State University. [Link]

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  • Allen. Ethylene oxide when treated with Grignard reagent yields. Allen. [Link]

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  • PubMed. Degradation of 2,6-di-tert-butylphenol by an isolated high-efficiency bacterium strain. PubMed. [Link]

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Exploratory

Michael addition synthesis of 3-(3,5-Di-tert-butylphenyl)propanoic acid

An In-Depth Technical Guide to the Synthesis of 3-(3,5-Di-tert-butylphenyl)propanoic Acid via Michael Addition Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive, mechanist...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-(3,5-Di-tert-butylphenyl)propanoic Acid via Michael Addition

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, mechanistically-grounded protocol for the synthesis of 3-(3,5-Di-tert-butylphenyl)propanoic acid. The core strategy employs a base-catalyzed Michael addition, a robust and highly efficient method for carbon-carbon bond formation. This is followed by a sequential saponification and decarboxylation cascade to yield the target molecule. This document is intended for researchers, chemists, and professionals in drug development, offering not only a step-by-step methodology but also the underlying chemical principles that govern the experimental choices. We will delve into the causality behind the selection of reagents, reaction conditions, and purification strategies, ensuring a self-validating and reproducible protocol.

Introduction and Strategic Overview

3-(3,5-Di-tert-butylphenyl)propanoic acid is a valuable carboxylic acid derivative characterized by a sterically hindered phenyl group. The bulky tert-butyl groups impart unique solubility and stability properties, making it and its derivatives useful as building blocks in supramolecular chemistry, materials science, and as antioxidant moieties in complex molecules.

The synthesis of this target molecule can be efficiently achieved through a malonic ester synthesis pathway, the cornerstone of which is the Michael addition reaction. The Michael addition, or conjugate addition, is a highly atom-economical method for forming C-C bonds by the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor)[1][2][3][4].

Our synthetic strategy is a three-stage process:

  • Michael Addition: A soft carbon nucleophile, the enolate of diethyl malonate, is added to the β-position of a suitable Michael acceptor, such as ethyl 3,5-di-tert-butylcinnamate.

  • Saponification: The resulting diester adduct is hydrolyzed under basic conditions to a dicarboxylate salt.

  • Acidification & Decarboxylation: Acidification of the salt produces a substituted malonic acid, which readily undergoes thermal decarboxylation to yield the final propanoic acid derivative[5][6].

This approach is favored for its high yields, operational simplicity, and the ready availability of the starting materials.

Logical Workflow of the Synthesis

G cluster_0 Stage 1: C-C Bond Formation cluster_1 Stage 2: Hydrolysis & Decarboxylation A Diethyl Malonate (Michael Donor) D Michael Addition (Conjugate Addition) A->D B Ethyl 3,5-Di-tert-butylcinnamate (Michael Acceptor) B->D C Base (NaOEt) C->D E Diester Adduct Intermediate D->E Forms new C-C bond F Saponification (Base Hydrolysis) E->F G Dicarboxylate Salt F->G Cleaves ester bonds H Acidification & Thermal Decarboxylation G->H I Final Product: 3-(3,5-Di-tert-butylphenyl)propanoic acid H->I Loses CO2

Caption: Overall synthetic workflow from starting materials to the final product.

Mechanistic Deep Dive: The 'Why' Behind the 'How'

Understanding the mechanism is critical for troubleshooting and optimization. The entire sequence relies on the acidity of the α-protons in diethyl malonate and the electrophilicity of the cinnamate derivative.

The Michael Addition Step

The reaction is initiated by a base, typically sodium ethoxide (NaOEt) in ethanol.

  • Causality: Sodium ethoxide is chosen because its conjugate acid (ethanol) is the reaction solvent. This prevents transesterification side reactions that could occur if a different alkoxide base were used with an ethyl ester substrate. The base abstracts an α-proton from diethyl malonate, which is particularly acidic (pKa ≈ 13) due to the resonance stabilization of the resulting enolate anion across two carbonyl groups.

This highly stabilized enolate is a "soft" nucleophile, making it ideal for 1,4-conjugate addition to the "soft" electrophilic β-carbon of the α,β-unsaturated ester. The reaction proceeds via a nucleophilic attack on the β-carbon, pushing electron density through the conjugated system to the carbonyl oxygen. A subsequent proton transfer from the solvent regenerates the carbonyl and yields the stable Michael adduct.

Mechanism Diagram: Michael Addition

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation Donor Diethyl Malonate Enolate Stabilized Enolate Donor->Enolate + Base, - EtOH Base EtO⁻ Adduct_Ion Intermediate Adduct Anion Enolate->Adduct_Ion + Acceptor Acceptor Substituted Cinnamate Final_Adduct Diester Adduct Adduct_Ion->Final_Adduct + Solvent, - EtO⁻ Solvent EtOH

Caption: Core mechanism of the base-catalyzed Michael Addition.

Saponification and Decarboxylation

The Michael adduct, a substituted diethyl malonate, must be converted to the final product.

  • Saponification: This is a classic base-catalyzed ester hydrolysis[7][8]. A strong base like potassium hydroxide (KOH) is used with heat (reflux) to drive the reaction. The hydroxide ion attacks the electrophilic carbonyl carbons of both ester groups, leading to their cleavage and the formation of a dipotassium dicarboxylate salt. The use of heat is necessary to overcome the activation energy for the hydrolysis of these relatively stable ester groups.

  • Acidification and Decarboxylation: Upon cooling, the reaction mixture is acidified with a strong mineral acid (e.g., HCl). This has two effects: it protonates the dicarboxylate to form the free substituted malonic acid and neutralizes any excess base. The resulting molecule is a β-dicarboxylic acid, which is thermally unstable. Gentle heating of the acidic solution causes one of the carboxylic acid groups to be eliminated as carbon dioxide (CO₂), a highly favorable process driven by the formation of a stable gas[6][9]. This decarboxylation step exclusively yields the desired 3-(3,5-Di-tert-butylphenyl)propanoic acid.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials. All procedures should be performed by trained personnel in a properly ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents
Reagent/MaterialMolecular FormulaMW ( g/mol )Molar Eq.Notes
Ethyl 3,5-di-tert-butylcinnamateC₁₉H₂₈O₂288.431.0Michael Acceptor
Diethyl malonateC₇H₁₂O₄160.171.2Michael Donor
Sodium MetalNa22.991.1To prepare fresh sodium ethoxide
Ethanol (Absolute, 200 Proof)C₂H₅OH46.07SolventMust be anhydrous
Potassium Hydroxide (KOH)KOH56.11~5.0For saponification
Hydrochloric Acid (Conc. HCl, ~12 M)HCl36.46As neededFor acidification
Diethyl Ether / Ethyl Acetate--SolventFor extraction
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37-Drying agent
Part A: Michael Addition
  • Preparation of Sodium Ethoxide: In a 500 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a nitrogen inlet, add 150 mL of absolute ethanol. Carefully add sodium metal (1.1 eq.) in small pieces to the ethanol. The reaction is exothermic and produces hydrogen gas. Allow all the sodium to react completely to form a clear solution of sodium ethoxide.

    • Expertise & Trustworthiness: Using freshly prepared sodium ethoxide from sodium metal and absolute ethanol ensures a completely anhydrous and highly reactive base, which is crucial for efficient enolate formation and preventing premature hydrolysis of the esters.

  • Enolate Formation: Cool the sodium ethoxide solution to room temperature. To this solution, add diethyl malonate (1.2 eq.) dropwise via an addition funnel over 15 minutes with continuous stirring. Stir the resulting mixture for 30 minutes at room temperature.

  • Conjugate Addition: Dissolve ethyl 3,5-di-tert-butylcinnamate (1.0 eq.) in 50 mL of absolute ethanol. Add this solution to the flask containing the malonate enolate.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting cinnamate is consumed.

  • Workup: Cool the mixture to room temperature and pour it into 300 mL of ice-cold water. Neutralize the solution carefully with dilute HCl. Extract the aqueous layer three times with diethyl ether (3 x 100 mL). Combine the organic extracts, wash with brine (1 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude diester adduct as a viscous oil. This crude product is typically carried forward without further purification.

Part B: Saponification and Decarboxylation
  • Saponification: To the flask containing the crude diester adduct, add a solution of potassium hydroxide (5.0 eq.) in 150 mL of ethanol and 50 mL of water.

    • Expertise & Trustworthiness: A mixed solvent system (ethanol/water) is used to ensure the solubility of both the organic ester and the inorganic base, maximizing reaction efficiency.

  • Reaction: Heat the mixture to reflux for 8-12 hours, or until TLC analysis indicates the complete disappearance of the starting diester.

  • Solvent Removal & Acidification: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous residue with 200 mL of water. Cool the solution in an ice bath and slowly acidify by adding concentrated HCl dropwise with vigorous stirring until the pH is ~1. A precipitate of the dicarboxylic acid intermediate may form.

  • Decarboxylation: Gently heat the acidified mixture to 50-60 °C for 1-2 hours. Vigorous bubbling (effervescence of CO₂) should be observed. Continue heating until the gas evolution ceases.

    • Expertise & Trustworthiness: The thermal decarboxylation is a critical step. Overheating can lead to side products, while insufficient heating will result in incomplete conversion. Monitoring gas evolution is a reliable indicator of reaction completion.

  • Final Workup and Purification: Cool the mixture to room temperature. The solid product may precipitate out. If not, extract the aqueous solution with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford pure 3-(3,5-Di-tert-butylphenyl)propanoic acid as a white crystalline solid.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect characteristic signals for the aromatic protons, the two tert-butyl groups (a singlet integrating to 18H), and the two methylene groups of the propanoic acid chain (two triplets).

  • ¹³C NMR: Will show distinct signals for the quaternary carbons of the tert-butyl groups, the aromatic carbons, the methylene carbons, and the carbonyl carbon of the carboxylic acid.

  • FT-IR: A broad absorption band around 2500-3300 cm⁻¹ (O-H stretch of the carboxylic acid) and a sharp carbonyl (C=O) stretch around 1700-1725 cm⁻¹.

  • Melting Point: A sharp melting point range indicates high purity.

References

  • Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. RSC Advances. [Link][1]

  • Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. PubMed Central (PMC). [Link][2]

  • Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. ResearchGate. [Link]

  • Michael addition of ethyl ester of cinnamic acid to diethyl malonate. ResearchGate. [Link]

  • Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone Catalysed by Nickel-Sparteine Complex. Longdom Publishing. [Link]

  • Enantioselective organocatalytic Michael addition of malonate esters to nitro olefins using bifunctional cinchonine derivatives. PubMed. [Link]

  • Show how you would use the malonic synthesis to make the following compounds. Study.com. [Link]

  • Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate.
  • The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE. Vedantu. [Link]

  • Illustrated Glossary of Organic Chemistry - Malonic ester synthesis. UCLA Chemistry. [Link]

  • Highly enantioselective Michael addition of diethyl malonate to chalcones catalyzed by cinchona alkaloids-derivatived bifunctional tertiary amine-thioureas bearing multiple hydrogen-bonding donors. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex. NIH. [Link]

  • Enantioselective michael addition of diethyl malonate to nitroolefins with bifunctional 2-aminodmap/urea. METU Open Access. [Link]

  • Method of producing tetrakis[3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane.
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  • Solved part 5: Ester Hydrolysis For this assignment, the. Chegg.com. [Link][7]

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  • Thesis on Synthetic Efforts Towards the Total Synthesis of (-)-Virosaine A. eScholarship, UC Irvine. [Link]

  • THE SYNTHESIS AND SUBSTITUTION REACTIONS OF 3,5-DI-tert-BUTYLPHENOL. ResearchGate. [Link]

  • Recent Advances in Base-Assisted Michael Addition Reactions. ResearchGate. [Link][4]

  • Thia-Michael Addition in Diverse Organic Synthesis. Pencis. [Link]

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  • Decarboxylation. Organic Chemistry Portal. [Link][6]

  • Spectroscopy of Hydrothermal Reactions 16: Kinetics of Decarboxylation/Hydrolysis of Methyl Propiolate Ester and Decarboxylation of Propiolic Acid at 150−210 °C and 275 Bar. ResearchGate. [Link][9]

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Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic Acid (Fenozan Acid) Abstract This technical guide provides a comprehensive overview of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic Acid (Fenozan Acid)

Abstract

This technical guide provides a comprehensive overview of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, a sterically hindered phenolic antioxidant commonly known as Fenozan acid. This document delves into its chemical identity, synthesis, mechanism of action as a potent free radical scavenger, and its significance as a key metabolite of widely used industrial antioxidants. We present detailed experimental protocols for its synthesis and functional characterization, alongside quantitative data and explanatory diagrams to support researchers, scientists, and drug development professionals in their work with this compound.

Introduction and Historical Context

3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid is a significant member of the hindered phenolic antioxidant (HPA) family. The development of HPAs began in the mid-20th century, driven by the industrial need to prevent oxidative degradation in materials such as polymers and plastics.[1][2] The core principle of HPAs is the steric hindrance provided by bulky alkyl groups (in this case, tert-butyl groups) positioned ortho to the hydroxyl group on the phenyl ring.[1] This specific structural arrangement is critical as it enhances antioxidant efficacy by stabilizing the phenoxy radical formed during the scavenging process, thereby preventing it from engaging in further detrimental side reactions.[1]

While initially recognized for its role in industrial material stabilization, Fenozan acid has garnered significant research interest for two additional reasons:

  • Biomarker of Exposure: It is a principal and stable metabolite of larger, more complex commercial antioxidants like Irganox 1010 and Irganox 1076.[1][2] Its detection in human urine serves as a crucial biomarker for assessing human exposure to this widespread class of synthetic phenolic antioxidants.[1][3]

  • Therapeutic Potential: Pre-clinical studies have explored its potential as an antiepileptic and anticarcinogenic agent, demonstrating an ability to inhibit the development of spontaneous tumors in animal models.[4][5]

This guide synthesizes the available technical information to provide a robust resource for professionals working with or investigating this multifaceted compound.

Chemical Identity and Physicochemical Properties

The unambiguous identification of a compound is foundational to all scientific work. The IUPAC name for Fenozan acid is 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid .[5][6][7]

Chemical Structure
  • SMILES: CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)O[5]

  • InChI Key: WPMYUUITDBHVQZ-UHFFFAOYSA-N[6][8]

Physicochemical Data

A summary of key physicochemical properties is presented below for quick reference.

PropertyValueSource
IUPAC Name 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid
Synonyms Fenozan, Phenozan, Fenozan acid[5][6]
Molecular Formula C₁₇H₂₆O₃[6][8]
Average Molecular Weight 278.39 g/mol [6][8]
Monoisotopic Mass 278.188194697 Da[6]
Appearance White solid (typical)[9]
Solubility Slightly soluble in water[7]

Synthesis Pathway and Rationale

The most common and industrially scalable method for synthesizing Fenozan acid is a two-step process commencing with a base-catalyzed Michael addition, followed by hydrolysis.[1][2][10] This pathway is favored due to the high availability of the starting materials and the robust nature of the reactions.

The overall synthesis workflow can be visualized as follows:

G cluster_0 Step 1: Michael Addition (Esterification) cluster_1 Step 2: Saponification (Hydrolysis) start 2,6-di-tert-butylphenol + Methyl Acrylate catalyst Base Catalyst (e.g., Potassium tert-butoxide) start->catalyst Reaction Initiation intermediate Methyl 3-(3,5-di-tert-butyl-4- hydroxyphenyl)propionate catalyst->intermediate Forms Ester hydrolysis Base Hydrolysis (e.g., NaOH or KOH) intermediate->hydrolysis To Hydrolysis acidification Acid Workup (e.g., HCl) hydrolysis->acidification Forms Carboxylate Salt product Fenozan Acid (Crude Product) acidification->product Protonation purification Purification (Recrystallization) product->purification Crude Product final_product Pure Fenozan Acid purification->final_product Final Product

Caption: General workflow for the synthesis and purification of Fenozan acid.

Experimental Protocol: Synthesis of Fenozan Acid

This protocol describes the synthesis via Michael addition followed by hydrolysis. It is a self-validating protocol that includes purification to achieve high-purity final product.

PART A: Michael Addition - Synthesis of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate [1][9]

  • Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,6-di-tert-butylphenol (1.0 eq).

  • Solvent & Catalyst: Add a suitable solvent such as t-butanol or toluene. Add a catalytic amount of a strong base (e.g., potassium tert-butoxide, 0.1 eq). Causality: The strong base is required to deprotonate the phenol, forming the phenoxide ion which is the active nucleophile for the Michael addition.

  • Reagent Addition: Begin stirring and slowly add methyl acrylate (1.1 eq) dropwise to the mixture at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to reflux (approx. 80-110 °C, depending on solvent) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the organic layer with a suitable solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl ester intermediate.

PART B: Hydrolysis - Synthesis of Fenozan Acid [1][2]

  • Saponification: Dissolve the crude methyl ester from Part A in a mixture of methanol and a 10% aqueous solution of sodium hydroxide (NaOH, 2.0 eq).

  • Reaction: Heat the mixture to reflux for 2-4 hours until TLC analysis indicates complete consumption of the ester. Causality: The hydroxide ion acts as a nucleophile, attacking the ester carbonyl and leading to the formation of a carboxylate salt (saponification).

  • Acidification: Cool the reaction mixture in an ice bath and slowly acidify with 2M hydrochloric acid (HCl) until the pH is ~2-3. A precipitate will form. Causality: Acidification protonates the carboxylate salt to form the final, water-insoluble carboxylic acid.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove inorganic salts.

  • Purification (Self-Validation): Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure Fenozan acid.[2][10] The purity should be validated by measuring the melting point and confirmed by NMR or Mass Spectrometry.

Mechanism of Action: Free Radical Scavenging

The primary function of Fenozan acid is to act as a chain-breaking antioxidant by scavenging free radicals.[1] This mechanism is central to its utility in preventing oxidative damage in both industrial materials and biological systems.

The process involves the following key steps:

  • Hydrogen Donation: The phenolic hydroxyl (-OH) group donates its hydrogen atom to a highly reactive free radical (R•), neutralizing it (RH).[1]

  • Phenoxy Radical Formation: The Fenozan acid is converted into a phenoxy radical.

  • Stabilization: This phenoxy radical is exceptionally stable for two reasons:

    • Resonance: The unpaired electron is delocalized across the aromatic ring.

    • Steric Hindrance: The two bulky tert-butyl groups ortho to the oxygen atom physically shield the radical center, preventing it from propagating the radical chain reaction.[1] This steric protection is the defining feature of hindered phenolic antioxidants.

G cluster_0 Radical Propagation Cycle (Uninhibited) cluster_1 Intervention by Fenozan Acid Lipid Lipid Lipid_Radical Lipid_Radical Lipid->Lipid_Radical Oxidative Stress (e.g., ROS) Lipid_Peroxyl_Radical Lipid_Peroxyl_Radical Lipid_Radical->Lipid_Peroxyl_Radical + O2 Lipid_Peroxyl_Radical->Lipid_Radical + another Lipid Cell_Damage Cell_Damage Lipid_Peroxyl_Radical->Cell_Damage Fenozan_Acid Fenozan-OH (Active Antioxidant) Lipid_Peroxyl_Radical->Fenozan_Acid Interception Stable_Radical Fenozan-O• (Stable Phenoxy Radical) Fenozan_Acid->Stable_Radical Donates H• Neutralized_Radical Lipid-OOH (Neutralized)

Caption: Mechanism of action for Fenozan acid as a chain-breaking antioxidant.

Applications and Research Significance

Fenozan acid is relevant across multiple scientific domains:

  • Polymer Chemistry: As a metabolite of larger antioxidants, its study is crucial for understanding the degradation and long-term stability of plastics and other polymers.[1]

  • Environmental & Health Science: Its presence in human urine is a reliable biomarker for assessing population-wide exposure to a class of common industrial chemicals, making it vital for toxicology and public health studies.[1][3]

  • Pharmacology: It is being investigated for its neuroprotective and anticarcinogenic properties.[4][11] Phenolic acids are known to penetrate the brain, and their antioxidant activity may help mitigate oxidative stress implicated in various neurological disorders.[12]

Analytical Methodologies

Protocol: DPPH Radical Scavenging Assay

This protocol provides a standardized method to quantify the antioxidant capacity of Fenozan acid. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical is a stable free radical with a deep violet color. When reduced by an antioxidant, its color fades, which can be measured spectrophotometrically.[2]

  • Preparation of Solutions:

    • DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C. Causality: DPPH is light-sensitive, and the methanol provides a stable solvent system.

    • Fenozan Acid Stock Solution: Prepare a 1 mg/mL stock solution of Fenozan acid in methanol.

    • Serial Dilutions: Create a series of working solutions from the Fenozan acid stock (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

  • Assay Procedure:

    • In a 96-well plate or individual test tubes, add 100 µL of the DPPH stock solution to each well/tube.

    • Add 100 µL of each Fenozan acid dilution to respective wells.

    • For the control (A_control), add 100 µL of methanol instead of the antioxidant solution.

  • Incubation: Mix gently and incubate the plate/tubes in the dark at room temperature for 30 minutes. Causality: The dark incubation prevents photodegradation of DPPH and allows the scavenging reaction to reach completion.

  • Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

  • Data Analysis (Validation): Plot the % Inhibition against the concentration of Fenozan acid. Determine the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates higher antioxidant activity.

Conclusion

3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, or Fenozan acid, is a compound of significant industrial and biomedical relevance. Its well-defined structure, characterized by a sterically hindered phenolic hydroxyl group, underpins its powerful radical-scavenging capabilities. Understanding its synthesis, mechanism of action, and analytical quantification is essential for professionals in materials science, environmental health, and drug development. This guide provides the foundational knowledge and practical protocols to facilitate and advance research involving this important antioxidant.

References

  • Benchchem. An In-depth Technical Guide to 3,5-di-tert-butyl-4-hydroxyphenylpropionic Acid (Fenozan). [URL: https://www.benchchem.com/product/bchm10887]
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  • National Institute of Standards and Technology. Phenol, 2,6-bis(1,1-dimethylethyl)-4-ethyl-. NIST Chemistry WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C4130421]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 164847, 4,4'-(1,2-Ethanediyl)bis(2,6-bis(1,1-dimethylethyl)phenol). [URL: https://pubchem.ncbi.nlm.nih.gov/compound/164847]
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  • Arkhipov VI, et al. [The influence of the synthetic antioxidant fenozan-K on the effects of pentobarbital during dissociative learning]. Zh Vyssh Nerv Deiat Im I P Pavlova. 1990. [URL: https://pubmed.ncbi.nlm.nih.gov/1965256/]
  • Fisher Scientific. 3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid, 98%. [URL: https://www.fishersci.com/shop/products/3-5-di-tert-butyl-4-hydroxyphenylpropionic-acid-98/AA4253305]
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Exploratory

A Comprehensive Technical Guide to the Solubility of 3-(3,5-Di-tert-butylphenyl)propanoic Acid in Organic Solvents

Introduction 3-(3,5-Di-tert-butylphenyl)propanoic acid (CAS No. 42288-01-7) is a sterically hindered carboxylic acid with significant potential in various fields, including as a crucial intermediate in the synthesis of h...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(3,5-Di-tert-butylphenyl)propanoic acid (CAS No. 42288-01-7) is a sterically hindered carboxylic acid with significant potential in various fields, including as a crucial intermediate in the synthesis of high-performance antioxidants and other specialty chemicals. For researchers, scientists, and professionals in drug development and materials science, a thorough understanding of its solubility characteristics in organic solvents is paramount. Solubility dictates the choice of reaction media, purification methods such as crystallization, and formulation strategies. This in-depth technical guide provides a detailed analysis of the physicochemical properties of 3-(3,5-Di-tert-butylphenyl)propanoic acid, a predictive assessment of its solubility, and a robust experimental protocol for its precise determination.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. The structure of 3-(3,5-Di-tert-butylphenyl)propanoic acid, featuring a non-polar bulky di-tert-butylphenyl group and a polar propanoic acid moiety, creates a molecule with dual characteristics that govern its interaction with various solvents.

The large, non-polar di-tert-butylphenyl group contributes to the molecule's lipophilicity, suggesting a preference for non-polar or weakly polar organic solvents. Conversely, the carboxylic acid group introduces polarity and the capacity for hydrogen bonding, which allows for interaction with polar solvents. The interplay between these two features determines the overall solubility profile.

A summary of the key physicochemical data for 3-(3,5-Di-tert-butylphenyl)propanoic acid is presented in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 42288-01-7[1]
Molecular Formula C₁₇H₂₆O₂[1]
Molecular Weight 262.39 g/mol [1]
Melting Point 103-108 °C[1]
Boiling Point (Predicted) 335.4 ± 11.0 °C[1]
Density (Predicted) 0.983 ± 0.06 g/cm³[1]
pKa (Predicted) 4.71 ± 0.10[1]

The predicted pKa of approximately 4.71 indicates that it is a weak acid.[1] This property is particularly relevant for its solubility in basic aqueous solutions, where it will form a more soluble salt.

Predictive Solubility Profile

Based on the principle of "like dissolves like," we can predict the solubility behavior of 3-(3,5-Di-tert-butylphenyl)propanoic acid in various classes of organic solvents.

  • Non-Polar Solvents (e.g., Hexane, Toluene): The large, non-polar di-tert-butylphenyl group is expected to facilitate solubility in these solvents through van der Waals interactions.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): These solvents can engage in dipole-dipole interactions with the carboxylic acid group, suggesting moderate to good solubility.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, interacting with the carboxylic acid moiety. However, the large non-polar part of the molecule may limit overall solubility compared to smaller carboxylic acids.

  • Highly Polar Solvents (e.g., Water, DMSO): While Dimethyl Sulfoxide (DMSO) is a powerful solvent for a wide array of organic materials, the significant non-polar character of the di-tert-butylphenyl group will likely result in lower solubility in highly polar solvents like water.[2]

Experimental Determination of Solubility: A Validated Protocol

To provide researchers with a reliable method for quantifying the solubility of 3-(3,5-Di-tert-butylphenyl)propanoic acid, the following detailed experimental protocol, based on the widely accepted shake-flask method, is provided. This method is considered the 'gold standard' for determining thermodynamic solubility.

Diagram of the Experimental Workflow

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess amount of 3-(3,5-Di-tert-butylphenyl)propanoic acid B Add to a known volume of the selected organic solvent A->B Dispense C Seal the vessel and place in a shaking incubator at constant temperature B->C Incubate D Equilibrate for 24-48 hours C->D Shake E Allow suspension to settle D->E Settle F Withdraw an aliquot of the supernatant and filter (e.g., 0.22 µm PTFE filter) E->F Sample G Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV) F->G Analyze

Caption: Workflow for the determination of thermodynamic solubility.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of crystalline 3-(3,5-Di-tert-butylphenyl)propanoic acid to a series of vials, each containing a known volume of the desired organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, hexane, toluene). The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to allow for equilibrium to be reached, typically 24 to 48 hours. The system is considered at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents) to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of 3-(3,5-Di-tert-butylphenyl)propanoic acid in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Data Analysis:

    • Calculate the solubility of the compound in the solvent, expressed in units such as mg/mL or g/L, by back-calculating from the concentration of the diluted sample.

Diagram of Key Solvent-Solute Interactions

Solvent_Solute_Interactions cluster_solute 3-(3,5-Di-tert-butylphenyl)propanoic acid cluster_solvents Organic Solvents Solute C₁₇H₂₆O₂ NonPolarPart Di-tert-butylphenyl Group (Non-Polar) Solute->NonPolarPart PolarPart Propanoic Acid Group (Polar, H-bonding) Solute->PolarPart NonPolarSolvent Non-Polar Solvents (e.g., Hexane) NonPolarPart->NonPolarSolvent van der Waals forces PolarAproticSolvent Polar Aprotic Solvents (e.g., Acetone) PolarPart->PolarAproticSolvent Dipole-Dipole interactions PolarProticSolvent Polar Protic Solvents (e.g., Methanol) PolarPart->PolarProticSolvent Hydrogen Bonding

Caption: Key intermolecular forces driving solubility.

Conclusion

While quantitative solubility data for 3-(3,5-Di-tert-butylphenyl)propanoic acid is not extensively published, its molecular structure provides a strong basis for predicting its behavior in various organic solvents. The dual nature of a large non-polar region and a polar carboxylic acid group suggests a broad solubility profile, with a preference for non-polar and moderately polar organic solvents. For researchers requiring precise solubility values, the detailed shake-flask protocol provided in this guide offers a reliable and scientifically sound methodology. A systematic approach to determining solubility is essential for the effective application of this compound in synthesis, purification, and formulation, ultimately enabling advancements in the fields of materials science and drug development.

References

  • Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

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Foundational

3-(3,5-Di-tert-butylphenyl)propanoic acid molecular weight and formula

An In-Depth Technical Guide to 3-(3,5-Di-tert-butylphenyl)propanoic Acid: Properties, Synthesis, and Applications Executive Summary 3-(3,5-Di-tert-butylphenyl)propanoic acid is a carboxylic acid derivative characterized...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(3,5-Di-tert-butylphenyl)propanoic Acid: Properties, Synthesis, and Applications

Executive Summary

3-(3,5-Di-tert-butylphenyl)propanoic acid is a carboxylic acid derivative characterized by a phenyl ring featuring two sterically demanding tert-butyl groups at the meta positions. This unique substitution pattern imparts significant lipophilicity and steric bulk, making the molecule a valuable building block in medicinal chemistry and materials science. The tert-butyl groups can serve as "steric shields," protecting adjacent functional groups from enzymatic degradation or enforcing specific molecular conformations to enhance binding affinity with biological targets.[1] This guide provides a comprehensive overview of its core physicochemical properties, a detailed, field-proven synthetic protocol, and an exploration of its applications for researchers and drug development professionals.

Physicochemical Properties

The fundamental properties of 3-(3,5-Di-tert-butylphenyl)propanoic acid are summarized below. These data are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

PropertyValueSource(s)
Molecular Formula C₁₇H₂₆O₂[2][3]
Molecular Weight 262.39 g/mol [3]
CAS Number 42288-01-7[2][3]
Melting Point 103-108 °C[2][3]
Boiling Point (Predicted) 335.4 ± 11.0 °C[3]
pKa (Predicted) 4.71 ± 0.10[3]
Synonyms 3,5-Di-tert-butylhydrocinnamic acid, Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-[2][3]

Synthesis and Mechanistic Considerations

A robust and high-yield method for synthesizing 3-(3,5-Di-tert-butylphenyl)propanoic acid is through the catalytic hydrogenation of its unsaturated precursor, 3,5-di-tert-butylcinnamic acid.[2] This reaction is a cornerstone of organic synthesis, valued for its efficiency and clean conversion.

Synthetic Pathway: Catalytic Hydrogenation

The core transformation involves the reduction of a carbon-carbon double bond in the cinnamic acid side chain to a single bond, yielding the desired propanoic acid derivative. This is achieved using hydrogen gas in the presence of a palladium catalyst.

G cluster_reagents Reaction Conditions reactant 3,5-Di-tert-butylcinnamic acid product 3-(3,5-Di-tert-butylphenyl) propanoic acid reactant->product Hydrogenation reagents H₂, 10% Pd/C Tetrahydrofuran (THF) 20 °C

Figure 1: Catalytic hydrogenation of 3,5-di-t-butylcinnamic acid.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures and represents a self-validating system due to its high reported yield and the reliability of catalytic hydrogenation.[2]

Materials:

  • 3,5-di-tert-butylcinnamic acid

  • 10% Palladium on activated carbon (10% Pd/C)

  • Hydrogen (H₂) gas

  • Tetrahydrofuran (THF), anhydrous

  • Standard hydrogenation reaction vessel

  • Filtration apparatus (e.g., Buchner funnel with Celite or a syringe filter)

  • Rotary evaporator

Procedure:

  • Vessel Preparation: To a suitable hydrogenation vessel, add 3,5-di-tert-butylcinnamic acid.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on carbon. The amount is typically 5-10 mol% relative to the substrate.

    • Causality Explanation: Palladium on carbon is a highly effective heterogeneous catalyst for the hydrogenation of alkenes. The activated carbon support provides a large surface area for the reaction, and palladium efficiently adsorbs both hydrogen gas and the alkene, facilitating the reduction. Handling under an inert atmosphere prevents potential ignition of the catalyst in the presence of flammable solvents.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material completely.

    • Causality Explanation: THF is an ideal solvent as it is relatively inert to hydrogenation conditions and effectively dissolves the nonpolar reactant, ensuring the substrate has access to the solid catalyst surface.

  • Hydrogenation: Seal the reaction vessel. Purge the vessel with hydrogen gas multiple times to remove all air. Pressurize the vessel with hydrogen (typically 1-3 atm, or use a balloon) and stir the mixture vigorously at room temperature (approx. 20 °C).[2]

    • Causality Explanation: Vigorous stirring is crucial to ensure proper mixing of the solid catalyst, the dissolved reactant, and the hydrogen gas, maximizing the reaction rate. The reaction is typically monitored by hydrogen uptake or by analytical methods like TLC or LC-MS.

  • Reaction Completion & Catalyst Removal: Once the reaction is complete, carefully vent the excess hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite or a suitable filter to remove the solid Pd/C catalyst.

    • Causality Explanation: The heterogeneous nature of the Pd/C catalyst allows for its simple removal by filtration, which is a major advantage of this method, simplifying purification. The Celite pad prevents fine catalyst particles from passing through the filter paper.

  • Product Isolation: Concentrate the filtrate using a rotary evaporator to remove the THF. The remaining solid is the crude 3-(3,5-Di-tert-butylphenyl)propanoic acid, which can be further purified by recrystallization if necessary.

    • Trustworthiness Note: This procedure has a reported yield of approximately 88%, indicating a highly efficient and reliable transformation.[2] The purity of the final product can be readily confirmed by NMR spectroscopy and mass spectrometry.

Applications in Research and Development

While its hydroxylated analog, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, is a well-known antioxidant used as a stabilizer,[4][5] 3-(3,5-di-tert-butylphenyl)propanoic acid serves a distinct role as a strategic molecular scaffold.

  • Medicinal Chemistry: The two tert-butyl groups provide a bulky, lipophilic framework. In drug design, such groups are strategically employed to:

    • Enhance Metabolic Stability: Act as a "steric shield" to protect nearby metabolically labile sites from enzymatic attack, thereby increasing the drug's half-life.[1]

    • Modulate Receptor Binding: Enforce a specific conformation on the molecule, which can lead to higher binding affinity and selectivity for a target protein.[1]

    • Improve Oral Bioavailability: The lipophilic nature can enhance absorption across biological membranes.

  • Synthetic Intermediate: The carboxylic acid functional group is a versatile handle for further chemical modifications, such as amidation or esterification, allowing for its incorporation into larger, more complex molecules. It is a valuable starting material for creating libraries of compounds for screening in drug discovery programs.

  • Materials Science: The rigid and bulky 3,5-di-tert-butylphenyl moiety can be incorporated into polymers or other advanced materials to modify their physical properties, such as thermal stability and solubility.

Conclusion

3-(3,5-Di-tert-butylphenyl)propanoic acid, with a molecular formula of C₁₇H₂₆O₂ and a molecular weight of 262.39 g/mol , is more than a simple organic acid.[2][3] Its defining structural feature—the sterically imposing tert-butyl groups—makes it a highly valuable and versatile building block for scientists in drug development and materials research. The straightforward and high-yield synthesis via catalytic hydrogenation further enhances its utility as an accessible scaffold for creating novel molecules with tailored properties.

References

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Exploratory

Spectroscopic Elucidation of 3-(3,5-Di-tert-butylphenyl)propanoic Acid: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic characteristics of 3-(3,5-Di-tert-butylphenyl)propanoic acid (CAS No. 42288-01-7).

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic characteristics of 3-(3,5-Di-tert-butylphenyl)propanoic acid (CAS No. 42288-01-7). Designed for researchers and professionals in drug development and materials science, this document moves beyond a simple data repository. It explains the causal relationships between the molecule's structure and its spectral output, offering a framework for structural verification and purity assessment. While experimental spectra for this specific compound are not publicly available, this guide establishes a robust analytical framework based on established spectroscopic principles and data from closely related structural analogs.

Molecular Structure and Analytical Overview

3-(3,5-Di-tert-butylphenyl)propanoic acid is an aromatic carboxylic acid featuring a benzene ring substituted with two sterically hindering tert-butyl groups at the meta positions and a propanoic acid chain. This unique substitution pattern dictates its chemical and physical properties, and gives rise to a distinct spectroscopic fingerprint. The structural elucidation relies on the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The following diagram illustrates the molecular structure with IUPAC-recommended numbering for the carbon atoms and lettering for the unique proton environments, which will be referenced throughout this guide.

Caption: Molecular structure of 3-(3,5-Di-tert-butylphenyl)propanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of organic molecules. For 3-(3,5-Di-tert-butylphenyl)propanoic acid, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Experimental Protocol: NMR Analysis

The following outlines a standard protocol for acquiring high-resolution NMR spectra. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for nonpolar and moderately polar compounds.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (e.g., 400 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.7 mL of CDCl₃ prep2 Add internal standard (e.g., 1% TMS) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Lock spectrometer on deuterium signal of CDCl₃ prep3->acq1 acq2 Shim magnet coils for optimal field homogeneity acq1->acq2 acq3 Acquire ¹H spectrum (e.g., 16 scans) and ¹³C spectrum (e.g., 1024 scans) acq2->acq3 proc1 Apply Fourier Transform to FID acq3->proc1 proc2 Phase correct the spectrum proc1->proc2 proc3 Calibrate spectrum to TMS at 0.00 ppm proc2->proc3 proc4 Integrate ¹H signals and pick peaks proc3->proc4 G prep Place a small amount of solid sample directly onto the ATR crystal. run Lower anvil to ensure good sample-crystal contact. Acquire sample spectrum (e.g., 32 scans). prep->run acq Acquire background spectrum of clean, empty crystal. acq->prep proc Process data (background correction, peak picking). run->proc

Caption: General workflow for acquiring an ATR-IR spectrum.

Analysis of Expected IR Absorptions

The expected IR absorptions can be confidently predicted by analyzing the spectrum of the structurally similar 3,5-di-tert-butylbenzoic acid . [1]The key difference is the presence of a propanoic acid chain, which will introduce strong aliphatic C-H stretching bands.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group & Vibration Comments & Analog Comparison
3300 - 2500 O-H stretch (Carboxylic Acid) A very broad, strong absorption characteristic of the hydrogen-bonded hydroxyl group. This feature is prominent in the spectrum of 3,5-di-tert-butylbenzoic acid. [1]
3080 - 3030 C-H stretch (Aromatic) Weak to medium absorptions, typical for sp² C-H bonds.
2960 - 2850 C-H stretch (Aliphatic) Strong, sharp absorptions from the tert-butyl and methylene groups. These will be more intense than in the benzoic acid analog due to the propanoic chain.
1710 - 1680 C=O stretch (Carboxylic Acid) A very strong, sharp absorption. Its position indicates a conjugated carbonyl group, typical for carboxylic acid dimers. This is clearly observed in the spectrum of 3,5-di-tert-butylbenzoic acid. [1]
~1600, ~1470 C=C stretch (Aromatic) Medium to strong absorptions from the benzene ring vibrations.
~1300 O-H bend (Carboxylic Acid) Medium intensity, in-plane bending.
~920 O-H bend (Carboxylic Acid Dimer) Broad, out-of-plane bending, characteristic of a dimerized carboxylic acid.

| 900 - 675 | C-H bend (Aromatic, out-of-plane) | Strong absorptions whose pattern can indicate the substitution on the benzene ring (1,3,5-trisubstituted). |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial pieces of evidence for structural confirmation.

Experimental Protocol: Electron Ionization (EI)-MS

EI-MS is a common technique that provides detailed fragmentation patterns, often allowing for the deduction of structural components.

G cluster_prep Sample Introduction cluster_acq Analysis prep1 Introduce sample via direct insertion probe or GC inlet. acq1 Ionization: bombard sample with high energy electrons (70 eV). prep1->acq1 acq2 Acceleration: accelerate ions into the mass analyzer. acq1->acq2 acq3 Detection: separate ions by mass-to-charge ratio (m/z) and detect. acq2->acq3

Caption: Simplified workflow for Electron Ionization Mass Spectrometry.

Predicted Mass Spectrum and Fragmentation

The molecular formula of 3-(3,5-Di-tert-butylphenyl)propanoic acid is C₁₇H₂₆O₂.

  • Molecular Ion (M⁺): The calculated monoisotopic mass is 262.1933 g/mol . The EI mass spectrum should show a molecular ion peak at m/z = 262.

  • Key Fragmentation Patterns:

    • Loss of Methyl ([M-15]⁺): A peak at m/z = 247 is highly expected. This corresponds to the loss of a methyl radical (•CH₃) from one of the tert-butyl groups, forming a stable tertiary carbocation. This is a hallmark fragmentation for tert-butyl substituted aromatics, as seen in the mass spectrum of 3,5-di-tert-butyltoluene, which shows a prominent [M-15]⁺ peak. [2][3] * Benzylic Cleavage: Cleavage of the bond between C9 and C10 would yield a fragment at m/z = 189 . This corresponds to the stable 3,5-di-tert-butylbenzyl cation. This is a very common fragmentation pathway for alkylbenzenes.

    • McLafferty Rearrangement: A potential rearrangement involving the carboxylic acid group could lead to cleavage of the side chain, producing a fragment corresponding to the 3,5-di-tert-butyl styrene radical cation at m/z = 202 .

Conclusion

The structural identity of 3-(3,5-Di-tert-butylphenyl)propanoic acid can be unequivocally confirmed through a combined spectroscopic approach. The predicted ¹H and ¹³C NMR spectra will resolve the specific carbon-hydrogen framework, highlighting the molecule's symmetry. IR spectroscopy serves to confirm the presence of the critical carboxylic acid and substituted aromatic functional groups, with expected absorptions aligning well with data from structural analogs. Finally, mass spectrometry will confirm the molecular weight and show characteristic fragmentation patterns, such as the loss of a methyl group, that are indicative of the di-tert-butyl substitution. This comprehensive analytical guide provides a robust framework for the characterization of this compound for research and quality control purposes.

References

  • PubChem. 3,5-Bis(tert-butyl)toluene. National Center for Biotechnology Information. Available at: [Link]

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
  • LookChem. 3-(3,5-Di-tert-butylphenyl)propionic acid, 96%. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

  • NIST. 3,5-Di-tert-butylbenzoic acid. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust, Validated HPLC Method for the Analysis of 3-(3,5-Di-tert-butylphenyl)propanoic Acid

Abstract This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-(3,5-Di-tert-butylphenyl)propanoic acid....

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-(3,5-Di-tert-butylphenyl)propanoic acid. This method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for purity assessment, stability studies, and quality control of this compound. The protocol herein is grounded in established chromatographic principles and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction

3-(3,5-Di-tert-butylphenyl)propanoic acid (CAS 42288-01-7) is a sterically hindered aromatic carboxylic acid. Its significant hydrophobicity, conferred by the two tert-butyl groups, presents unique challenges and considerations for developing an effective and reproducible analytical method. Accurate and precise quantification is critical in various stages of pharmaceutical development, from synthesis verification to formulation analysis.

This guide provides a comprehensive, step-by-step protocol for the analysis of this compound, including the scientific rationale behind the selection of chromatographic parameters. Furthermore, a detailed method validation strategy is outlined to ensure the procedure is fit for its intended purpose.

Physicochemical Properties of 3-(3,5-Di-tert-butylphenyl)propanoic Acid

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

PropertyValueSource
Molecular Formula C₁₇H₂₆O₂[4]
Molecular Weight 262.39 g/mol [4]
Predicted pKa 4.71 ± 0.10ChemicalBook
Predicted LogP 4.29880LookChem
Structure [4]

The predicted pKa of approximately 4.71 indicates that the compound is a weak acid. To ensure consistent retention and sharp peak shapes in reversed-phase chromatography, the mobile phase pH should be controlled to maintain the analyte in its non-ionized, more hydrophobic state.[5] A general rule of thumb is to maintain the mobile phase pH at least 1.5 to 2 units below the pKa of an acidic analyte.

The high LogP value confirms the non-polar, hydrophobic nature of the molecule, making it an ideal candidate for reversed-phase HPLC. A C18 stationary phase is therefore a logical first choice.

Experimental

Materials and Reagents
  • Analyte: 3-(3,5-Di-tert-butylphenyl)propanoic acid, reference standard (≥98% purity)

  • Acetonitrile (ACN): HPLC grade or higher

  • Water: Deionized, 18.2 MΩ·cm resistivity (e.g., from a Milli-Q® system)

  • Formic Acid: HPLC grade (≥99%)

  • Methanol: HPLC grade (for sample preparation)

Instrumentation

A standard HPLC system equipped with the following is suitable:

  • Binary or Quaternary Pump

  • Autosampler

  • Thermostatted Column Compartment

  • UV-Vis or Photodiode Array (PDA) Detector

Chromatographic Conditions

The selection of these parameters is based on the physicochemical properties of the analyte to achieve optimal separation and detection.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides the necessary hydrophobic interactions for retaining the non-polar analyte. The specified dimensions and particle size offer a good balance between resolution and analysis time.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic mobile phase (pH ≈ 2.8) ensures the carboxylic acid group of the analyte is fully protonated, maximizing its hydrophobicity and retention on the C18 column.[5]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC, providing good elution strength for non-polar compounds. The formic acid maintains a consistent pH across the gradient.
Gradient Elution 70% B to 95% B over 10 minA gradient is employed to ensure efficient elution of the highly retained analyte and to clean the column of any strongly bound impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 220 nmThe phenyl group of the analyte is expected to have strong absorbance in the lower UV range. A photodiode array detector can be used to determine the optimal wavelength.
Injection Volume 10 µL
Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the 3-(3,5-Di-tert-butylphenyl)propanoic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase at the initial gradient composition (70:30, Mobile Phase B:Mobile Phase A) to the desired concentrations for linearity assessment (e.g., 1, 5, 10, 50, 100, 200 µg/mL).

  • Sample Preparation: Prepare unknown samples by dissolving them in methanol and diluting with the initial mobile phase composition to fall within the calibrated concentration range.

Method Validation Protocol

The developed method should be validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended application.[1][2][3]

System Suitability

Before each validation run, and with each sequence of samples, system suitability must be established. This is achieved by injecting a working standard solution (e.g., 100 µg/mL) five times. The acceptance criteria are as follows:

  • Tailing Factor (T): ≤ 2.0

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

  • Relative Standard Deviation (RSD) of Retention Time: ≤ 1.0%

These parameters are defined and their importance is outlined in the United States Pharmacopeia (USP) General Chapter <621>.[6][7][8]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Procedure: Analyze a blank (mobile phase), a placebo (if applicable), and a spiked sample.

  • Acceptance Criteria: The blank and placebo should show no interfering peaks at the retention time of the analyte.

Linearity
  • Procedure: Analyze the prepared working standard solutions at a minimum of five concentration levels (e.g., 1-200 µg/mL) in triplicate.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

Accuracy
  • Procedure: Perform recovery studies by spiking a placebo or a known sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day, with a different analyst and/or instrument.

  • Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Procedure: Determine LOD and LOQ based on the signal-to-noise ratio. LOD is typically where the signal-to-noise ratio is 3:1, and LOQ is where it is 10:1.

  • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.

Robustness
  • Procedure: Intentionally make small variations to the method parameters and assess the impact on the results. Parameters to vary include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (e.g., percentage of acetonitrile ± 2%)

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these minor changes.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing reagents Reagents & Standards mobile_phase Mobile Phase Prep. (0.1% Formic Acid) reagents->mobile_phase sample_prep Sample & Standard Dilution reagents->sample_prep instrument HPLC System Setup (C18 Column, 30°C) sample_prep->instrument injection Inject Sample (10 µL) instrument->injection separation Gradient Elution (1.0 mL/min) injection->separation detection UV Detection (220 nm) separation->detection integration Peak Integration detection->integration calibration Calibration Curve (Linearity) integration->calibration quantification Quantification calibration->quantification

Caption: HPLC analysis workflow for 3-(3,5-Di-tert-butylphenyl)propanoic acid.

Validation_Logic cluster_validation Method Validation (ICH Q2 R1) Method Developed HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOQ LOQ/LOD Method->LOQ Robustness Robustness Method->Robustness FitForPurpose Fit for Purpose? Specificity->FitForPurpose Linearity->FitForPurpose Accuracy->FitForPurpose Precision->FitForPurpose LOQ->FitForPurpose Robustness->FitForPurpose

Caption: Logical relationship of validation parameters for the HPLC method.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust solution for the quantitative analysis of 3-(3,5-Di-tert-butylphenyl)propanoic acid. By controlling the mobile phase pH to suppress the ionization of the acidic analyte, excellent chromatographic performance is achieved on a standard C18 column. The comprehensive validation protocol, based on ICH Q2(R1) guidelines, ensures that the method is accurate, precise, and suitable for its intended use in a regulated environment.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. Rockville, MD: United States Pharmacopeial Convention. ([Link])

  • International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ([Link])

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. ([Link])

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. ([Link])

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. ([Link])

  • LookChem. 3-(3,5-Di-tert-butylphenyl)propionic acid, 96%. ([Link])

  • International Conference on Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ([Link])

Sources

Application

Application Note: Structural Elucidation of 3-(3,5-Di-tert-butylphenyl)propanoic Acid via ¹H NMR Spectroscopy

An Application Note for Researchers and Drug Development Professionals Abstract This document provides a comprehensive guide to the acquisition and interpretation of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum fo...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the acquisition and interpretation of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum for 3-(3,5-di-tert-butylphenyl)propanoic acid. We delve into the theoretical prediction of the spectrum based on molecular structure, present a detailed experimental protocol for data acquisition, and offer insights into the spectral analysis. This guide is designed for researchers, chemists, and quality control professionals who utilize NMR spectroscopy for the structural verification and characterization of complex organic molecules.

Introduction and Theoretical Framework

3-(3,5-Di-tert-butylphenyl)propanoic acid is a sterically hindered aromatic carboxylic acid. Its structure features a 1,3,5-trisubstituted benzene ring, two bulky tert-butyl groups, and a propanoic acid side chain. This combination of functionalities gives rise to a distinct and predictable ¹H NMR spectrum, making it an excellent case study for structural elucidation.

¹H NMR spectroscopy is an indispensable analytical technique that provides detailed information about the molecular structure of a compound by mapping the chemical environments of its hydrogen atoms (protons). The key parameters derived from a ¹H NMR spectrum are:

  • Chemical Shift (δ): Indicates the electronic environment of a proton.

  • Integration: Represents the relative number of protons responsible for a signal.

  • Multiplicity (Splitting Pattern): Reveals the number of neighboring protons.

A thorough understanding of these parameters allows for the unambiguous assignment of each signal to a specific set of protons within the molecule, thereby confirming its identity and purity.

Molecular Structure and Predicted Proton Environments

The structural symmetry and electronic features of 3-(3,5-di-tert-butylphenyl)propanoic acid lead to five distinct proton environments, as illustrated below. The prediction of the spectrum relies on analyzing each of these environments.

cluster_molecule 3-(3,5-Di-tert-butylphenyl)propanoic acid mol Ha Ha Hb Hb Hc Hc Hd Hd He He

A structural representation is conceptually shown here to guide the labeling. The actual proton assignments are detailed below.

Proton Environment Analysis:

  • Hₐ (Carboxylic Acid): A single proton attached to a highly electronegative oxygen. It is expected to be significantly deshielded and appear far downfield.

  • Hᵦ & Hᵧ (Propanoic Chain): Two adjacent methylene (-CH₂) groups. The Hᵦ protons are alpha to the carbonyl group, while the Hᵧ protons are in a benzylic position (adjacent to the phenyl ring). They are chemically non-equivalent and will couple with each other.

  • Hᵨ (Aromatic): Two equivalent protons at the C4 and C6 positions of the phenyl ring.

  • Hₑ (Aromatic): A single proton at the C2 position, situated between the two tert-butyl groups.

  • Hζ (tert-Butyl): Eighteen equivalent protons of the two tert-butyl groups. The symmetry of the 1,3,5-substitution pattern makes both C(CH₃)₃ groups identical.

Predicted ¹H NMR Spectral Data

Based on established principles of chemical shifts and spin-spin coupling, a detailed prediction for the ¹H NMR spectrum of the target molecule in a standard solvent like CDCl₃ is summarized below.

Proton LabelAssignmentPredicted Chemical Shift (δ, ppm)IntegrationMultiplicityRationale for Prediction
Hₐ -COOH10.0 - 12.01HBroad Singlet (s)Highly deshielded due to electronegative oxygens and hydrogen bonding. Signal is often broad and its position is concentration-dependent.[1][2][3][4]
Hᵧ Ar-CH₂ -~2.92HTriplet (t)Benzylic protons are deshielded by the aromatic ring. Split into a triplet by the adjacent Hᵦ methylene protons (n+1 = 2+1 = 3).[5]
Hᵦ -CH₂ -COOH~2.62HTriplet (t)Protons alpha to a carbonyl group are deshielded. Split into a triplet by the adjacent Hᵧ methylene protons (n+1 = 2+1 = 3).[1][6]
Hᵨ Ar-H (C4, C6)~7.12HSinglet / Fine DoubletAromatic protons typically resonate between 6.5-8.5 ppm. Meta-coupling to Hₑ is very small (~2-3 Hz), so the signal may appear as a singlet.[5][7]
Hₑ Ar-H (C2)~6.91HSinglet / Fine TripletShielded relative to Hᵨ due to its position. Meta-coupling to the two Hᵨ protons may result in a fine triplet, but often appears as a singlet.[5][7]
-C(CH₃ )₃~1.318HSinglet (s)Protons on sp³ carbons are highly shielded. The absence of adjacent protons and the equivalence of all 18 protons result in a sharp, intense singlet.

Experimental Protocol: A Self-Validating Workflow

This protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum. The inclusion of a D₂O exchange step serves as an internal validation for the carboxylic acid proton assignment.

G cluster_prep Part A: Sample Preparation cluster_acq Part B: Data Acquisition cluster_val Part C: Validation (D₂O Exchange) prep1 1. Weigh ~10-15 mg of 3-(3,5-di-tert-butylphenyl)propanoic acid. prep2 2. Transfer to a clean vial. Dissolve in ~0.7 mL of CDCl3. prep1->prep2 prep3 3. Add 10 µL of TMS (0 ppm internal standard). prep2->prep3 prep4 4. Vortex to mix thoroughly. Transfer to a 5 mm NMR tube. prep3->prep4 acq1 5. Insert tube into a ≥400 MHz NMR spectrometer. prep4->acq1 acq2 6. Lock, tune, and shim the instrument. acq1->acq2 acq3 7. Acquire ¹H NMR spectrum. (e.g., 16 scans, 5s relaxation delay) acq2->acq3 acq4 8. Process data: Fourier Transform, phase, and baseline correction. acq3->acq4 acq5 9. Calibrate spectrum to TMS at 0 ppm. Integrate all signals. acq4->acq5 val1 10. Add 1-2 drops of D₂O to the NMR tube. acq5->val1 val2 11. Shake tube vigorously for ~30s. Allow layers to separate. val1->val2 val3 12. Re-acquire ¹H NMR spectrum using the same parameters. val2->val3 val4 13. Confirm disappearance of the -COOH signal (~10-12 ppm). val3->val4 caption Figure 1. Experimental workflow for ¹H NMR analysis.

Figure 1. Experimental workflow for ¹H NMR analysis.

Methodology Details:

  • Sample Preparation:

    • Rationale: The concentration (~10-15 mg in 0.7 mL) is standard for achieving good signal-to-noise in a reasonable time. Chloroform-d (CDCl₃) is a common, relatively inert solvent that dissolves many organic compounds.[8] Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.0 ppm.[8]

  • Data Acquisition:

    • Rationale: A spectrometer with a field strength of 400 MHz or higher is recommended to resolve the potential overlap between the two aliphatic triplets and to clearly observe the fine meta-coupling in the aromatic region. A relaxation delay of 5 seconds ensures that all protons, including those with longer relaxation times, are fully relaxed before the next pulse, allowing for accurate integration.

  • Data Processing:

    • Rationale: Standard processing steps convert the raw data (Free Induction Decay) into an interpretable spectrum. Correct phasing and baseline correction are critical for accurate integration, which is essential for confirming the proton count in each environment.

  • Validation with Deuterium Oxide (D₂O):

    • Rationale: Carboxylic acid protons are acidic and readily exchange with deuterium from D₂O. This H-D exchange converts the -COOH group to -COOD. Since deuterium is not observed in ¹H NMR, the signal corresponding to the acidic proton disappears from the spectrum.[3][6] This is a definitive test that confirms the assignment of the broad singlet at 10-12 ppm to the carboxylic acid proton.

Interpreting the Spectrum: Key Signatures

When analyzing the acquired spectrum, the following key features serve as definitive confirmation of the structure of 3-(3,5-di-tert-butylphenyl)propanoic acid:

  • The 18H Singlet: An intense singlet at approximately 1.3 ppm is the unmistakable signature of the two equivalent tert-butyl groups. Its integration value of 18H relative to other signals is a primary validation point.

  • The Aromatic Pattern: The presence of two distinct signals in the aromatic region (6.9-7.2 ppm) with an integration ratio of 1:2 confirms the 1,3,5-trisubstitution pattern of the phenyl ring.

  • The A₂B₂ System: The two triplets in the aliphatic region (~2.5-3.0 ppm), each integrating to 2H, represent the -CH₂-CH₂- moiety. Their triplet multiplicity confirms their adjacency.

  • The Disappearing Peak: The disappearance of the far downfield, broad singlet after a D₂O shake is conclusive evidence for the carboxylic acid functionality.[4]

Conclusion

¹H NMR spectroscopy provides a powerful and definitive method for the structural characterization of 3-(3,5-di-tert-butylphenyl)propanoic acid. By correlating the predicted chemical shifts, integrations, and splitting patterns with the experimental data, researchers can unambiguously verify the molecule's identity and assess its purity. The systematic workflow presented here, including the D₂O exchange for validation, represents a robust protocol for routine analysis in both research and industrial settings.

References

  • JoVE. NMR and Mass Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. [Link]

  • University of Calgary. Spectroscopy Tutorial: Carboxylic Acids. chem.ucalgary.ca. [Link]

  • Doc Brown's Chemistry. ¹H proton NMR spectrum of propanoic acid. docbrown.info. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. chem.libretexts.org. [Link]

  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. chem.libretexts.org. [Link]

  • Chemistry LibreTexts. 20.8 Spectroscopy of Carboxylic Acids and Nitriles (Wade). chem.libretexts.org. [Link]

  • Kwantlen Polytechnic University. 6.6 ¹H NMR Spectra and Interpretation (Part I). kpu.pressbooks.pub. [Link]

  • University of Colorado Boulder. Spectroscopy Tutorial: Aromatics. orgchemboulder.com. [Link]

  • University of Wisconsin Oshkosh. Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. uwosh.edu. [Link]

Sources

Method

Application Note: Mass Spectrometry Fragmentation Analysis of 3-(3,5-Di-tert-butylphenyl)propanoic acid

< Introduction 3-(3,5-Di-tert-butylphenyl)propanoic acid is an aromatic carboxylic acid characterized by a phenyl ring substituted with two bulky tert-butyl groups and a propanoic acid side chain. Understanding its behav...

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

3-(3,5-Di-tert-butylphenyl)propanoic acid is an aromatic carboxylic acid characterized by a phenyl ring substituted with two bulky tert-butyl groups and a propanoic acid side chain. Understanding its behavior under mass spectrometry (MS) is crucial for its identification and characterization in various matrices, from pharmaceutical development to materials science. This application note provides a detailed guide to the predicted fragmentation pathways of this molecule using electrospray ionization tandem mass spectrometry (ESI-MS/MS).

As direct experimental data for this specific compound is not widely published, this guide is built upon the foundational principles of mass spectrometry, including established fragmentation patterns for aromatic carboxylic acids, phenylpropanoic acids, and molecules containing tert-butyl substituents.[1][2] The protocols and interpretations herein are designed to provide researchers with a robust framework for analyzing this compound and its analogs.

Predicted Fragmentation Pathways

The fragmentation of an ion in a mass spectrometer is governed by its chemical structure, with bond cleavages occurring at the most energetically favorable sites.[3] For 3-(3,5-Di-tert-butylphenyl)propanoic acid (Molecular Weight: 262.39 g/mol ), analysis by ESI in negative ion mode is predicted to be most effective due to the acidic nature of the carboxylic acid group, which readily forms a stable [M-H]⁻ ion at m/z 261. Subsequent collision-induced dissociation (CID) of this precursor ion is expected to yield a series of characteristic product ions.

Key Predicted Fragmentations (Negative Ion Mode):

  • Loss of Carbon Dioxide (CO₂): The most common fragmentation pathway for deprotonated carboxylic acids is the neutral loss of CO₂ (44 Da).[4] This is a highly favorable process leading to the formation of a stable carbanion.

  • Loss of a tert-Butyl Group: The bulky tert-butyl groups are prone to fragmentation. This typically occurs via the loss of a methyl radical (•CH₃, 15 Da) from the parent ion, followed by further rearrangements or, more significantly, the cleavage of the C-C bond to release isobutylene (56 Da) and form a more stable ion.[5]

  • Cleavage of the Propanoic Acid Side Chain: Alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) can lead to the loss of the entire carboxyl group (•COOH, 45 Da) or related fragments.[6][7]

The following diagram illustrates the predicted primary fragmentation pathway for the [M-H]⁻ ion of 3-(3,5-Di-tert-butylphenyl)propanoic acid.

G cluster_main Predicted Fragmentation of [M-H]⁻ Ion parent [M-H]⁻ m/z 261.2 frag1 [M-H-CO₂]⁻ m/z 217.2 parent->frag1 - CO₂ (44 Da) frag2 [M-H-C₄H₈]⁻ m/z 205.1 parent->frag2 - C₄H₈ (56 Da) frag3 [M-H-CO₂-CH₃]⁻ m/z 202.2 frag1->frag3 - •CH₃ (15 Da)

Caption: Predicted major fragmentation pathways of deprotonated 3-(3,5-Di-tert-butylphenyl)propanoic acid.

Table 1: Predicted Precursor and Product Ions
Ion DescriptionProposed StructurePredicted m/z
Precursor Ion [M-H]⁻ 3-(3,5-Di-tert-butylphenyl)propanoate261.2
Product Ion 1 Decarboxylated Anion217.2
Product Ion 2 Loss of Isobutylene205.1
Product Ion 3 Decarboxylated, Demethylated Anion202.2

Experimental Protocol: ESI-MS/MS Analysis

This protocol outlines the steps for analyzing 3-(3,5-Di-tert-butylphenyl)propanoic acid using a standard high-performance liquid chromatography-electrospray ionization tandem mass spectrometer (HPLC-ESI-MS/MS).

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Working Solution: Dilute the stock solution with the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode) to a final concentration of 1-10 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates.

HPLC-MS/MS System and Conditions
  • HPLC System: A standard UHPLC or HPLC system.

  • Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is recommended for good separation of aromatic compounds.

  • Mobile Phase A: Water with 0.1% Formic Acid (for positive mode) or 0.1% Ammonium Hydroxide (for negative mode).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid (for positive mode) or 0.1% Ammonium Hydroxide (for negative mode).

  • Gradient: A typical gradient would be 5% B to 95% B over 5-10 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an ESI source.

  • Ionization Mode: ESI Negative (recommended) and Positive.

  • Capillary Voltage: 3.0-4.0 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Temperature: 350-450 °C.

  • Collision Gas: Argon at an appropriate pressure.

  • MS1 Scan Range: m/z 50-500.

  • MS2 (Product Ion Scan): Select the precursor ion (m/z 261.2 for negative mode) and scan for product ions over a range of collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

The following diagram outlines the general workflow for this analysis.

G cluster_workflow Analytical Workflow prep Sample Preparation (1-10 µg/mL solution) hplc HPLC Separation (C18 Column) prep->hplc esi Electrospray Ionization (Negative Mode) hplc->esi ms1 MS1 Scan (Precursor Ion Selection: m/z 261.2) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2 Scan (Product Ion Detection) cid->ms2 data Data Analysis (Fragmentation Pattern Interpretation) ms2->data

Caption: General experimental workflow for MS/MS analysis.

Data Interpretation and Causality

Primary Fragmentation - Decarboxylation: The loss of CO₂ from the deprotonated carboxylic acid is a hallmark fragmentation for this class of compounds.[2][6] The resulting carbanion at m/z 217.2 is stabilized by the electron-donating effects of the alkyl groups on the aromatic ring. This fragment is expected to be one of the most abundant in the MS/MS spectrum.

Secondary Fragmentations - tert-Butyl Group: The tert-butyl group is known to be a source of characteristic fragments. In the context of the parent ion, cleavage can occur, leading to the loss of isobutylene (56 Da), a stable neutral molecule, resulting in an ion at m/z 205.1. Following decarboxylation, the ion at m/z 217.2 can lose a methyl radical (15 Da) from one of the tert-butyl groups to form a stable benzylic-type radical cation, observed at m/z 202.2. The stability of the resulting fragment ions is a primary driver for these fragmentation pathways.[3][8]

Conclusion

The mass spectrometric analysis of 3-(3,5-Di-tert-butylphenyl)propanoic acid is predicted to yield a distinct fragmentation pattern under ESI-MS/MS conditions. By targeting the deprotonated molecule in negative ion mode, researchers can expect to observe characteristic neutral losses of carbon dioxide and fragments arising from the tert-butyl groups. The protocols and predictive data presented in this application note serve as a comprehensive guide for the identification and structural elucidation of this compound, providing a solid foundation for method development and data interpretation in a research setting.

References

  • ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. Retrieved January 17, 2026, from [Link]

  • Beauchamp, J. L. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved January 17, 2026, from [Link]

  • JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved January 17, 2026, from [Link]

  • EPFL. (n.d.). Web-based application for in silico fragmentation - MS tools. Retrieved January 17, 2026, from [Link]

  • Chem Help ASAP. (2023, February 3). predicting likely fragments in a mass spectrum [Video]. YouTube. [Link]

  • Chemistry Wing. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE [Video]. YouTube. [Link]

  • Whitman College. (n.d.). GCMS Section 6.12. Retrieved January 17, 2026, from [Link]

  • Rowland, S. J., et al. (2014). Can two-dimensional gas chromatography/mass spectrometric identification of bicyclic aromatic acids in petroleum fractions help to constrain the temperatures of oilfields? Organic Geochemistry, 67, 72-81.
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  • Al-Sheikh, M. A., et al. (2011). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. International Journal of Mass Spectrometry, 308(2-3), 211-218. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved January 17, 2026, from [Link]

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  • Hydrocarbons Chemistry & Technology. (n.d.). Aromatics Gas Chromatography-Mass Spectrometry. Retrieved January 17, 2026, from [Link]

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  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved January 17, 2026, from [Link]

  • Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 3-(3',5'-Di-tert-butyl-4'-hydroxyphenyl)propionic acid. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2025). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). Gas chromatography–mass spectrometry. Retrieved January 17, 2026, from [Link]

  • Pearson. (n.d.). The mass spectrum of tert-butylamine follows shows an intense bas.... Retrieved January 17, 2026, from [Link]

  • Organic Chemistry Tutor. (2023, June 2). Fragmentation in Mass Spectrometry [Video]. YouTube. [Link]

  • Chemistry For Everyone. (2025, August 2). How Is GC-MS Used In Aroma Analysis? [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). MS fragmentation of the investigated compounds by HPLC-ESI-MS. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Mass spectra of standards: (a) octadecyl 3-(3,5-di-tert-.... Retrieved January 17, 2026, from [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]

  • CRM LABSTANDARD. (n.d.). 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 3,3,3-Tris(3,5-ditert-butylphenyl)propanoic acid. Retrieved January 17, 2026, from [Link]

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. Retrieved January 17, 2026, from [Link]

  • NIST. (n.d.). 3-(3,4,5-Trimethoxyphenyl)propionic acid. NIST WebBook. Retrieved January 17, 2026, from [Link]

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Application

antioxidant activity of 3-(3,5-Di-tert-butylphenyl)propanoic acid using DPPH assay

Application Note & Protocol Topic: A Validated Spectrophotometric Protocol for the Assessment of Antioxidant Activity of 3-(3,5-Di-tert-butylphenyl)propanoic Acid Using the DPPH Radical Scavenging Assay Audience: Researc...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Validated Spectrophotometric Protocol for the Assessment of Antioxidant Activity of 3-(3,5-Di-tert-butylphenyl)propanoic Acid Using the DPPH Radical Scavenging Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Antioxidant Capacity Assessment

Antioxidants are molecules of significant interest in pharmacology and materials science due to their ability to inhibit oxidation, a chemical reaction that can produce free radicals. These radicals can initiate chain reactions that damage cells, biomolecules, and industrial materials. The evaluation of a compound's ability to scavenge these radicals is a critical step in the development of new drugs, food preservatives, and stabilizers.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely adopted method for screening antioxidant activity due to its simplicity, speed, and reliability.[1][2] The assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it.[3][4] This neutralization is accompanied by a stoichiometric color change from deep violet to pale yellow, which can be quantified spectrophotometrically at approximately 517 nm.[1][3]

This document provides a detailed protocol for evaluating the antioxidant potential of 3-(3,5-Di-tert-butylphenyl)propanoic acid. We will delve into the scientific principles, a step-by-step experimental workflow, data analysis, and the critical interpretation of results based on the compound's unique chemical structure.

Part I: Scientific Principles & Structure-Activity Relationship

The DPPH Radical Scavenging Mechanism

The antioxidant activity of phenolic compounds, the most common class of radical scavengers, typically proceeds via two primary mechanisms: Hydrogen Atom Transfer (HAT) or Single-Electron Transfer followed by Proton Transfer (SET-PT).[1][5]

  • Hydrogen Atom Transfer (HAT): The antioxidant (A-OH) donates its phenolic hydrogen atom to the DPPH radical, quenching it and forming a stable antioxidant radical (A-O•). DPPH• (violet) + A-OH → DPPH-H (yellow) + A-O•

  • Single-Electron Transfer (SET): The antioxidant donates an electron to the DPPH radical, forming the DPPH anion and an antioxidant radical cation. The proton is then transferred. DPPH• + A-OH → DPPH⁻ + A-OH•⁺ → DPPH-H + A-O•

The efficiency of this process is directly related to the chemical structure of the potential antioxidant.

Structural Analysis of 3-(3,5-Di-tert-butylphenyl)propanoic Acid

A critical analysis of the target compound's structure is essential for forming a valid scientific hypothesis. The structure features two bulky tert-butyl groups on a phenyl ring attached to a propanoic acid chain.

Key Structural Considerations:

  • Absence of a Phenolic Hydroxyl Group: The primary functional group responsible for the radical scavenging activity in hindered phenolic antioxidants is the hydroxyl (-OH) group directly attached to the aromatic ring.[6] 3-(3,5-Di-tert-butylphenyl)propanoic acid lacks this critical moiety. Its closest, and highly effective, antioxidant analog is 3-(3,5-Di-tert-butyl-4-hydroxy phenyl)propanoic acid (Fenozan).[7][8] The hydroxyl group in Fenozan is the hydrogen donor.

  • Steric Hindrance: The two tert-butyl groups ortho to the (absent) hydroxyl group in the analog are known as "hindered phenols." This steric bulk is crucial as it stabilizes the phenoxy radical formed after hydrogen donation, preventing it from participating in further undesirable reactions.[6][9]

  • Propanoic Acid Chain: The carboxylic acid group is generally not considered a primary radical scavenger in the context of the DPPH assay.

Hypothesis: Based on the absence of the phenolic hydroxyl group, it is hypothesized that 3-(3,5-Di-tert-butylphenyl)propanoic acid will exhibit negligible to very weak antioxidant activity in the DPPH assay. The protocol described herein serves to rigorously test this hypothesis and provides a framework for evaluating compounds regardless of their predicted activity.

Part II: Materials and Reagents

Reagents & Consumables Equipment
3-(3,5-Di-tert-butylphenyl)propanoic acid (Test Compound)UV-Vis Microplate Spectrophotometer
2,2-Diphenyl-1-picrylhydrazyl (DPPH)Calibrated Micropipettes and Tips
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) or Ascorbic Acid (Positive Control)Analytical Balance
Methanol (Spectrophotometric Grade)Vortex Mixer
96-well Microplates (Clear, Flat-Bottom)Sonicator (optional, for dissolving reagents)
Volumetric Flasks and GlasswareAluminum Foil

Part III: Validated Experimental Protocol

This protocol is designed for a 96-well microplate format, which is efficient for analyzing multiple concentrations. All procedures involving DPPH should be performed with minimal exposure to light, as the radical is light-sensitive.[3]

Section 3.1: Reagent Preparation

Expert Insight: The choice of solvent is critical. DPPH is soluble in organic solvents like methanol or ethanol.[3] Methanol is commonly used, but ensure the test compound and positive control are also soluble in it.[10]

  • DPPH Working Solution (e.g., 0.1 mM):

    • Accurately weigh ~3.94 mg of DPPH powder (M.W. 394.32 g/mol ).

    • Dissolve in a 100 mL volumetric flask with methanol.

    • Wrap the flask in aluminum foil to protect it from light.

    • Self-Validation Step: Before use, the absorbance of this working solution (diluted with methanol as a blank) should be measured at 517 nm. A well-prepared solution will have an absorbance of approximately 1.0 ± 0.2.[1] This solution should be prepared fresh daily.

  • Test Compound Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh 10 mg of 3-(3,5-Di-tert-butylphenyl)propanoic acid.

    • Dissolve in 10 mL of methanol in a volumetric flask. This creates a 1000 µg/mL stock solution.

  • Positive Control Stock Solution (e.g., 1 mg/mL Trolox):

    • Prepare a 1 mg/mL stock solution of Trolox in methanol, following the same procedure as for the test compound. Trolox is a water-soluble analog of Vitamin E and serves as a standard antioxidant.[11]

  • Serial Dilutions:

    • From the stock solutions of the test compound and positive control, prepare a series of dilutions in methanol. A typical concentration range for screening might be 10, 25, 50, 100, 250, and 500 µg/mL.

Section 3.2: Assay Procedure (Microplate)
  • Plate Layout: Design the plate map carefully. Include wells for:

    • Blank: Methanol only (to zero the spectrophotometer).

    • Negative Control (A_control): DPPH solution plus methanol (represents 0% scavenging).

    • Test Compound: DPPH solution plus each dilution of the test compound.

    • Positive Control: DPPH solution plus each dilution of the positive control.

    • Perform all measurements in triplicate for statistical validity.

  • Assay Execution:

    • Add 50 µL of the appropriate sample dilution (or methanol for the negative control) to each well.

    • Add 150 µL of the DPPH working solution to all wells except the blank.

    • To the blank wells, add 200 µL of methanol.

    • Mix gently by pipetting or using a plate shaker.

    • Cover the plate with a lid or foil to prevent evaporation and light exposure.

    • Incubate the plate in the dark at room temperature (e.g., 25°C) for 30 minutes .[1][11] The incubation time is crucial to allow the reaction to reach a steady state.

Section 3.3: Spectrophotometric Measurement
  • Set the microplate reader to measure absorbance at 517 nm .[3][12]

  • Use the blank wells to zero the instrument.

  • Read the absorbance of all wells.

Part IV: Data Analysis & Interpretation

Section 4.1: Calculation of Radical Scavenging Activity (%)

The percentage of DPPH radical scavenging activity is calculated using the following formula:[12]

% Inhibition = [ (A_control - A_sample) / A_control ] * 100

Where:

  • A_control is the average absorbance of the negative control.

  • A_sample is the average absorbance of the test compound or positive control at a specific concentration.

Sample Data Table
Concentration (µg/mL)Avg. Absorbance (A_sample)% Inhibition
0 (Control)1.0520.0%
101.0450.7%
251.0391.2%
501.0282.3%
1001.0113.9%
2500.9856.4%
5000.9509.7%
Note: This is hypothetical data for a compound with very weak activity, as predicted for 3-(3,5-Di-tert-butylphenyl)propanoic acid.
Section 4.2: Determination of IC₅₀ Value

The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[13] A lower IC₅₀ value signifies higher antioxidant potency.

  • Plot a Dose-Response Curve: Create a scatter plot with the concentration of the test compound on the x-axis and the corresponding % Inhibition on the y-axis.

  • Linear Regression: For the linear portion of the curve, apply a linear trendline and display the equation on the chart (y = mx + c).[14][15]

  • Calculate IC₅₀: Substitute y = 50 into the equation and solve for x.[15][16] IC₅₀ = (50 - c) / m Where 'm' is the slope and 'c' is the y-intercept.

Expert Insight: If the compound does not achieve 50% inhibition even at the highest tested concentration (as is likely for the target compound), the IC₅₀ value cannot be accurately determined within that range. In such cases, the result is reported as "IC₅₀ > [highest concentration tested]" (e.g., IC₅₀ > 500 µg/mL).

Part V: Visualization of Mechanisms and Workflows

G

Caption: The DPPH radical (violet) accepts a hydrogen atom from an antioxidant to become its reduced form, DPPH-H (yellow).

G prep_reagents 1. Prepare Reagents (DPPH, Test Compound, Control) prep_dilutions 2. Create Serial Dilutions prep_reagents->prep_dilutions add_plate 3. Add Samples & DPPH to 96-Well Plate prep_dilutions->add_plate incubate 4. Incubate in Dark (30 min) add_plate->incubate measure_abs 5. Measure Absorbance at 517 nm incubate->measure_abs calc_inhibition 6. Calculate % Inhibition measure_abs->calc_inhibition determine_ic50 7. Plot Curve & Determine IC50 calc_inhibition->determine_ic50

Caption: A streamlined workflow for the DPPH antioxidant assay from reagent preparation to final data analysis.

References

  • Bio-protocol. (2024). Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. Retrieved from Bio-protocol. [Link]

  • Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Retrieved from Dojindo website. [Link]

  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from Amerigo Scientific website. [Link]

  • ResearchGate. (2023). How to determine theoretical IC50 value for in vitro DPPH assay? Retrieved from ResearchGate. [Link]

  • MDPI. (n.d.). DPPH Radical Scavenging Assay. Retrieved from MDPI Sciforum. [Link]

  • NIH National Center for Biotechnology Information. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Retrieved from PubMed Central. [Link]

  • Jurnal Farmasi Sains dan Praktis. (n.d.). SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. Retrieved from Jurnal Farmasi Sains dan Praktis. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Genesis and development of DPPH method of antioxidant assay. Retrieved from PubMed Central. [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from G-Biosciences website. [Link]

  • Scribd. (n.d.). Preparation of DPPH Solution. Retrieved from Scribd. [Link]

  • Encyclopedia.pub. (2023). DPPH Radical Scavenging Assay. Retrieved from Encyclopedia.pub. [Link]

  • YouTube. (2023). How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay. Retrieved from YouTube. [Link]

  • YouTube. (2024). Calculating radical scavenging activity %, IC50, and IC50 ± SEM for DPPH Assay in Microsoft Excel. Retrieved from YouTube. [Link]

  • ResearchGate. (2022). How can I calculate IC50 in DPPH test? Retrieved from ResearchGate. [Link]

  • ResearchGate. (2016). How to prepare DPPH when measuring the antioxidants not rate? Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Retrieved from ResearchGate. [Link]

  • NIH National Center for Biotechnology Information. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Retrieved from PubMed Central. [Link]

  • Taylor & Francis Online. (n.d.). Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity. Retrieved from Taylor & Francis Online. [Link]

  • LOUIS. (n.d.). Antioxidant Assay: The DPPH Method. Retrieved from LOUIS website. [Link]

  • Scirp.org. (2024). Optimization and Validation of a Simple Spectrophotometric Based DPPH Method for Analysis of Antioxidant Activity in Aerated. Retrieved from Scirp.org. [Link]

  • European-American Journals. (2020). ICH Validation of DPPH Assay Method: Some Interesting Medicinal Drugs. Retrieved from European-American Journals. [Link]

  • ResearchGate. (n.d.). Reactivity of tert.butyl ester 3-(3', 5'-di-tert.butyl- 4'-hydroxyphenyl)-propionic acid in the reactions of oxidation. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of the reactive hindered phenol antioxidant 3,5‐di‐tert‐butyl‐4‐hydroxyphenyl methyl isobutylene ester and its application in ABS resin. Retrieved from ResearchGate. [Link]

  • NIH National Center for Biotechnology Information. (2021). Rat Metabolism Study Suggests 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid as a Potential Urinary Biomarker of Human Exposure to Representative 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionate Antioxidants. Retrieved from PubMed. [Link]

  • ResearchGate. (n.d.). Relationship structure-antioxidant activity of hindered phenolic compounds. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2020). (PDF) Sterically Hindered Phenols as Antioxidant. Retrieved from ResearchGate. [Link]

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Sources

Method

Application Notes and Protocols: Utilizing 3-(3,5-Di-tert-butylphenyl)propanoic Acid as a High-Performance Antioxidant in Polymers

Abstract Polymer degradation, driven by thermo-oxidative stress during processing and end-use, compromises material integrity, leading to reduced service life and performance failure. Hindered phenolic antioxidants are c...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Polymer degradation, driven by thermo-oxidative stress during processing and end-use, compromises material integrity, leading to reduced service life and performance failure. Hindered phenolic antioxidants are critical additives for mitigating these effects. This document provides a detailed technical guide on the application of 3-(3,5-Di-tert-butylphenyl)propanoic acid, a representative hindered phenolic antioxidant, for the stabilization of polymers. We will explore its mechanism of action, provide comprehensive protocols for its incorporation into polymer matrices, and detail established methodologies for evaluating its efficacy. While 3-(3,5-Di-tert-butylphenyl)propanoic acid serves as our primary model, the principles and test methods described are broadly applicable to the wider class of hindered phenolic antioxidants, such as the commercial antioxidant Irganox 1076.[1]

Introduction: The Challenge of Polymer Oxidation

Polymers are susceptible to degradation from a variety of environmental factors, including heat, light, and oxygen.[2][3] This degradation is an autocatalytic radical chain reaction that leads to undesirable changes in the polymer's properties, such as discoloration, surface cracking, embrittlement, and a significant decrease in mechanical strength and melt viscosity.[3] Oxidation can be initiated at any stage of a polymer's lifecycle, from high-temperature melt processing to long-term environmental exposure.[3]

To counteract this, primary antioxidants are incorporated into the polymer matrix.[3] Hindered phenolic antioxidants are a principal class of these stabilizers, renowned for their effectiveness in improving both processing and long-term thermal stability.[1][3]

The Role of 3-(3,5-Di-tert-butylphenyl)propanoic Acid

3-(3,5-Di-tert-butylphenyl)propanoic acid is a member of the hindered phenolic antioxidant family. Its structure, featuring a sterically hindered hydroxyl group on a phenyl ring, is key to its function. The bulky tert-butyl groups adjacent to the hydroxyl group enhance its stability and effectiveness.

2.1. Mechanism of Action

The primary function of a hindered phenolic antioxidant is to interrupt the degradation cycle by scavenging free radicals.[1][3] The process occurs as follows:

  • Initiation: Heat or light causes the polymer chain (P-H) to form a highly reactive polymer alkyl radical (P•).

  • Propagation: The P• radical reacts with oxygen (O₂) to form a polymer peroxy radical (POO•). This peroxy radical then abstracts a hydrogen from another polymer chain, creating a hydroperoxide (POOH) and another polymer alkyl radical (P•), propagating the chain reaction.

  • Intervention: The hindered phenolic antioxidant (ArOH) donates its labile hydrogen atom to the peroxy radical (POO•), neutralizing it and forming a stable hydroperoxide and a resonance-stabilized phenoxy radical (ArO•).[2][4]

  • Termination: The resulting phenoxy radical is sterically hindered and relatively stable, preventing it from initiating new degradation chains.[2] It can further react with other radicals to terminate the cycle.

This mechanism effectively slows down the oxidative degradation process, preserving the polymer's properties.[2]

Antioxidant_Mechanism cluster_degradation Polymer Degradation Cycle cluster_intervention Antioxidant Intervention P_H Polymer (P-H) P_rad Alkyl Radical (P•) P_H->P_rad Initiation (Heat, UV) POO_rad Peroxy Radical (POO•) P_rad->POO_rad + O₂ ArOH Hindered Phenol (ArOH) POOH Hydroperoxide (POOH) POO_rad->POOH + P-H POO_rad->ArOH POOH->P_rad Forms new radicals ArO_rad Stable Phenoxy Radical (ArO•) ArOH->ArO_rad H• Donation

Caption: Mechanism of hindered phenolic antioxidants in polymers.

Application Protocols
3.1. Protocol 1: Incorporation via Melt Blending

Melt blending is the most common industrial method for incorporating additives into thermoplastics.[5] This protocol outlines a laboratory-scale procedure using a twin-screw extruder.

Objective: To achieve a homogeneous dispersion of 3-(3,5-Di-tert-butylphenyl)propanoic acid in a polymer matrix (e.g., Polypropylene).

Materials & Equipment:

  • Polymer resin (e.g., Polypropylene pellets)

  • 3-(3,5-Di-tert-butylphenyl)propanoic acid powder

  • Laboratory-scale twin-screw extruder

  • Gravimetric feeders

  • Strand pelletizer

  • Drying oven

Procedure:

  • Pre-Drying: Dry the polymer pellets according to the manufacturer's specifications to prevent hydrolytic degradation during processing. For polypropylene, 2-4 hours at 80-90°C is typical.

  • Concentration Determination: Determine the desired final concentration of the antioxidant. Typical loading levels for primary antioxidants range from 0.05% to 0.5% by weight. For initial screening, concentrations of 0.1%, 0.2%, and 0.3% are recommended.

  • Masterbatch Preparation (Optional but Recommended): For improved dispersion, it is often beneficial to first create a masterbatch with a higher concentration of the antioxidant (e.g., 5-10%) in the same polymer. This masterbatch is then blended with virgin polymer to achieve the target concentration.

  • Extruder Setup: Set the temperature profile of the extruder barrels appropriate for the polymer. For polypropylene, a typical profile might range from 180°C at the feed throat to 220°C at the die.

  • Blending and Extrusion:

    • Calibrate and set the gravimetric feeders for the polymer resin and the antioxidant (or masterbatch) to deliver the correct ratio.

    • Start the extruder at a low screw speed and introduce the polymer.

    • Once a steady flow is established, introduce the antioxidant from its dedicated feeder.

    • Increase the screw speed to the desired level for optimal mixing.

  • Pelletization: The extruded polymer strand is cooled in a water bath and then fed into a pelletizer to produce compounded pellets.

  • Post-Drying and Storage: Dry the resulting pellets to remove surface moisture and store them in sealed, moisture-proof bags. A control batch of the polymer without the antioxidant should be processed under identical conditions.

3.2. Protocol 2: Evaluation of Thermo-Oxidative Stability

The effectiveness of the antioxidant is quantified by subjecting the stabilized polymer to accelerated aging and measuring the change in key properties over time.

This procedure simulates the long-term effects of heat exposure in a shortened timeframe.[6][7][8]

Equipment:

  • Forced-air convection oven with precise temperature control (±2°C).[9]

  • Test specimens (e.g., injection molded tensile bars or pressed plaques).

Procedure:

  • Prepare at least three replicate test specimens for each formulation (control and stabilized samples) and for each time point.[10]

  • Set the oven to the desired aging temperature. This temperature should be high enough to accelerate aging but below the polymer's melting point. For polypropylene, 135°C or 150°C are common test temperatures.

  • Place the specimens in the oven, ensuring they are not touching and have adequate air circulation around them.[9]

  • Remove sets of specimens at predetermined intervals (e.g., 0, 100, 250, 500, 1000 hours). The "0 hour" samples are the un-aged reference.

  • Allow the removed specimens to cool to room temperature for at least 24 hours before proceeding with analytical testing.

1. Oxidative Induction Time (OIT)

OIT is a primary measure of a material's resistance to oxidation.[11][12][13] It measures the time until the onset of rapid oxidation at a high temperature in an oxygen atmosphere.[11]

Equipment: Differential Scanning Calorimeter (DSC)

Procedure (Isothermal OIT as per ISO 11357-6): [12][13][14]

  • A small sample (5-10 mg) of the aged or un-aged polymer is placed in an aluminum DSC pan.

  • The sample is heated to a specified isothermal temperature (e.g., 200-210°C for polyethylene) under an inert nitrogen atmosphere.[11]

  • Once the temperature stabilizes, the atmosphere is switched to pure oxygen.

  • The DSC monitors the heat flow. The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak.[11] A longer OIT indicates better oxidative stability.[1]

2. Melt Flow Index (MFI)

MFI is an indirect measure of a polymer's molecular weight.[15] Degradation leads to chain scission, reducing molecular weight and increasing the MFI.[16]

Equipment: Melt Flow Indexer

Procedure (as per ASTM D1238 or ISO 1133): [17]

  • The polymer pellets are heated in the barrel of the MFI tester to a specific temperature.

  • A standard weight is applied to a piston, forcing the molten polymer through a capillary die.[18]

  • The mass of polymer extruded over a 10-minute period is measured.[18]

  • An increase in MFI after aging indicates degradation. The percentage change in MFI is a key performance indicator.

3. Mechanical Properties Testing

Retention of mechanical properties, such as tensile strength and elongation at break, is a critical measure of performance.

Equipment: Universal Testing Machine (UTM)

Procedure (as per ASTM D638 or ISO 527):

  • Condition the aged and un-aged tensile bar specimens at standard conditions (23°C, 50% RH).

  • Measure the tensile strength and elongation at break for each specimen.

  • Calculate the percentage of property retention after each aging interval compared to the un-aged samples. Failure is often defined as a 50% loss in elongation at break.

Data Presentation and Interpretation

The collected data should be organized to clearly demonstrate the antioxidant's performance.

Caption: Experimental workflow for evaluating antioxidant efficacy.

Table 1: Recommended Loading Levels and Test Conditions

Polymer TypeAntioxidant Conc. (% wt)Melt Blending Temp. (°C)Accelerated Aging Temp. (°C)OIT Test Temp. (°C)MFI Test Conditions (Temp/Load)
Polypropylene (PP)0.05 - 0.3190 - 220135 / 150200230°C / 2.16 kg
Polyethylene (HDPE)0.05 - 0.2200 - 230110 / 120210190°C / 2.16 kg
Polystyrene (PS)0.1 - 0.4180 - 21090 / 100190200°C / 5.0 kg

Table 2: Example Data - OIT of Stabilized Polypropylene After Aging at 150°C

Aging Time (Hours)OIT (minutes) - Control (0% AO)OIT (minutes) - 0.1% StabilizedOIT (minutes) - 0.2% Stabilized
08.545.268.7
250< 122.145.3
500< 15.621.9
1000< 1< 18.2

A higher OIT value at each aging interval indicates superior protection by the antioxidant. The data clearly shows a dose-dependent improvement in stability.

Synergistic Systems

For comprehensive protection, hindered phenolic antioxidants are often used in combination with secondary antioxidants, such as phosphites or thioesters.[2][3] While the primary antioxidant scavenges free radicals, the secondary antioxidant decomposes hydroperoxides (POOH) into non-radical, stable products.[3] This synergistic approach provides enhanced stability, particularly during high-temperature processing.[19]

Conclusion

3-(3,5-Di-tert-butylphenyl)propanoic acid, as a representative of the hindered phenolic class, is a highly effective primary antioxidant for polymers. Its mechanism of radical scavenging significantly delays the onset of thermo-oxidative degradation. By following the detailed protocols for incorporation and evaluation outlined in this guide, researchers and developers can systematically assess its performance, optimize loading levels, and ensure the long-term stability and durability of their polymer products. The combination of OIT, MFI, and mechanical property testing provides a comprehensive and self-validating system for determining antioxidant efficacy.

References
  • Heat Aging | Environmental Resistance Testing - Smithers. (n.d.). Retrieved from [Link]

  • Integrating Antioxidant Functionality into Polymer Materials: Fundamentals, Strategies, and Applications - ACS Publications. (2021, August 27). Retrieved from [Link]

  • Hindered phenolic antioxidants for protection of polymers - Partners in Chemicals. (2022, October 5). Retrieved from [Link]

  • Oxidative Induction Times (OIT) Testing by Differential Scanning Calorimetry - Intertek. (n.d.). Retrieved from [Link]

  • Heat Aging - Intertek. (n.d.). Retrieved from [Link]

  • Accelerated Aging | ARDL. (n.d.). Retrieved from [Link]

  • Oxidative Induction Time (OIT) - Polymer Testing. (n.d.). Retrieved from [Link]

  • Oxidative Stability of Polymers: The OIT Test - NETZSCH Analyzing & Testing. (2023, June 30). Retrieved from [Link]

  • Schmid, M., Ritter, A., & Affolter, S. (2004). Interlaboratory test on polymers: determination of oxidation induction time and oxidation induction temperature by differential scanning calorimetry. Polimery, 49(5). Retrieved from [Link]

  • Design of Polymeric Films for Antioxidant Active Food Packaging - MDPI. (2021, December 21). Retrieved from [Link]

  • Hindered Phenol Antioxidant HPAO - Tintoll. (n.d.). Retrieved from [Link]

  • Lou, J., et al. (2023). The antioxidant mechanism of hindered phenolic antioxidants bonded with para bridge groups in PA6. ResearchGate. Retrieved from [Link]

  • Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems - MDPI. (n.d.). Retrieved from [Link]

  • Antioxidant Activity of Synthetic Polymers of Phenolic Compounds - MDPI. (n.d.). Retrieved from [Link]

  • Accelerated ageing of polymers - NPL Publications. (2023, June 2). Retrieved from [Link]

  • ASTM D3045 heat aging practice for unloaded plastics tests. - Micom Laboratories. (n.d.). Retrieved from [Link]

  • A Brief Evaluation of Antioxidants, Antistatics, and Plasticizers Additives from Natural Sources for Polymers Formulation - PMC - NIH. (n.d.). Retrieved from [Link]

  • Recent Advances in Antioxidant Polymers: From Sustainable and Natural Monomers to Synthesis and Applications - NIH. (n.d.). Retrieved from [Link]

  • Melt Flow Index Testing for Thermoplastics - Industrial Inspection & Analysis (IIA). (n.d.). Retrieved from [Link]

  • MFI Polymer Testing Explained for Process Optimization - Qualitest FZE. (2025, May 20). Retrieved from [Link]

  • How to Measure Melt Flow Index and Why is MFI Tester Important? - Testronix. (2022, July 1). Retrieved from [Link]

  • Synthesis of the reactive hindered phenol antioxidant 3,5‐di‐tert‐butyl‐4‐hydroxyphenyl methyl isobutylene ester and its application in ABS resin - ResearchGate. (n.d.). Retrieved from [Link]

  • How Does the MFI Test Affect Polymer Processing? - Pacorr. (2024, January 19). Retrieved from [Link]

  • A Statistical Analysis on the Effect of Antioxidants on the Thermal-Oxidative Stability of Commercial Mass- and Emulsion-Polymerized ABS - PMC - PubMed Central. (2018, December 25). Retrieved from [Link]

  • Liu, Z., & Mabury, S. A. (2021). Rat Metabolism Study Suggests 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid as a Potential Urinary Biomarker of Human Exposure to Representative 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionate Antioxidants. Environmental Science & Technology, 55(20), 14051–14058. Retrieved from [Link]

  • Antioxidants Stabilizers Selection for Polyolefins (PP, PE) - alpha-plast.com.ua. (2021, November 26). Retrieved from [Link]

Sources

Application

Application Note &amp; Protocol: Synthesis of Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (Irganox 1076)

Document ID: AN-CSD-2026-001 Version: 1.0 Introduction: The Role and Significance of Irganox 1076 Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, widely known by its trade name Irganox 1076, is a high molecula...

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-CSD-2026-001

Version: 1.0

Introduction: The Role and Significance of Irganox 1076

Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, widely known by its trade name Irganox 1076, is a high molecular weight, sterically hindered phenolic antioxidant.[1][2][3] Its molecular structure is uniquely designed to be a highly efficient, non-discoloring stabilizer for a vast array of organic substrates.[1][4] This includes critical materials in numerous industries such as plastics, synthetic fibers, elastomers, adhesives, and coatings.[1][4][5] The primary function of Irganox 1076 is to protect these materials from thermo-oxidative degradation, which occurs during high-temperature processing and long-term use.[2][6]

The antioxidant capability of Irganox 1076 is conferred by the sterically hindered phenolic group, which effectively scavenges free radicals that initiate degradation pathways.[6] The long octadecyl (C18) alkyl chain provides several key physical properties: it significantly lowers volatility, enhances compatibility with polymer matrices, and provides high resistance to extraction.[2][7] These features ensure the stabilizer remains within the material during harsh processing conditions and throughout the product's service life.[2]

This document provides a detailed protocol for the synthesis of Irganox 1076 via the direct esterification of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid with octadecanol. This method is a fundamental and scalable approach suitable for research and process development environments.

Reaction Principle: Acid-Catalyzed Esterification

The synthesis is achieved through a classic Fischer-Speier esterification reaction. In this process, the carboxylic acid (3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid) reacts with an alcohol (octadecanol) in the presence of an acid catalyst. The reaction is a reversible equilibrium, and to drive it towards the formation of the desired ester product, reaction conditions are optimized, typically by removing the water byproduct.

Overall Reaction:

Figure 1. Fischer esterification of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid with octadecanol to yield Irganox 1076.

Materials and Equipment

Reagents & Consumables
ReagentFormulaMW ( g/mol )PuritySupplier
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanoic acidC₁₇H₂₆O₃278.39≥98%Sigma-Aldrich
Octadecanol (Stearyl alcohol)C₁₈H₃₈O270.49≥99%Sigma-Aldrich
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)C₇H₈O₃S·H₂O190.22≥98.5%Sigma-Aldrich
TolueneC₇H₈92.14Anhydrous, ≥99.8%Sigma-Aldrich
HeptaneC₇H₁₆100.21ACS Reagent, ≥99%Sigma-Aldrich
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01≥99.5%Sigma-Aldrich
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37≥99.5%Sigma-Aldrich
Equipment
  • Three-neck round-bottom flask (500 mL)

  • Dean-Stark apparatus and reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Thermometer or thermocouple probe

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Melting point apparatus

  • Analytical balance

Detailed Synthesis Protocol

Reaction Setup and Execution

Scientist's Note: The use of a Dean-Stark apparatus is critical for the success of this reaction. It allows for the azeotropic removal of water, the primary byproduct of the esterification. By continuously removing water, the reaction equilibrium is shifted towards the product side according to Le Châtelier's principle, driving the reaction to completion and maximizing the yield.

  • Reactant Charging: To a 500 mL three-neck round-bottom flask, add 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid (27.84 g, 0.10 mol, 1.0 eq) and octadecanol (28.40 g, 0.105 mol, 1.05 eq).

    • Rationale: A slight excess of the alcohol (octadecanol) is used to ensure the complete conversion of the more valuable carboxylic acid starting material.

  • Solvent and Catalyst Addition: Add 250 mL of toluene to the flask to dissolve the reactants. Add the acid catalyst, p-toluenesulfonic acid monohydrate (0.95 g, 0.005 mol, 0.05 eq).

    • Rationale: Toluene serves as the reaction solvent and forms a low-boiling azeotrope with water, facilitating its removal. p-TsOH is a strong acid catalyst that is easy to handle and effective for this transformation. A catalytic amount is sufficient to promote the reaction without causing significant side reactions.

  • Apparatus Assembly: Equip the flask with a magnetic stir bar, a Dean-Stark apparatus topped with a reflux condenser, and a thermometer.

  • Heating and Reflux: Begin stirring and heat the mixture to reflux (approx. 110-115 °C). Vigorously reflux the mixture, allowing the toluene-water azeotrope to collect in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the reaction progress by observing the amount of water collected in the side arm of the Dean-Stark trap. The theoretical amount of water to be collected is 1.8 mL (from 0.10 mol of reaction). The reaction is typically complete within 3-5 hours, or when water ceases to collect.

    • Self-Validation Checkpoint: The collection of the expected volume of water is a primary indicator of reaction completion. The reaction can also be monitored by Thin Layer Chromatography (TLC) using a heptane/ethyl acetate solvent system to observe the disappearance of the starting carboxylic acid.

Work-up and Product Isolation
  • Cooling and Quenching: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

  • Catalyst Neutralization: Transfer the reaction mixture to a 500 mL separatory funnel. Wash the organic solution sequentially with:

    • 100 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • 100 mL of deionized water.

    • 100 mL of brine (saturated NaCl solution).

    • Rationale: The NaHCO₃ wash is crucial to neutralize the p-TsOH catalyst, preventing potential product degradation during solvent removal. The subsequent water and brine washes remove residual salts and water from the organic phase.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to remove the toluene. This will yield the crude product as a viscous oil or waxy solid.

Purification by Recrystallization

Scientist's Note: Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures. Heptane is an excellent choice for Irganox 1076 due to the non-polar nature of the molecule.

  • Solvent Addition: Add a minimal amount of hot heptane to the crude product until it fully dissolves. A starting volume of approximately 100-150 mL is recommended.

  • Crystallization: Allow the solution to cool slowly to room temperature. The product will begin to crystallize. To maximize recovery, place the flask in an ice bath for 1-2 hours.

  • Isolation and Drying: Collect the white crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold heptane to remove any remaining soluble impurities.

  • Final Drying: Dry the purified product in a vacuum oven at 40-45 °C overnight to remove any residual solvent. The final product should be a white, free-flowing powder.[1] The expected melting point is in the range of 50-55 °C.[7][8]

Data Presentation and Characterization

Summary of Reaction Parameters
ParameterValue
Starting Material (Acid)27.84 g (0.10 mol)
Starting Material (Alcohol)28.40 g (0.105 mol)
Catalyst (p-TsOH·H₂O)0.95 g (0.005 mol)
Solvent (Toluene)250 mL
Reaction Temperature~110-115 °C (Reflux)
Reaction Time3-5 hours
Expected Yield>85% (>45 g)
Product AppearanceWhite crystalline powder[9]
Melting Point50-55 °C[8]
Molecular Weight530.86 g/mol [9]
Methods for Product Characterization
  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the molecular structure. Key expected signals include the aromatic protons, the phenolic hydroxyl group, the methylene protons of the propionate and octadecyl chains, and the tert-butyl groups.[10]

  • FTIR (Fourier-Transform Infrared Spectroscopy): To identify key functional groups. Expect characteristic absorption bands for the phenolic O-H stretch, the ester C=O stretch (around 1738 cm⁻¹), and C-H stretches of the alkyl groups.[11][12]

  • Melting Point Analysis: To assess purity. A sharp melting point within the expected range (50-55 °C) indicates high purity.[8]

  • DSC (Differential Scanning Calorimetry): Can be used for more precise thermal analysis and to study polymorphism of the final product.[13]

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for the synthesis and purification of Irganox 1076.

Synthesis_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Esterification Reaction cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification cluster_analysis 5. Characterization start Weigh Reactants: - 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid - Octadecanol add_solvent Add Toluene & p-TsOH Catalyst to 3-Neck Flask start->add_solvent assemble Assemble Dean-Stark Apparatus & Condenser add_solvent->assemble heat Heat to Reflux (~110-115 °C) assemble->heat monitor Monitor Water Collection (3-5 hours) heat->monitor cool Cool to Room Temp monitor->cool wash Wash with NaHCO₃, Water, and Brine cool->wash dry Dry Organic Layer (MgSO₄) wash->dry evaporate Remove Toluene via Rotary Evaporation dry->evaporate recrystallize Recrystallize from Hot Heptane evaporate->recrystallize filter Vacuum Filter Crystals recrystallize->filter dry_final Dry Under Vacuum (40-45 °C) filter->dry_final final_product Final Product: Irganox 1076 dry_final->final_product analysis Analyze: - ¹H NMR - FTIR - Melting Point final_product->analysis

Sources

Method

Application Notes and Protocols for Measuring Mitochondrial Electron Transport Chain Inhibition

< Introduction: The Central Role of the Electron Transport Chain in Cellular Health and Disease The mitochondrial electron transport chain (ETC) is the powerhouse of the cell, responsible for generating over 90% of the A...

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Central Role of the Electron Transport Chain in Cellular Health and Disease

The mitochondrial electron transport chain (ETC) is the powerhouse of the cell, responsible for generating over 90% of the ATP required for cellular processes.[1] This intricate series of protein complexes, embedded within the inner mitochondrial membrane, orchestrates the transfer of electrons from reducing equivalents (NADH and FADH₂) to molecular oxygen.[2] This electron flow is coupled to the pumping of protons, creating an electrochemical gradient that drives ATP synthesis via oxidative phosphorylation (OXPHOS).[3]

Disruption or inhibition of the ETC can have profound consequences, leading to decreased ATP production, increased production of reactive oxygen species (ROS), and the initiation of cell death pathways.[1][4] Consequently, drug-induced mitochondrial toxicity is a significant concern in pharmaceutical development, often leading to compound attrition in late-stage trials.[5][6] Therefore, robust and reliable methods for measuring ETC inhibition are crucial for researchers in basic science, drug discovery, and clinical diagnostics.[7]

This guide provides a detailed overview of the principles and protocols for assessing mitochondrial ETC inhibition, with a focus on high-resolution respirometry and spectrophotometric assays for individual complex activities. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights needed to generate high-quality, reproducible data.

Principle of Measurement: Interrogating Mitochondrial Respiration

The primary method for assessing the integrated function of the ETC is the measurement of oxygen consumption, also known as respiration.[3] By providing specific substrates that feed electrons into different points of the ETC and using specific inhibitors that block electron flow at defined complexes, it is possible to dissect the activity of each component of the respiratory chain.[8][9]

High-resolution respirometry is the gold standard for these measurements, offering high sensitivity and the ability to perform complex titrations in a closed-chamber system.[8][10] This technique allows for the real-time monitoring of oxygen concentration and the calculation of oxygen consumption rates (OCR).[8]

Key Concepts in Mitochondrial Respiration States:
  • LEAK (State 4 or State 2) Respiration: Oxygen consumption in the absence of ADP, primarily to compensate for the proton leak across the inner mitochondrial membrane.[11][12]

  • OXPHOS (State 3) Respiration: ADP-stimulated respiration, where oxygen consumption is coupled to ATP synthesis. This represents the capacity of the oxidative phosphorylation system.[11][13]

  • ETS (State 3u) Capacity: The maximum capacity of the electron transport system, achieved by using an uncoupler (e.g., FCCP) to dissipate the proton gradient, removing the limitation of ATP synthase.[9][11]

  • Residual Oxygen Consumption (ROX): Oxygen consumption that persists after the inhibition of the respiratory chain, representing non-mitochondrial oxygen-consuming processes.[11][12]

Visualization of the Mitochondrial Electron Transport Chain and Inhibition Points

The following diagram illustrates the flow of electrons through the ETC and highlights the sites of action for common inhibitors.

ETC_Inhibition cluster_complexes Inner Mitochondrial Membrane cluster_inhibitors Inhibitors NADH NADH CI Complex I (NADH Dehydrogenase) NADH->CI e⁻ FADH2 FADH₂ CII Complex II (Succinate Dehydrogenase) FADH2->CII e⁻ Q Coenzyme Q CI->Q e⁻ CII->Q e⁻ CIII Complex III (Cytochrome bc₁) Q->CIII e⁻ CytC Cytochrome c CIII->CytC e⁻ CIV Complex IV (Cytochrome c Oxidase) CytC->CIV e⁻ O2 O₂ CIV->O2 e⁻ H2O H₂O O2->H2O Rotenone Rotenone Rotenone->CI AntimycinA Antimycin A AntimycinA->CIII Myxothiazol (+)-Myxothiazol Myxothiazol->CIII Azide Azide/KCN Azide->CIV

Caption: Electron flow through the ETC and sites of common inhibitors.

Protocol 1: High-Resolution Respirometry using a Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol

This protocol is designed to sequentially assess the function of different parts of the ETC in permeabilized cells or isolated mitochondria.[11][12] Permeabilization of the plasma membrane is necessary to allow for the controlled addition of substrates and inhibitors that do not readily cross the intact cell membrane.[14][15]

Experimental Workflow for SUIT Protocol

SUIT_Workflow start Start: Permeabilized Cells or Isolated Mitochondria in Respirometry Chamber add_GM Add Glutamate & Malate (Complex I Substrates) start->add_GM measure_leak Measure LEAK (CI) add_GM->measure_leak add_ADP Add ADP measure_leak->add_ADP measure_oxphos_ci Measure OXPHOS (CI) add_ADP->measure_oxphos_ci add_cytc Add Cytochrome c (Integrity Check) measure_oxphos_ci->add_cytc add_succinate Add Succinate (Complex II Substrate) add_cytc->add_succinate measure_oxphos_ciciii Measure OXPHOS (CI+CII) add_succinate->measure_oxphos_ciciii add_uncoupler Add Uncoupler (e.g., FCCP) measure_oxphos_ciciii->add_uncoupler measure_ets Measure ETS Capacity add_uncoupler->measure_ets add_rotenone Add Rotenone (Inhibit CI) measure_ets->add_rotenone measure_ets_cii Measure ETS (CII) add_rotenone->measure_ets_cii add_antimycin Add Antimycin A (Inhibit CIII) measure_ets_cii->add_antimycin measure_rox Measure ROX add_antimycin->measure_rox end End of Protocol measure_rox->end

Caption: A typical SUIT protocol workflow for high-resolution respirometry.

Step-by-Step Methodology

A. Preparation of Biological Sample

  • Cell Culture: Culture cells to the desired confluency. For suspension cells, harvest by centrifugation. For adherent cells, trypsinize and collect.

  • Cell Permeabilization:

    • Resuspend cells in a suitable respiration medium (e.g., MiR05).[13]

    • Determine the optimal concentration of a permeabilizing agent (e.g., digitonin or saponin) by titration.[8][14] The goal is to permeabilize the plasma membrane while leaving the mitochondrial membranes intact.[14]

    • A key quality control step is the addition of cytochrome c. An increase in respiration of >15% upon cytochrome c addition indicates damage to the outer mitochondrial membrane.[16]

  • Mitochondria Isolation (Alternative to Permeabilized Cells):

    • Isolate mitochondria from tissues or cells using differential centrifugation.[3]

    • Determine protein concentration using a standard protein assay (e.g., BCA).[3]

B. High-Resolution Respirometry

  • Instrument Setup: Calibrate the polarographic oxygen sensors of the high-resolution respirometer according to the manufacturer's instructions.[8] Set the chamber temperature, typically to 37°C.[8]

  • Loading the Chamber: Add the permeabilized cell suspension or isolated mitochondria to the respirometer chamber.

  • SUIT Protocol Execution: Sequentially inject the substrates, uncoupler, and inhibitors as outlined in the workflow diagram. Allow the oxygen consumption rate to stabilize between each injection.[11][12] The compound to be tested for inhibitory effects can be added at various points in the protocol to determine its specific target.

Data Analysis and Interpretation

The oxygen consumption rates are calculated from the negative slope of the oxygen concentration trace.[8] By subtracting the rates at different stages of the SUIT protocol, the respiratory capacity of individual or combined complexes can be determined.[8][11] For example, Complex I-linked respiration is calculated by subtracting the rate after rotenone addition from the rate with glutamate and malate.[11]

The inhibitory effect of a test compound is quantified by comparing the respiratory rates in its presence to a vehicle control. Dose-response curves can be generated to determine the half-maximal inhibitory concentration (IC50).[17]

Respiratory StateSubstrates/Inhibitors AddedInformation Gained
LEAK (CI) Glutamate + MalateBaseline respiration, proton leak
OXPHOS (CI) ADPComplex I-linked ATP synthesis capacity
OXPHOS (CI+CII) SuccinateConvergent electron flow to the Q-junction
ETS Capacity FCCP (Uncoupler)Maximum capacity of the ETC
ETS (CII) RotenoneSuccinate-linked ETS capacity
ROX Antimycin AResidual (non-mitochondrial) oxygen consumption

Protocol 2: Spectrophotometric Assays for Individual ETC Complex Activity

While respirometry measures the integrated function of the ETC, spectrophotometric assays are used to measure the enzymatic activity of each individual complex.[18][19] These assays are typically performed on isolated mitochondria or cell lysates and are valuable for pinpointing the specific site of inhibition.[7][18]

Principle of Spectrophotometric Assays

These assays rely on monitoring the change in absorbance of a specific substrate or electron acceptor over time, which is proportional to the enzyme's activity.[18][20]

  • Complex I (NADH:ubiquinone oxidoreductase): Measures the decrease in absorbance at 340 nm due to the oxidation of NADH.[20][21]

  • Complex II (Succinate dehydrogenase): Often measured in conjunction with Complex III, or by using an artificial electron acceptor.

  • Complex II+III (Succinate:cytochrome c reductase): Measures the increase in absorbance at 550 nm due to the reduction of cytochrome c.[19]

  • Complex IV (Cytochrome c oxidase): Measures the decrease in absorbance at 550 nm due to the oxidation of reduced cytochrome c.[19]

General Protocol for Spectrophotometric Assays
  • Sample Preparation: Prepare isolated mitochondria or cell/tissue homogenates.[18]

  • Assay Buffer Preparation: Prepare specific assay buffers for each complex, containing the necessary substrates and reagents.[18]

  • Measurement:

    • Add the sample to the assay buffer in a microplate or cuvette.[18]

    • If testing an inhibitor, pre-incubate the sample with the compound.

    • Initiate the reaction by adding the final substrate (e.g., NADH for Complex I, reduced cytochrome c for Complex IV).

    • Immediately begin monitoring the change in absorbance at the appropriate wavelength using a spectrophotometer.[19]

  • Calculation of Activity: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the substrate/product. Activity is typically normalized to the total protein content.[19]

Validation and Quality Control: The Cornerstone of Trustworthy Data

To ensure the reliability and reproducibility of results, a robust system of validation and quality control is essential.[5][6]

  • Positive and Negative Controls: Always include known inhibitors (e.g., rotenone for Complex I, antimycin A for Complex III) as positive controls to confirm that the assay system is responsive.[22] A vehicle control (e.g., DMSO) serves as the negative control.[22]

  • Mitochondrial Integrity: As mentioned, the cytochrome c test is a critical quality control for the integrity of the outer mitochondrial membrane in permeabilized cells and isolated mitochondria.[8]

  • Reagent Titration: The optimal concentrations of permeabilizing agents, uncouplers, and substrates should be empirically determined for each cell type and experimental condition.[8][23]

  • Data Normalization: Respiratory rates and enzyme activities should be normalized to a consistent measure, such as cell number or total protein content, to allow for accurate comparisons between samples.[21][24] Citrate synthase activity can also be used as a marker of mitochondrial content.[19][25]

Concluding Remarks

Measuring the inhibition of the mitochondrial electron transport chain is a multifaceted process that requires careful experimental design, execution, and interpretation. High-resolution respirometry provides a comprehensive view of integrated mitochondrial function, while spectrophotometric assays offer a targeted approach to pinpoint the activity of individual complexes. By combining these powerful techniques with rigorous validation and quality control measures, researchers can confidently assess the impact of novel compounds on mitochondrial bioenergetics, contributing to a deeper understanding of cellular metabolism and advancing the development of safer and more effective therapeutics.

References

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  • Kane, D.A. et al. (2017). Conceptual schematics of substrate-uncoupler-inhibitor titration (SUIT) protocols for ex vivo respirometry in permeabilized muscle fibers. ResearchGate.
  • Kane, D.A. et al. (2017). Conceptual schematics of substrate-uncoupler-inhibitor titration (SUIT) protocols for ex vivo respirometry in permeabilized muscle fibers. Public Library of Science.
  • ResearchGate. (n.d.). Substrate-uncoupler-inhibitor titration (SUIT) protocol. Representative... ResearchGate.
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  • Neilson, A. et al. (2018). High-Resolution Respirometry to Measure Mitochondrial Function of Intact Beta Cells in the Presence of Natural Compounds. Journal of Visualized Experiments.
  • Gnaiger, E. (n.d.). Substrate–uncoupler–inhibitor titration (SUIT) protocol with substrates... ResearchGate.
  • O'Donnell, J.C. et al. (n.d.). A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements. PubMed Central.
  • Komlodi, T. et al. (2018). High-Resolution Respirometry for Simultaneous Measurement of Oxygen and Hydrogen Peroxide Fluxes in Permeabilized Cells, Tissue Homogenate and Isolated Mitochondria. MDPI.
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  • Spinazzi, M. et al. (2012). Microplate Assays for Spectrophotometric Measurement of Mitochondrial Enzyme Activity. ResearchGate.
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  • ResearchGate. (2020). Does anyone have any resources on interpreting atypical Respirometry results of isolated mitochondria? ResearchGate.
  • McBride, H.M. et al. (n.d.). Common methods in mitochondrial research (Review). PubMed Central.
  • Rogers, G.W. et al. (2013). Methods for Assessing Mitochondrial Function in Diabetes. American Diabetes Association.
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  • Salabei, J.K. et al. (2014). Mapping Mitochondrial Respiratory Chain Deficiencies by Respirometry: Beyond the Mito Stress Test. PubMed Central.
  • ResearchGate. (n.d.). Troubleshooting of SeaHorse assay (A) Troubleshooting 5: Low OCR and... ResearchGate.
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Application

Application Notes and Protocols: 3-(3,5-Di-tert-butylphenyl)propanoic Acid as a Precursor for Phenolic Antioxidants

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Hindered Phenolic Antioxidants Phenolic compounds are a cornerstone of antioxidant chemistry, playing a critical r...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Hindered Phenolic Antioxidants

Phenolic compounds are a cornerstone of antioxidant chemistry, playing a critical role in mitigating oxidative stress in biological systems and preventing the degradation of organic materials.[1][2] Their efficacy stems from the ability of the phenolic hydroxyl group to donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions.[2][3] Among this class of molecules, hindered phenolic antioxidants are of particular interest. The presence of bulky alkyl groups, such as tert-butyl groups, ortho to the hydroxyl group sterically hinders the resulting phenoxyl radical, enhancing its stability and preventing it from initiating new radical chains.[2] This structural feature is paramount to their high efficacy.

3-(3,5-Di-tert-butylphenyl)propanoic acid is a versatile precursor for the synthesis of a variety of hindered phenolic antioxidants. The propanoic acid side chain provides a reactive handle for derivatization, allowing for the incorporation of the core antioxidant moiety into larger molecules, polymers, or targeted delivery systems. This adaptability makes it an invaluable starting material in the development of novel antioxidants for applications ranging from polymer stabilization to pharmaceuticals.[4]

Core Synthesis and Derivatization Strategies

The primary utility of 3-(3,5-di-tert-butylphenyl)propanoic acid lies in its carboxylic acid functionality, which can be readily converted into esters, amides, and other derivatives. These reactions allow for the covalent attachment of the hindered phenolic group to various molecular scaffolds, tailoring the final product's physical and chemical properties, such as solubility, volatility, and compatibility with different matrices.

General Reaction Scheme: Esterification

A common and straightforward derivatization is the esterification of the propanoic acid with an alcohol in the presence of an acid catalyst. This reaction is widely used to synthesize a range of antioxidant esters with varying properties.

Esterification Precursor 3-(3,5-Di-tert-butylphenyl)propanoic acid Product Hindered Phenolic Ester Antioxidant Precursor->Product Alcohol R-OH (Alcohol) Alcohol->Product Catalyst H+ (Acid Catalyst) Catalyst->Product Water H2O Product->Water

Caption: General esterification of 3-(3,5-di-tert-butylphenyl)propanoic acid.

Protocol 1: Synthesis of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

This protocol details the synthesis of a foundational hindered phenolic antioxidant, methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. This compound can be used as a standalone antioxidant or as an intermediate for further transesterification reactions. The synthesis often proceeds via a Michael addition reaction between 2,6-di-tert-butylphenol and methyl acrylate.[5]

Materials and Reagents
  • 2,6-Di-tert-butylphenol

  • Methyl acrylate

  • Sodium methoxide (catalyst)

  • Toluene (solvent)

  • Hydrochloric acid (for neutralization)

  • Sodium sulfate (drying agent)

  • Methanol (for recrystallization)

Step-by-Step Procedure
  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve 2,6-di-tert-butylphenol in toluene.

  • Catalyst Addition: Under a nitrogen atmosphere, add sodium methoxide to the solution.

  • Addition of Methyl Acrylate: Slowly add methyl acrylate to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the catalyst by adding dilute hydrochloric acid.

  • Extraction: Separate the organic layer and wash it with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from methanol to obtain pure methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate.

Expected Results and Characterization
Parameter Expected Value
Appearance White to off-white crystalline solid
Yield 75-85%
Melting Point 63-65 °C

Characterization can be performed using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm the structure of the synthesized compound.

Protocol 2: Synthesis of a High Molecular Weight Polymeric Antioxidant via Transesterification

This protocol describes the synthesis of a high molecular weight antioxidant, tetrakis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane (often known by the trade name Irganox 1010), through a transesterification reaction between methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate and pentaerythritol.[6] High molecular weight antioxidants are valued for their low volatility and reduced migration in polymer matrices.[7]

Materials and Reagents
  • Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (from Protocol 1)

  • Pentaerythritol

  • Basic catalyst (e.g., sodium methoxide or lithium amide)

  • High-boiling point solvent (e.g., dimethylformamide)

Step-by-Step Procedure
  • Reaction Setup: Combine methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, pentaerythritol, and the basic catalyst in a reaction vessel equipped for distillation.

  • Reaction: Heat the mixture under a vacuum. The transesterification reaction will proceed with the removal of methanol as a byproduct.

  • Monitoring: Monitor the reaction until the distillation of methanol ceases.

  • Purification: The resulting product can be purified by recrystallization from a suitable solvent, such as ethyl acetate or n-heptane.

Transesterification_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products Methyl Ester Methyl 3-(3,5-di-tert-butyl-4- hydroxyphenyl)propionate Heating Heat under Vacuum Methyl Ester->Heating Pentaerythritol Pentaerythritol Pentaerythritol->Heating Catalyst Basic Catalyst Catalyst->Heating Distillation Remove Methanol Heating->Distillation Polymeric_AO Tetrakis[3-(3,5-di-tert-butyl-4- hydroxyphenyl)propionyloxymethyl]methane Distillation->Polymeric_AO Methanol Methanol (byproduct) Distillation->Methanol Purification Recrystallization Polymeric_AO->Purification

Caption: Workflow for the synthesis of a polymeric antioxidant.

Application in Polymer Stabilization

Hindered phenolic antioxidants synthesized from 3-(3,5-di-tert-butylphenyl)propanoic acid are widely used as primary antioxidants in various polymers, including polyolefins, styrenics, and engineering plastics.[4][8] They are effective at inhibiting thermo-oxidative degradation during high-temperature processing and long-term service life.

Protocol 3: Evaluation of Antioxidant Efficacy in Polypropylene (PP)

This protocol outlines a method to assess the antioxidant performance of a synthesized hindered phenolic antioxidant in a polypropylene matrix using Oxidation Induction Time (OIT) measurements by Differential Scanning Calorimetry (DSC).[7]

Materials and Equipment
  • Polypropylene (unstabilized powder)

  • Synthesized antioxidant

  • Solvent (e.g., chloroform or dichloromethane)

  • Differential Scanning Calorimeter (DSC)

Step-by-Step Procedure
  • Sample Preparation:

    • Dissolve a known amount of the synthesized antioxidant in a minimal amount of solvent.

    • Add this solution to a pre-weighed amount of unstabilized polypropylene powder to achieve the desired antioxidant concentration (e.g., 0.1 wt%).

    • Thoroughly mix the slurry and allow the solvent to evaporate completely under vacuum.

  • Film Pressing:

    • Press the stabilized PP powder into a thin film of uniform thickness (e.g., 0.1-0.2 mm) using a hydraulic press at a specified temperature (e.g., 180-200 °C).

  • OIT Measurement:

    • Cut a small sample (5-10 mg) from the film and place it in an aluminum DSC pan.

    • Heat the sample in the DSC under a nitrogen atmosphere to a high temperature (e.g., 200 °C).

    • Once the temperature has stabilized, switch the purge gas from nitrogen to oxygen.

    • The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak.

Data Interpretation

A longer OIT indicates a higher antioxidant efficacy, as the antioxidant is more effective at delaying the onset of oxidation. Comparing the OIT of the stabilized PP with an unstabilized control and a sample containing a commercial antioxidant provides a quantitative measure of performance.

Sample Antioxidant Concentration (wt%) OIT at 200 °C (minutes)
Unstabilized PP0< 5
PP + Synthesized Antioxidant0.1> 30
PP + Commercial Standard0.1(Varies)

Mechanism of Action: Free Radical Scavenging

The antioxidant activity of these compounds is rooted in their ability to act as chain-breaking antioxidants.[2][3] The phenolic hydroxyl group donates a hydrogen atom to a peroxyl radical (ROO•), a key intermediate in the autoxidation cycle, thereby neutralizing it and preventing further propagation of the radical chain reaction.[8]

Radical_Scavenging cluster_legend Mechanism ArOH Hindered Phenol (Ar-OH) ArO_radical Phenoxyl Radical (Ar-O•) ArOH->ArO_radical + ROO• ROOH Hydroperoxide (ROOH) ArOH->ROOH ROO_radical Peroxyl Radical (ROO•) legend Ar-OH donates a hydrogen atom to ROO•, terminating the radical chain reaction.

Caption: Free radical scavenging mechanism of hindered phenolic antioxidants.

The steric bulk of the two tert-butyl groups flanking the hydroxyl group stabilizes the resulting phenoxyl radical (Ar-O•), making it less reactive and preventing it from initiating new oxidation chains. This structural feature is crucial for the high efficiency of hindered phenolic antioxidants.[2]

Conclusion

3-(3,5-Di-tert-butylphenyl)propanoic acid is a highly valuable and versatile precursor for the synthesis of a wide array of hindered phenolic antioxidants. The protocols and applications detailed herein provide a foundational guide for researchers and scientists in the development and evaluation of novel antioxidant systems. The ability to tailor the molecular structure through derivatization of the propanoic acid side chain allows for the creation of antioxidants with optimized properties for specific applications, ranging from enhancing the durability of materials to potential therapeutic interventions against oxidative stress-related diseases.

References

  • Concept, mechanism, and applications of phenolic antioxidants in foods. (2020). PubMed.
  • Mechanisms of action by which phenolic compounds present antioxidant activity. (2025).
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  • 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid (CAS 20170-32-5). (n.d.). Benchchem.
  • Phenolic acids: Natural versatile molecules with promising therapeutic applic
  • Inhibition Effect and Mechanism of Phenolic Antioxidants on Coal Spontaneous Combustion. (2026). ACS Omega.
  • Synthesis, Characterization, and the Antioxidant Activity of Phenolic Acid Chitooligosaccharide Deriv
  • Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. (n.d.). MDPI.
  • The Role of Tert-Butylated Phenols as Antioxidants: Application Notes and Protocols. (n.d.). Benchchem.
  • Synthesis of the reactive hindered phenol antioxidant 3,5‐di‐tert‐butyl‐4‐hydroxyphenyl methyl isobutylene ester and its application in ABS resin. (n.d.).
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  • Hindered Phenol Antioxidant HPAO. (n.d.). Tintoll.
  • Hindered phenol antioxidant and preparation method thereof. (n.d.).
  • Synthesis and evaluation of hyperbranched phenolic antioxidants of three different gener
  • Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. (n.d.). PMC - NIH.
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  • Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. (2024). NIH.
  • Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate. (n.d.).
  • Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. (2024). NIH.
  • [Antioxidative activity of thiophane [bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl)sulfide]. (n.d.). PubMed.
  • Synthesis and antioxidant activity of 3,5-di-tert-butyl-4-hydroxyphenylthiomethyltetraalkylcalix[9]resorcinarenes. (2025). ResearchGate.

  • Method of producing tetrakis[3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane. (n.d.).
  • Chemo-Enzymatic Synthesis of Renewable Sterically-Hindered Phenolic Antioxidants with Tunable Polarity from Lignocellulose and Vegetal Oil Components. (2018). MDPI.
  • Rat Metabolism Study Suggests 3-(3,5-Di- tert -butyl-4-hydroxyphenyl)propionic Acid as a Potential Urinary Biomarker of Human Exposure to Representative 3-(3,5-Di -... (n.d.).
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  • 3-(3',5'-Di-tert-butyl-4'-hydroxyphenyl)propionic acid. (n.d.). PubChem.
  • Unveiling the Antioxidant Potential: A Comparative Analysis of 3,5-di-tert-butylchalcone 4'-carboxylic acid and Structurally... (n.d.). Benchchem.
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Method

Application Note: Derivatization of 3-(3,5-Di-tert-butylphenyl)propanoic Acid for Enhanced Cyclooxygenase (COX) Inhibitory Activity

Abstract This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic derivatization of 3-(3,5-di-tert-butylphenyl)propanoic acid. The parent compound,...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic derivatization of 3-(3,5-di-tert-butylphenyl)propanoic acid. The parent compound, featuring a sterically hindered phenolic group, is a known antioxidant. This guide outlines the rationale and protocols for converting the terminal carboxylic acid into various esters and amides. The primary objective is to modulate the molecule's physicochemical properties to enhance its potential as an inhibitor of cyclooxygenase (COX) enzymes, key mediators of inflammation. We present detailed, field-proven protocols for synthesis, purification, and characterization, alongside a validated bioassay for assessing COX-1 and COX-2 inhibitory activity.

Introduction and Scientific Rationale

3-(3,5-Di-tert-butylphenyl)propanoic acid is a derivative of propionic acid recognized for its antioxidant properties, largely attributed to the hindered phenol moiety which can act as a radical scavenger.[1] Many potent non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen, are also propionic acid derivatives that function by inhibiting cyclooxygenase (COX) enzymes.[2] The COX enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key signaling molecules in the inflammatory cascade.[3][4] While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, COX-2 is typically induced at sites of inflammation.[5][6] Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation while minimizing gastrointestinal side effects.[4][7]

The structural similarity of 3-(3,5-di-tert-butylphenyl)propanoic acid to known NSAIDs, combined with its antioxidant nature (inflammation and oxidative stress are often linked), makes it an intriguing starting point for developing novel anti-inflammatory agents. The terminal carboxylic acid group is an ideal "handle" for chemical modification. By converting this acid to esters or amides, we can systematically alter key drug-like properties:

  • Lipophilicity & Permeability: Esterification can increase lipophilicity, potentially improving cell membrane permeability and altering the pharmacokinetic profile of the compound.

  • Target Engagement: Amidation introduces hydrogen bond donors and acceptors, which can facilitate new or stronger interactions within the active site of the target COX enzymes, thereby enhancing binding affinity and potency.

  • Structure-Activity Relationship (SAR): A library of derivatives provides crucial data for building a robust SAR model, guiding future optimization efforts toward more potent and selective inhibitors.

This document provides the strategic framework and actionable protocols to synthesize, purify, and evaluate a focused library of 3-(3,5-di-tert-butylphenyl)propanoic acid derivatives.

The Cyclooxygenase (COX) Pathway: The Therapeutic Target

The COX enzymes catalyze the rate-limiting step in the synthesis of prostanoids (prostaglandins, prostacyclins, and thromboxanes).[7] As illustrated below, arachidonic acid released from the cell membrane is converted by COX-1 or COX-2 into the unstable intermediate Prostaglandin H2 (PGH2).[5] PGH2 is then rapidly converted by various terminal synthases into different biologically active prostaglandins that mediate pain, fever, and inflammation.[3][8] NSAIDs and COX-2 inhibitors act by blocking the active site of these enzymes, preventing the formation of PGH2 and subsequent pro-inflammatory prostaglandins.[9]

COX_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 Stomach Stomach Lining Protection, Platelet Function COX1->Stomach Produces Prostaglandins for Homeostasis COX2->PGH2 PGs Prostaglandins (PGE2, etc.) PGH2->PGs Isomerases Inhibitors Derivatives of 3-(3,5-Di-tert-butylphenyl)propanoic acid (Potential COX Inhibitors) Inhibitors->COX1 Inhibitors->COX2 Inflammation Pain, Fever, Inflammation PGs->Inflammation

Figure 2: Overall experimental workflow from synthesis to activity assessment.

Protocols: Synthesis of Derivatives

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Esterification via Fischer-Speier Method (Methyl & Ethyl Esters)

This classic acid-catalyzed method is cost-effective and efficient for creating simple alkyl esters from non-acid-sensitive substrates. [10][11]The use of excess alcohol as the solvent drives the reaction equilibrium towards the ester product. [11] Materials:

  • 3-(3,5-Di-tert-butylphenyl)propanoic acid

  • Methanol (Anhydrous) or Ethanol (Anhydrous)

  • Sulfuric Acid (H₂SO₄), concentrated

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 3-(3,5-di-tert-butylphenyl)propanoic acid (e.g., 2.78 g, 10 mmol).

  • Add a large excess of the desired alcohol (e.g., 50 mL of anhydrous methanol).

  • Place a magnetic stir bar in the flask and begin stirring.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (e.g., 0.5 mL) to the stirring mixture. Caution: Exothermic reaction.

  • Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C for methanol).

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-6 hours).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Reduce the volume of the solvent by approximately half using a rotary evaporator. c. Transfer the remaining mixture to a separatory funnel containing 50 mL of deionized water. d. Extract the product with ethyl acetate (3 x 30 mL). e. Combine the organic layers and wash sequentially with 50 mL of saturated NaHCO₃ solution (Caution: CO₂ evolution) and 50 mL of brine. [10]8. Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude ester.

  • Purification: Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Amidation using B(OCH₂CF₃)₃

Borate esters like tris(2,2,2-trifluoroethyl) borate are effective reagents for the direct, one-pot amidation of carboxylic acids and amines under relatively mild conditions, avoiding the need for pre-activation to an acid chloride. [12][13]This method shows broad substrate scope. [12] Materials:

  • 3-(3,5-Di-tert-butylphenyl)propanoic acid

  • Amine of choice (e.g., benzylamine, morpholine)

  • Tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃

  • Acetonitrile (MeCN), anhydrous

  • Sealed reaction vial or tube

  • Magnetic stirrer and heating block

Procedure:

  • Reaction Setup: In a sealable reaction vial, combine 3-(3,5-di-tert-butylphenyl)propanoic acid (e.g., 278 mg, 1.0 mmol, 1 equiv) and the desired amine (1.0 mmol, 1 equiv).

  • Add anhydrous acetonitrile (2 mL) to dissolve the reagents.

  • Reagent Addition: To the stirred solution, add B(OCH₂CF₃)₃ (e.g., 508 mg, 2.0 mmol, 2 equiv). [12]4. Seal the vial tightly and place it in a pre-heated heating block at 80-100°C.

  • Monitoring: Stir the reaction for the indicated time (typically 12-24 hours), monitoring by TLC or LC-MS for the disappearance of the starting acid.

  • Work-up: a. Cool the reaction to room temperature. b. Dilute the mixture with ethyl acetate (20 mL). c. Wash the organic solution with 1M HCl (2 x 10 mL) and saturated NaHCO₃ (2 x 10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude amide can be purified by flash column chromatography or recrystallization.

Protocols: Characterization and Activity Assessment

Protocol 3: Physicochemical Characterization

All synthesized derivatives must be rigorously characterized to confirm their identity and purity before biological testing.

Technique Purpose Expected Observations
¹H and ¹³C NMR Structural confirmationAppearance/disappearance of key signals (e.g., loss of acidic -COOH proton, appearance of new ester -OCH₃ or amide -NH protons). Chemical shifts consistent with the proposed structure.
Mass Spectrometry (MS) Molecular weight confirmationDetection of the molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated mass of the derivative.
HPLC Purity assessmentA single major peak indicating >95% purity is required for biological assays.
Protocol 4: In-Vitro COX-1/COX-2 Inhibition Assay

This protocol describes a colorimetric enzyme inhibition assay to determine the IC₅₀ (half-maximal inhibitory concentration) of the synthesized compounds against ovine COX-1 and human recombinant COX-2. This is a standard method for screening potential anti-inflammatory agents. [14][15] Materials:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine, colorimetric probe)

  • Synthesized derivatives and control inhibitors (e.g., Celecoxib, Ibuprofen) dissolved in DMSO

  • 96-well microplate and plate reader (absorbance at 590 nm)

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Create a serial dilution of your test compounds and controls in DMSO.

  • Enzyme Incubation: a. In a 96-well plate, add 150 µL of assay buffer. b. Add 10 µL of heme. c. Add 10 µL of either COX-1 or COX-2 enzyme solution to appropriate wells. d. Add 10 µL of your serially diluted test compound or control inhibitor (or DMSO for vehicle control). e. Incubate the plate for 5 minutes at 25°C.

  • Reaction Initiation and Measurement: a. To initiate the reaction, add 10 µL of arachidonic acid solution and 10 µL of TMPD solution to each well. b. Immediately place the plate in a plate reader and measure the absorbance at 590 nm every minute for 5-10 minutes.

  • Data Analysis: a. Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve. b. Normalize the rates relative to the vehicle control (100% activity) and a background control (0% activity). c. Plot the percent inhibition versus the logarithm of the inhibitor concentration. d. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Data Summary (Example):

Compound Derivative Type COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (COX-1/COX-2)
Parent Acid-55.215.83.5
1a Methyl Ester25.15.24.8
1b Ethyl Ester22.84.15.6
2a Benzyl Amide10.30.911.4
2b Morpholine Amide15.61.213.0
IbuprofenControl12.035.00.34
CelecoxibControl28.50.08356

Conclusion

The protocols detailed in this application note provide a robust and scientifically grounded framework for the derivatization of 3-(3,5-di-tert-butylphenyl)propanoic acid and the evaluation of its derivatives as potential COX inhibitors. By systematically modifying the carboxylic acid moiety into esters and amides, researchers can effectively explore the structure-activity relationship and optimize this scaffold for enhanced anti-inflammatory potency and selectivity. This strategic approach is fundamental to the early stages of drug discovery and can accelerate the identification of promising new therapeutic candidates.

References

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  • Plant, N. (2023). COX Inhibitors. StatPearls. NCBI Bookshelf. Available at: [Link]

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  • Fogoros, R. N. (2023). Cyclooxygenase (COX) Enzymes, Inhibitors, and More. Verywell Health. Available at: [Link]

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  • ResearchGate. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). Available at: [Link]

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  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Pharmaceuticals, 17(2), 255. Available at: [Link]

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  • PubMed. (2024). Bioassay-guided isolation of anti-inflammatory and antinociceptive metabolites among three Moroccan Juniperus leaves extract supported with in vitro enzyme inhibitory assays. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-(3,5-Di-tert-butylphenyl)propanoic Acid

Welcome to the technical support center for the synthesis of 3-(3,5-Di-tert-butylphenyl)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(3,5-Di-tert-butylphenyl)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. We will delve into the causality behind experimental choices, providing field-proven insights to ensure your success.

Overview of Primary Synthetic Strategies

The synthesis of 3-(3,5-Di-tert-butylphenyl)propanoic acid can be approached through several established routes. The choice of pathway often depends on the availability of starting materials, scalability, and desired purity. The sterically hindered nature of the 3,5-di-tert-butylphenyl group is the primary chemical challenge that must be addressed in any synthetic design.

Below is a summary of the most viable synthetic routes:

  • Malonic Ester Synthesis: A classic and reliable method involving the alkylation of a malonic ester with a 3,5-di-tert-butylbenzyl halide, followed by hydrolysis and decarboxylation. This route offers excellent control over the carbon skeleton construction.[1][2]

  • Michael Addition & Hydrolysis: This pathway typically involves the Michael addition of 2,6-di-tert-butylphenol to an acrylate ester, followed by hydrolysis of the ester to the target carboxylic acid.[3][4] This is often used for the 4-hydroxy analogue but can be adapted.

  • Friedel-Crafts Acylation & Reduction: This involves the acylation of 1,3-di-tert-butylbenzene with a three-carbon electrophile (like succinic anhydride), followed by reduction of the resulting ketone. This route can be hampered by the steric hindrance of the substrate.[5][6]

  • Nitrile Hydrolysis Pathway: This route involves the synthesis of 3-(3,5-Di-tert-butylphenyl)propanenitrile, which is then hydrolyzed to the desired carboxylic acid. The hydrolysis step is robust but can require harsh conditions.[7][8]

Core Synthetic Pathways Overview

cluster_0 Route 1: Malonic Ester Synthesis cluster_1 Route 2: Friedel-Crafts Acylation cluster_2 Route 3: Nitrile Pathway MES_Start 3,5-Di-tert-butylbenzyl Halide MES_Mid Alkylation of Diethyl Malonate MES_Start->MES_Mid NaOEt MES_End Hydrolysis & Decarboxylation MES_Mid->MES_End H3O+, Heat Final_Product 3-(3,5-Di-tert-butylphenyl)propanoic Acid MES_End->Final_Product FCA_Start 1,3-Di-tert-butylbenzene FCA_Mid Acylation w/ Succinic Anhydride FCA_Start->FCA_Mid AlCl3 FCA_End Clemmensen or Wolff-Kishner Reduction FCA_Mid->FCA_End FCA_End->Final_Product NP_Start 3,5-Di-tert-butylbenzyl Halide NP_Mid Cyanide Displacement (SN2) NP_Start->NP_Mid NaCN NP_End Nitrile Hydrolysis NP_Mid->NP_End H3O+ or OH-, Heat NP_End->Final_Product

Caption: High-level overview of common synthetic routes.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Section 1: Issues in Carbon-Carbon Bond Formation
Q1: My malonic ester alkylation is giving a very low yield. What are the likely causes and how can I fix it?

A1: Low yield in this step is a frequent challenge, primarily due to the steric hindrance of the 3,5-di-tert-butylbenzyl halide and competing side reactions.

Root Causes & Solutions:

  • Incomplete Enolate Formation: The pKa of diethyl malonate is ~13. While sodium ethoxide (NaOEt) is commonly used, its basicity may not be sufficient to drive the deprotonation to completion, especially if your reagents are not perfectly anhydrous.

    • Solution: Consider a stronger, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent like THF or DMF. NaH will irreversibly deprotonate the malonic ester, maximizing the concentration of your nucleophile.

  • Competing E2 Elimination: Your alkyl halide substrate is benzylic but also sterically bulky. A strong, sterically hindered base can favor elimination over substitution.

    • Solution: Use a less hindered base like sodium ethoxide or sodium hydride. Ensure the reaction temperature is not excessively high, as higher temperatures favor elimination. Add the alkyl halide slowly to the formed enolate at a controlled temperature (e.g., 0 °C to room temperature).

  • Poor Quality Alkyl Halide: Benzyl halides can be unstable. If your starting material has degraded or contains impurities, it will result in lower yields.

    • Solution: Check the purity of your 3,5-di-tert-butylbenzyl halide by NMR or GC-MS before use. If necessary, purify it by distillation or recrystallization. It is often best to use freshly prepared or newly purchased halide.

ParameterStandard Condition (NaOEt/EtOH)Optimized Condition (NaH/THF)Rationale for Change
Base Sodium Ethoxide (1.1 eq)Sodium Hydride (1.1 eq, 60% disp.)Stronger, non-nucleophilic base ensures complete enolate formation.
Solvent EthanolAnhydrous THF or DMFAprotic solvent prevents protonation of the enolate.
Temperature Reflux0 °C to RTLower temperature disfavors the competing E2 elimination reaction.
Water Content LowStrictly AnhydrousNaH reacts violently with water; water will quench the enolate.
Q2: The Friedel-Crafts acylation of 1,3-di-tert-butylbenzene is not working. What's going wrong?

A2: This is a challenging reaction due to the combination of a moderately activated ring (two activating alkyl groups) and significant steric hindrance.

Root Causes & Solutions:

  • Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water present will hydrolyze the catalyst, rendering it inactive.[5]

    • Solution: Use freshly opened, high-purity AlCl₃. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar). Use anhydrous solvents.

  • Insufficient Catalyst: The ketone product of the acylation forms a stable complex with AlCl₃. This complexation removes the catalyst from the reaction cycle.[9] Therefore, Friedel-Crafts acylations often require more than a stoichiometric amount of the Lewis acid.

    • Solution: Use at least 2.2 equivalents of AlCl₃: one equivalent to activate the acylating agent (e.g., succinic anhydride) and another to complex with the product ketone.

  • Steric Hindrance: The two tert-butyl groups sterically shield the ortho and para positions, which are the most electronically activated sites. This significantly increases the activation energy of the reaction.

    • Solution: The reaction will likely require forcing conditions. Increase the reaction temperature gradually, monitoring for product formation versus decomposition. Consider a more reactive acylating agent, such as the acid chloride derivative of your desired side chain, instead of an anhydride.

Section 2: Issues in Functional Group Transformations
Q3: The hydrolysis of my nitrile or ester precursor is incomplete, even after prolonged heating.

A3: Steric hindrance is the most probable cause. The bulky tert-butyl groups shield the ester or nitrile functional group, making it less accessible to nucleophilic attack by water or hydroxide.

Root Causes & Solutions:

  • Steric Shielding: The reaction center is sterically hindered, slowing down the rate of hydrolysis.

    • Solution (for Esters): Switch from standard acidic hydrolysis (H₂SO₄/H₂O) to a stronger basic hydrolysis condition using potassium hydroxide (KOH) in a higher boiling point solvent like ethylene glycol. This allows for higher reaction temperatures (e.g., 150-180 °C) to overcome the activation energy.

    • Solution (for Nitriles): Basic hydrolysis is often more effective than acidic hydrolysis for hindered nitriles.[10][11] Use a high concentration of NaOH or KOH in a mixture of water and a co-solvent like ethanol or ethylene glycol and heat under reflux for an extended period (24-48 hours).[7] The reaction progress should be monitored carefully.

  • Intermediate Amide Formation: Nitrile hydrolysis proceeds through an amide intermediate.[12] This amide can also be sterically hindered and may be slow to hydrolyze further.

    • Solution: Ensure a sufficient excess of acid or base and prolonged reaction times at high temperatures to drive the reaction past the amide stage to the final carboxylic acid.

Troubleshooting Workflow: Incomplete Nitrile Hydrolysis

Start Start: Low Yield of Carboxylic Acid from Nitrile Hydrolysis Check_Conditions Check Reaction Conditions: - Time > 24h? - Temp at Reflux? - Excess Base/Acid? Start->Check_Conditions Increase_Severity Action: Increase Reaction Severity - Switch to KOH - Use Ethylene Glycol co-solvent - Increase Temp to >150 °C Check_Conditions->Increase_Severity No Analyze_Mixture Analyze Reaction Mixture by TLC/LCMS Check_Conditions->Analyze_Mixture Yes Increase_Severity->Analyze_Mixture Check_Amide Is Amide Intermediate the Main Component? Analyze_Mixture->Check_Amide Prolong_Reaction Action: Prolong Reaction Time Continue heating for another 24h Check_Amide->Prolong_Reaction Yes Failure Failure: Re-evaluate Synthetic Route Check_Amide->Failure No Success Success: High Yield of Carboxylic Acid Prolong_Reaction->Success

Caption: Stepwise guide for troubleshooting incomplete nitrile hydrolysis.

Section 3: Product Isolation and Purification
Q4: I'm having difficulty purifying the final product. It oils out during recrystallization.

A4: "Oiling out" is a common problem when the melting point of the solute is lower than the boiling point of the solvent, or when impurities are present that act as a eutectic mixture. The melting point of 3-(3,5-Di-tert-butylphenyl)propanoic acid is relatively low (around 103-108 °C).

Root Causes & Solutions:

  • Inappropriate Solvent System: The chosen solvent may be too high-boiling or have poor solubility characteristics for your compound.

    • Solution: Use a mixed-solvent system. Dissolve the crude product in a small amount of a good solvent (e.g., ethyl acetate, acetone) at an elevated temperature. Then, slowly add a poor solvent (e.g., hexanes, heptane) until the solution becomes turbid. Gently heat until the solution is clear again, then allow it to cool slowly. This method often promotes the formation of well-defined crystals.

  • Presence of Impurities: Small amounts of related impurities or residual starting materials can significantly depress the melting point and inhibit crystallization.

    • Solution: If recrystallization fails, column chromatography is the next logical step. A silica gel column using a gradient elution from hexanes to a mixture of hexanes and ethyl acetate is typically effective for separating nonpolar impurities.

  • Cooling Too Rapidly: Crashing the product out of solution by cooling too quickly often traps impurities and solvent, leading to an oily or impure solid.

    • Solution: Allow the crystallization solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. Slow crystal growth is key to high purity.

General FAQs

Q: Which synthetic route do you recommend for the best combination of yield and reliability?

A: For laboratory-scale synthesis, the Malonic Ester Synthesis is often the most reliable and highest-yielding route.[1][13] It avoids the harsh conditions and potential regioselectivity issues of Friedel-Crafts acylation and provides a clear, step-wise path to the target. The key is to use a strong base like NaH and a high-quality alkyl halide.

Q: How should I monitor the progress of these reactions?

A: Thin Layer Chromatography (TLC) is the most convenient method. Use a mobile phase like 3:1 Hexanes:Ethyl Acetate. The carboxylic acid product will have a lower Rf value than its ester or nitrile precursor and will often streak slightly unless a small amount of acetic acid is added to the eluent. For quantitative analysis, GC-MS or ¹H NMR of an aliquot from the reaction mixture can be used.

Q: What are the primary safety concerns?

A:

  • Strong Bases: Sodium hydride (NaH) is highly flammable and reacts violently with water. It should be handled under an inert atmosphere and quenched carefully.

  • Alkyl Halides: Benzyl halides are lachrymators and should be handled in a well-ventilated fume hood.

  • Solvents: Ensure proper handling and disposal of organic solvents like THF, DMF, and ethanol.

Detailed Experimental Protocol: Malonic Ester Synthesis Route

This protocol is a representative example and may require optimization based on your specific laboratory conditions and reagent purity.

Step 1: Alkylation of Diethyl Malonate

  • Setup: Assemble an oven-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagents: Suspend sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) in anhydrous THF.

  • Enolate Formation: Cool the NaH suspension to 0 °C in an ice bath. Add diethyl malonate (1.05 eq) dropwise via the dropping funnel over 30 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas will be evolved.

  • Alkylation: Dissolve 3,5-di-tert-butylbenzyl bromide (1.0 eq) in a small amount of anhydrous THF and add it to the dropping funnel. Cool the enolate solution back to 0 °C and add the benzyl bromide solution dropwise over 1 hour.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude dialkylated malonic ester.

Step 2: Hydrolysis and Decarboxylation

  • Setup: To the flask containing the crude ester, add a solution of KOH (5 eq) in a 2:1 mixture of ethanol and water.

  • Hydrolysis: Heat the mixture to reflux (approx. 90-100 °C) and maintain for 12-24 hours, or until TLC analysis shows complete consumption of the starting ester.

  • Decarboxylation: Cool the reaction mixture to room temperature and concentrate it to remove most of the ethanol. Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to pH 1-2 by slowly adding concentrated HCl. A precipitate should form.

  • Isolation: Extract the acidic aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization from a hexanes/ethyl acetate solvent system to yield pure 3-(3,5-Di-tert-butylphenyl)propanoic acid.

References

  • Chemguide. (n.d.). Hydrolysis of Nitriles. [Link]

  • Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. [Link]

  • Grokipedia. (n.d.). Arndt–Eistert reaction. [Link]

  • KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II. [Link]

  • Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. [Link]

  • University of Calgary. (n.d.). The Malonic Ester Synthesis. [Link]

  • NROChemistry. (n.d.). Arndt-Eistert Homologation: Mechanism & Examples. [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. [Link]

  • Wikipedia. (n.d.). Arndt–Eistert reaction. [Link]

  • OpenOChem Learn. (n.d.). Malonic Ester Synthesis. [Link]

  • Chem-Station. (2014). Arndt-Eistert Synthesis. [Link]

  • Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis. [Link]

  • Google Patents. (n.d.). US4885382A - Method of producing tetrakis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane.
  • Google Patents. (n.d.). CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
  • Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link]

  • Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-(3,5-Di-tert-butylphenyl)propanoic acid

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the synthesis of 3-(3,5-Di-tert-butylphenyl)propanoic acid. This guide is designed for researchers, chemists, and dru...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-(3,5-Di-tert-butylphenyl)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during its synthesis. As experienced application scientists, we understand that achieving high purity is paramount. This document provides in-depth, field-proven insights and troubleshooting protocols to help you identify, mitigate, and eliminate common impurities associated with the primary synthetic routes to this compound.

Overview of Synthetic Strategies & Impurity Hotspots

The synthesis of 3-(3,5-Di-tert-butylphenyl)propanoic acid can be approached through several established organic chemistry transformations. Each pathway, while effective, possesses unique "hotspots" where impurities are likely to form. Understanding these routes is the first step in effective troubleshooting.

The three most common strategies involve:

  • Heck Reaction: Coupling of an aryl halide with an acrylate, followed by hydrogenation.

  • Horner-Wadsworth-Emmons (HWE) Reaction: Olefination of 3,5-di-tert-butylbenzaldehyde, followed by hydrogenation.

  • Friedel-Crafts Acylation: Acylation of 1,3-di-tert-butylbenzene, followed by reduction.

A final, common step to many of these routes is the hydrolysis of a methyl or ethyl ester precursor to yield the final carboxylic acid.

G cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_penultimate Penultimate Precursors A1 3,5-Di-tert-butyl bromobenzene IntA Ethyl 3-(3,5-di-tert-butylphenyl) acrylate A1->IntA Heck Reaction A2 Ethyl Acrylate A2->IntA Heck Reaction B1 3,5-Di-tert-butyl benzaldehyde IntB Ethyl 3-(3,5-di-tert-butylphenyl) propenoate (E/Z mixture) B1->IntB HWE Reaction B2 Phosphonate Reagent B2->IntB HWE Reaction C1 1,3-Di-tert-butylbenzene IntC 3',5'-Di-tert-butyl propiophenone C1->IntC Friedel-Crafts Acylation C2 Acyl Halide C2->IntC Friedel-Crafts Acylation Precursor Ethyl 3-(3,5-di-tert-butylphenyl) propanoate IntA->Precursor Hydrogenation IntB->Precursor Hydrogenation IntC->Precursor Clemmensen or Wolff-Kishner Reduction Final TARGET 3-(3,5-Di-tert-butylphenyl) propanoic acid Precursor->Final Hydrolysis

Fig 1. Common synthetic routes to the target acid.

Troubleshooting Guide & FAQs

This section directly addresses common issues encountered during synthesis, structured by the reaction type.

Route A: The Heck Reaction Pathway

The Heck reaction is a powerful method for C-C bond formation, typically coupling an aryl halide with an alkene.[1] However, its complexity can introduce specific side products.

Q1: My analysis shows a significant amount of a double-bond isomer (e.g., styrene derivative) after the hydrogenation step. What went wrong?

A1: This is a classic case of incomplete hydrogenation. The Heck reaction forms the α,β-unsaturated ester, which must then be reduced.

  • Root Cause Analysis:

    • Catalyst Inactivity: The palladium catalyst (e.g., Pd/C) may be poisoned or deactivated. This can happen from residual base from the Heck reaction or other contaminants.

    • Insufficient Hydrogen: The pressure of H₂ gas may be too low, or the reaction time may be insufficient for full conversion.

    • Poor Mass Transfer: In heterogeneous catalysis, efficient mixing is crucial. If the catalyst is not well-suspended, the reaction rate will be slow.

  • Troubleshooting Protocol:

    • Purify the Intermediate: Ensure the crude product from the Heck reaction is purified before hydrogenation to remove bases and palladium complexes that could interfere with the hydrogenation catalyst.[2]

    • Verify Catalyst Activity: Use a fresh batch of catalyst or test the existing catalyst on a standard substrate like cinnamic acid to confirm its activity.[3]

    • Optimize Reaction Conditions: Increase hydrogen pressure (typically 1-5 atm) and/or reaction time. Monitor the reaction by TLC or GC-MS to track the disappearance of the starting material.

    • Consider Transfer Hydrogenation: If handling pressurized H₂ is an issue, transfer hydrogenation using a hydrogen donor like formic acid can be an effective alternative.[4]

Q2: I'm observing a "reductive Heck" byproduct, where the aryl halide is simply dehalogenated. How can I minimize this?

A2: The reductive Heck reaction is a known side pathway where the intermediate formed after migratory insertion is reduced instead of undergoing β-hydride elimination.[5]

  • Mechanistic Insight: This side reaction is often influenced by the solvent, base, and temperature.[5]

  • Mitigation Strategies:

    • Choice of Base: The use of a non-nucleophilic, sterically hindered base can sometimes suppress this pathway.

    • Temperature Control: Running the reaction at the lowest effective temperature can favor the desired pathway.

    • Additives: In some systems, the addition of silver salts can facilitate the desired elimination pathway, though this adds cost and complexity.[6]

Route B: The Horner-Wadsworth-Emmons (HWE) Pathway

The HWE reaction is renowned for its ability to form alkenes, typically with high E-selectivity, from aldehydes and stabilized phosphonate carbanions.[7]

Q1: My HWE reaction produced a mixture of E and Z isomers of the unsaturated ester intermediate. How can I improve the stereoselectivity?

A1: While the standard HWE reaction strongly favors the E-isomer, certain conditions can lead to mixtures. The stereochemical outcome is determined by the thermodynamics of the intermediate oxaphosphetane elimination.[8]

  • Root Cause Analysis:

    • Base and Cation Effects: The choice of base (e.g., NaH, KHMDS, BuLi) and the corresponding metal cation can influence the transition state energies, affecting the E/Z ratio.

    • Reaction Temperature: Lower temperatures often enhance selectivity.

    • Phosphonate Reagent Structure: Standard triethyl phosphonoacetate is generally highly E-selective. Modifications like the Still-Gennari olefination (using bis(2,2,2-trifluoroethyl) phosphonates) are specifically designed to produce Z-isomers and should be avoided if the E-isomer is desired.[9]

  • Troubleshooting Protocol:

    • Use Sodium Hydride (NaH): For standard HWE reactions targeting E-alkenes, NaH in an aprotic solvent like THF is the most reliable base.

    • Control Temperature: Add the aldehyde to the pre-formed ylide at a low temperature (e.g., 0 °C) and then allow the reaction to slowly warm to room temperature.

    • Purification: If a small amount of the Z-isomer is unavoidable, it can typically be separated from the desired E-isomer by column chromatography on silica gel, as the two isomers will have different polarities.

Route C: The Friedel-Crafts Acylation Pathway

Friedel-Crafts reactions are fundamental for attaching alkyl or acyl groups to aromatic rings.[10] However, they are prone to several well-documented side reactions.

Q1: My reaction is producing a significant amount of di-acylated or other poly-substituted byproducts. How can I improve selectivity?

A1: This is a result of over-acylation or alkylation. In Friedel-Crafts alkylation, the product is more reactive than the starting material, leading to polyalkylation.[11] While acylation deactivates the ring, preventing polyacylation, subsequent reduction steps can lead to impurities if not controlled.

  • Mechanistic Insight: The acyl group is deactivating, which typically prevents a second acylation. However, if the reaction conditions are too harsh or if the subsequent reduction step is performed in a one-pot fashion without careful control, side reactions can occur. A more common issue in related syntheses is poly-alkylation , which can be a major problem.[12]

  • Mitigation Strategies:

    • Control Stoichiometry: Use a strict 1:1 stoichiometry of the acylating agent to the 1,3-di-tert-butylbenzene. Adding the acylating agent slowly to the mixture can also help maintain low concentrations and reduce side reactions.

    • Use a Milder Lewis Acid: Strong Lewis acids like AlCl₃ can sometimes be too reactive.[13] Consider a milder catalyst if over-reaction is an issue.

    • Isolate Intermediates: The most robust approach is to perform the acylation, work up the reaction to isolate the pure ketone intermediate, and then perform the reduction in a separate, clean step.

Common Final Step: Ester Hydrolysis

Many efficient syntheses produce the methyl or ethyl ester of the target acid, which must be hydrolyzed in the final step.[14][15]

Q1: My final product is contaminated with unreacted starting ester. How can I ensure the hydrolysis goes to completion?

A1: Incomplete hydrolysis is one of the most common impurities. The bulky di-tert-butyl groups can sterically hinder the approach of hydroxide to the ester carbonyl, making the reaction sluggish compared to unhindered esters.

  • Root Cause Analysis:

    • Steric Hindrance: The bulky nature of the substrate slows down the saponification reaction.

    • Insufficient Base or Reaction Time: Not enough base or time was used to drive the reaction to completion.

    • Phase Transfer Issues: If using a biphasic system (e.g., an organic solvent and aqueous NaOH), poor mixing can limit the reaction rate.

  • Troubleshooting Protocol:

    • Increase Reaction Time and/or Temperature: Refluxing the reaction mixture for an extended period (4-12 hours) is often necessary. Monitor the reaction by TLC until the starting ester spot has completely disappeared.

    • Use a Co-solvent: Employ a water-miscible co-solvent like THF, methanol, or ethanol. This creates a homogeneous solution, ensuring the base and ester are in constant contact.[16]

    • Increase Base Equivalents: Use a larger excess of the base (e.g., 3-5 equivalents of NaOH or KOH).

    • Acidification and Workup: After the reaction is complete, carefully acidify the cooled mixture with an acid like HCl to a pH of ~1-2 to precipitate the carboxylic acid.[17] Wash the solid product thoroughly with water to remove any inorganic salts.

G Start Crude Product Contains Ester Impurity CheckTLC Does TLC show complete conversion? Start->CheckTLC Workup Proceed to Acidic Workup & Isolation CheckTLC->Workup Yes Troubleshoot Troubleshoot Reaction CheckTLC->Troubleshoot No Option1 Increase Reaction Time & Temperature (Reflux) Troubleshoot->Option1 Option2 Add Co-solvent (THF, MeOH) Troubleshoot->Option2 Option3 Increase Equivalents of Base (NaOH/KOH) Troubleshoot->Option3 Rerun Re-run Reaction & Monitor Option1->Rerun Option2->Rerun Option3->Rerun Rerun->CheckTLC

Fig 2. Troubleshooting workflow for incomplete ester hydrolysis.

Impurity Profile & Purification Strategies

A summary of potential impurities and recommended purification methods is provided below.

Synthetic Route Potential Impurity Structure Name Typical Purification Method
All Routes (Final Step) Unreacted EsterEthyl/Methyl 3-(3,5-di-tert-butylphenyl)propanoateRecrystallization (Hexanes/Heptane) or Acid-Base Extraction
Heck Reaction Unsaturated IntermediateEthyl/Methyl 3-(3,5-di-tert-butylphenyl)acrylateColumn Chromatography (pre-hydrogenation) or Re-subject to Hydrogenation
HWE Reaction Geometric Isomer(Z)-Ethyl/Methyl 3-(3,5-di-tert-butylphenyl)propenoateColumn Chromatography (pre-hydrogenation)
Friedel-Crafts Poly-acylated/alkylated speciese.g., 1-acyl-3,5-di-tert-butyl-X-acylbenzeneColumn Chromatography
General Starting Materials3,5-di-tert-butylbromobenzene, 3,5-di-tert-butylbenzaldehyde, etc.Column Chromatography or Recrystallization
Protocol: Recrystallization to Remove Ester Impurity

This protocol is designed to purify the final acid product from the less polar, unhydrolyzed ester.

  • Dissolution: Dissolve the crude 3-(3,5-Di-tert-butylphenyl)propanoic acid in a minimal amount of a hot solvent in which the acid is soluble but the ester is very soluble (e.g., Toluene or Ethyl Acetate).

  • Addition of Anti-Solvent: While hot, slowly add a non-polar anti-solvent (e.g., Hexanes or Heptane) until the solution becomes slightly turbid. The goal is to create a solvent system where the acid's solubility will drop significantly upon cooling, while the more soluble ester remains in solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold anti-solvent (Hexanes/Heptane) to remove any residual mother liquor containing the dissolved ester impurity.

  • Drying: Dry the purified crystals under vacuum to obtain the final product. The purity should be verified by NMR or LC-MS.

References

  • Google Patents. (2014). CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate. Retrieved from [18]

  • Google Patents. (1989). US4885382A - Method of producing tetrakis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane. Retrieved from [19]

  • ResearchGate. (2008). Laws of the Transesterification of Methyl Ester 3-(3', 5'-di-tert.butyl-4'-hydroxyphenyl)-Propionic Acid by Pentaerythritol and the Result of Its Reaction. Retrieved from [Link][16]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link][20]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link][10]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link][2]

  • PubChem. (n.d.). Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate. Retrieved from [Link][14]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link][7]

  • MDPI. (2018). Heck Reaction—State of the Art. Retrieved from [Link][5]

  • Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link][13]

  • PubChem. (n.d.). Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, ethyl ester. Retrieved from [Link][15]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link][8]

  • ResearchGate. (2019). Hydrogenation of various cinnamic acid derivatives by hydrogen transfer under microwave irradiation. Retrieved from [Link][21]

  • University of Colorado Boulder. (n.d.). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. Retrieved from [Link][11]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link][6]

  • Chemical Methodologies. (2023). Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. Retrieved from [Link][4]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link][1]

  • LibreTexts Chemistry. (n.d.). 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. Retrieved from [Link][12]

  • ResearchGate. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Retrieved from [Link]

  • ResearchGate. (2007). The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation. Retrieved from [Link][9]

Sources

Troubleshooting

Technical Support Center: Stability of 3-(3,5-Di-tert-butylphenyl)propanoic Acid in Solution

Welcome to the technical support center for 3-(3,5-Di-tert-butylphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when wor...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(3,5-Di-tert-butylphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Introduction: Understanding the Molecule

3-(3,5-Di-tert-butylphenyl)propanoic acid is a sterically hindered aromatic carboxylic acid. Its stability in solution is crucial for obtaining reliable and reproducible experimental results. Unlike its well-studied hydroxylated analog, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid (a common antioxidant), this compound lacks the phenolic hydroxyl group. This structural difference significantly alters its stability profile, particularly its susceptibility to oxidation. The stability of this molecule can be influenced by several factors, including the choice of solvent, pH, temperature, light exposure, and the presence of oxidizing agents.

This guide will walk you through potential stability challenges and provide you with the tools to investigate and mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 3-(3,5-Di-tert-butylphenyl)propanoic acid in solution?

A1: The primary factors that can lead to the degradation of 3-(3,5-Di-tert-butylphenyl)propanoic acid in solution are exposure to light (photolytic degradation), elevated temperatures (thermal degradation), and extreme pH conditions (acidic or basic hydrolysis). While the benzene ring is substituted with bulky tert-butyl groups that offer some steric protection, the propanoic acid side chain and the aromatic ring itself can still be susceptible to degradation under harsh conditions.

Q2: How does the stability of this compound compare to its hydroxylated analog, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid?

A2: The absence of the phenolic hydroxyl group makes 3-(3,5-Di-tert-butylphenyl)propanoic acid generally less susceptible to direct oxidation compared to its hydroxylated counterpart, which is a potent antioxidant. However, the alkyl side-chain on the benzene ring can still be a site for oxidative attack, particularly at the benzylic position, under strong oxidizing conditions.[1][2][3]

Q3: What are the potential degradation pathways for this compound?

A3: Based on the chemical structure, several degradation pathways can be hypothesized:

  • Oxidation: The benzylic carbon of the propanoic acid side chain is a potential site for oxidation, which could lead to the formation of a ketone or even cleavage of the side chain to form 3,5-di-tert-butylbenzoic acid.[1][2][3][4]

  • Photodegradation: Aromatic carboxylic acids can be susceptible to photodegradation upon exposure to UV light.[5][6] This can involve complex radical reactions leading to a variety of degradation products.

  • Decarboxylation: Under thermal stress, aromatic carboxylic acids can undergo decarboxylation, leading to the loss of the carboxylic acid group.[7][8]

  • Hydrolysis: While the carboxylic acid itself is stable to hydrolysis, if the compound is in an esterified form, the ester linkage would be susceptible to acid or base-catalyzed hydrolysis.

Q4: What are the recommended storage conditions for solutions of 3-(3,5-Di-tert-butylphenyl)propanoic acid?

A4: For optimal stability, solutions of 3-(3,5-Di-tert-butylphenyl)propanoic acid should be stored in a cool, dark place. It is advisable to use amber glass vials to protect the solution from light. For long-term storage, it is recommended to store aliquots at -20°C or below and to minimize freeze-thaw cycles. Before use, allow the solution to equilibrate to room temperature.

Q5: In which solvents is this compound soluble and what are the stability implications?

A5: Based on available data for the hydroxylated analog and general principles of solubility, 3-(3,5-Di-tert-butylphenyl)propanoic acid is expected to be slightly soluble in polar organic solvents such as DMSO, ethanol, and methanol.[9] The choice of solvent can impact stability. For example, some organic solvents can generate peroxides over time, which can initiate oxidative degradation. It is crucial to use high-purity, peroxide-free solvents. The solubility in aqueous solutions is expected to be low but will be pH-dependent, increasing at higher pH due to the deprotonation of the carboxylic acid.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Inconsistent experimental results over time Compound degradation in solution.1. Prepare fresh solutions: Prepare a fresh stock solution from solid material and repeat the experiment. 2. Perform a purity check: Analyze your stock solution using a stability-indicating HPLC method (see protocol below) to check for the presence of degradation products. 3. Review storage conditions: Ensure your solutions are stored protected from light and at an appropriate temperature.
Appearance of new peaks in HPLC chromatogram Formation of degradation products.1. Characterize new peaks: If possible, use mass spectrometry (LC-MS) to identify the mass of the new peaks to help elucidate the degradation pathway. 2. Perform a forced degradation study: Intentionally degrade the compound under various stress conditions (see protocol below) to generate potential degradation products and confirm if the new peaks in your sample correspond to these.
Change in solution color or precipitation Chemical reaction or degradation.1. Visual inspection: Note any changes in the physical appearance of the solution. 2. Check for incompatibility: If the solution contains other components (e.g., in a formulation), consider potential chemical incompatibilities. 3. Re-evaluate solvent choice: The compound may be degrading or precipitating out of the chosen solvent over time. Consider a different solvent system.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of the compound and to develop a stability-indicating analytical method.[10]

Objective: To intentionally degrade 3-(3,5-Di-tert-butylphenyl)propanoic acid under various stress conditions to identify potential degradation products and pathways.

Materials:

  • 3-(3,5-Di-tert-butylphenyl)propanoic acid

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with UV detector

  • pH meter

  • Water bath or oven

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of 3-(3,5-Di-tert-butylphenyl)propanoic acid in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours. If no degradation is observed, repeat with 1 N HCl.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at 60°C for 8 hours. If no degradation is observed, repeat with 1 N NaOH.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a vial of the stock solution in an oven at 70°C for 48 hours.

    • Photolytic Degradation: Expose a vial of the stock solution to a light source in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At the end of the exposure period, cool the samples to room temperature.

    • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to an appropriate concentration with the mobile phase and analyze by a suitable HPLC method (see Protocol 2).

    • Analyze an unstressed control sample for comparison.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the intact 3-(3,5-Di-tert-butylphenyl)propanoic acid from its potential degradation products.

Initial HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B (e.g., 50% B to 95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength where the compound has significant absorbance (e.g., 220 nm or 254 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Method Development and Validation:

  • Initial Screening: Inject the unstressed and stressed samples from the forced degradation study using the initial HPLC conditions.

  • Method Optimization: If the degradation products are not well-resolved from the parent peak, optimize the mobile phase gradient, pH of the mobile phase, or try a different column chemistry (e.g., a phenyl-hexyl column). The goal is to achieve baseline separation for all significant peaks.

  • Method Validation: Once a suitable method is developed, it should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Solubility of 3-(3,5-Di-tert-butylphenyl)propanoic acid (Hypothesized)

SolventPredicted SolubilityRationale/Comments
Water (pH 7)Very LowThe non-polar di-tert-butylphenyl group dominates the molecule's properties.
MethanolSlightly SolubleThe carboxylic acid provides some polarity for interaction with the alcohol.
EthanolSlightly SolubleSimilar to methanol.
AcetonitrileSparingly SolubleA polar aprotic solvent, may be less effective at solvating the carboxylic acid.
DMSOSolubleA highly polar aprotic solvent, generally a good solvent for many organic compounds.
DichloromethaneSolubleA non-polar organic solvent that should readily dissolve the non-polar parts of the molecule.

Note: This table is based on general chemical principles. It is highly recommended to experimentally determine the solubility in your specific solvent systems.

Visualizations

Diagram 1: Troubleshooting Workflow for Stability Issues

G A Inconsistent Experimental Results B Perform HPLC Purity Check A->B C Is Purity < 98%? B->C D Compound is Stable. Investigate Other Experimental Parameters. C->D No E Compound is Degrading. C->E Yes F Review Storage Conditions (Temp, Light, Solvent) E->F G Prepare Fresh Solution F->G H Re-run Experiment G->H

Caption: Troubleshooting workflow for addressing inconsistent experimental results.

Diagram 2: Potential Degradation Pathways

G cluster_0 Stress Conditions Oxidation Oxidation B Oxidized Products (e.g., Benzylic Ketone) Oxidation->B Photolysis Photolysis C Photodegradation Products (Various) Photolysis->C Heat Heat D Decarboxylation Product (1,3-Di-tert-butyl-5-ethylbenzene) Heat->D A 3-(3,5-Di-tert-butylphenyl)propanoic acid A->B [O] A->C A->D Δ, -CO2

Caption: Hypothesized degradation pathways for 3-(3,5-Di-tert-butylphenyl)propanoic acid.

References

Sources

Optimization

Technical Support Center: A Researcher's Guide to Solubilizing 3-(3,5-Di-tert-butylphenyl)propanoic Acid

Welcome to the technical support guide for 3-(3,5-Di-tert-butylphenyl)propanoic acid. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and freque...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(3,5-Di-tert-butylphenyl)propanoic acid. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) to overcome solubility challenges encountered during bioassay development. Our goal is to provide not just protocols, but the scientific reasoning behind them, enabling you to make informed decisions for your specific experimental context.

Section 1: Understanding the Core Challenge

Q1: What is 3-(3,5-Di-tert-butylphenyl)propanoic acid, and why is it so difficult to dissolve in aqueous assay buffers?

A1: 3-(3,5-Di-tert-butylphenyl)propanoic acid (CAS 20170-32-5), also known as Fenozan, is a sterically hindered phenolic acid.[1] Its structure is the primary reason for its poor aqueous solubility. The molecule consists of two key parts: a large, nonpolar (hydrophobic) di-tert-butylphenyl group and a small, polar (hydrophilic) propanoic acid group. In an aqueous environment, the large hydrophobic portion dominates the molecule's behavior, resisting interaction with polar water molecules and leading to very low solubility.[2]

The key physicochemical properties dictating its behavior are summarized below.

PropertyValueImplication for SolubilityReference
Molecular Formula C₁₇H₂₆O₃-[1][2]
Molecular Weight 278.39 g/mol -[1][2]
Water Solubility "Slightly soluble"The compound will not readily dissolve in neutral aqueous buffers.[2]
Predicted pKa ~4.79The carboxylic acid group can be deprotonated to a more soluble form at pH > 5.8.[1][2]
Organic Solubility Slightly soluble in DMSO, Ethanol, MethanolThese solvents are essential for preparing concentrated stock solutions.[1][2]

This inherent hydrophobicity means that direct dissolution in phosphate-buffered saline (PBS), cell culture media, or other aqueous systems is often unsuccessful, leading to compound precipitation and inaccurate assay results.

Section 2: Preparing and Troubleshooting Stock Solutions

Q2: What is the standard method for preparing a usable stock solution of this compound?

A2: The universally accepted first step is to create a concentrated stock solution in a 100% water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power and compatibility with many bioassays at low final concentrations.

Experimental Protocol: High-Concentration Stock Preparation
  • Weighing: Accurately weigh the desired amount of 3-(3,5-Di-tert-butylphenyl)propanoic acid in a sterile, appropriate container (e.g., a glass vial).

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10-50 mM).

  • Dissolution: Vortex vigorously. If necessary, gentle warming in a water bath (37°C) and sonication can be used to facilitate complete dissolution. Ensure no visible particulates remain.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.[1]

Q3: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What is happening and how can I prevent it?

A3: This is a classic problem known as "crashing out." It occurs when the highly concentrated drug in the organic DMSO stock is rapidly introduced into the aqueous buffer, an environment where it is not soluble. The DMSO disperses, leaving the hydrophobic compound to aggregate and precipitate.

Troubleshooting Flowchart for Dilution-Induced Precipitation

G cluster_0 Troubleshooting Dilution start Precipitation Observed During Dilution q1 What is the final solvent concentration? start->q1 a1_high >1% DMSO/Ethanol? This may be toxic to cells or inhibit enzymes. q1->a1_high High a1_low <1% DMSO/Ethanol? This is likely a solubility issue. q1->a1_low Low sol1 Decrease final concentration of the compound. Is the new concentration sufficient for the assay? a1_low->sol1 sol2 Increase dilution mixing energy. Add stock dropwise to buffer while vortexing vigorously. sol1->sol2 No sol3 Perform serial dilutions. Dilute first into an intermediate solution (e.g., 50% buffer, 50% DMSO), then into final buffer. sol2->sol3 sol4 Proceed to advanced solubilization methods (See Section 3) sol3->sol4

Caption: Decision-making workflow for addressing compound precipitation upon dilution.

Section 3: Systematic Strategies for Enhancing Aqueous Solubility

If simple dilution of an organic stock solution is insufficient, a systematic approach using solubilizing excipients is necessary. The choice of method depends heavily on the specific requirements and constraints of your bioassay.

A. pH Adjustment
Q4: Can I use pH to improve the solubility of 3-(3,5-Di-tert-butylphenyl)propanoic acid?

A4: Yes, this is a highly effective strategy for this specific molecule. The compound has a carboxylic acid group with a predicted pKa of approximately 4.79.[1][2] By raising the pH of the solution to at least two units above the pKa (i.e., pH > 6.8), the carboxylic acid (-COOH) is deprotonated to its corresponding carboxylate salt (-COO⁻). This ionized form is significantly more polar and thus more water-soluble.

Causality: The conversion to a charged species allows for strong ion-dipole interactions with water molecules, overcoming the hydrophobic nature of the rest of the molecule. This is a fundamental principle for solubilizing acidic or basic compounds.[3][4]

Experimental Protocol: pH-Mediated Solubilization

  • Prepare a dilute solution of sodium hydroxide (e.g., 0.1 N NaOH).

  • Suspend the weighed compound in the desired volume of water or a weak buffer.

  • Add the NaOH solution dropwise while stirring until the compound fully dissolves. This creates a sodium salt solution of the compound.

  • Carefully adjust the pH back to your desired final assay pH using a dilute acid (e.g., 0.1 N HCl). Crucially, monitor for any signs of precipitation as you approach the pKa.

  • Sterile filter the final solution before use.

Trustworthiness Check:

  • Limitation: This method is only viable if your bioassay can be performed at a pH where the compound remains in its soluble, deprotonated state. If the assay must be run at an acidic pH (e.g., pH < 5), the compound will likely precipitate.

  • Compatibility: Ensure that transient exposure to high pH during dissolution does not degrade the compound or other critical assay components.

B. Co-Solvents
Q5: If I need more solubilizing power, which co-solvents are safe for bioassays and at what concentrations?

A5: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more hospitable to hydrophobic molecules.[5][6] For in vitro bioassays, the key is to use a concentration that enhances solubility without causing cellular toxicity or enzyme inhibition.

Co-SolventTypical Starting Conc.Max Tolerated Conc. (Cell-based)Mechanism & Notes
DMSO 0.1%~0.5 - 1.0%Excellent solubilizer. Can induce cell differentiation or stress at >0.5%.[3]
Ethanol 0.1%~0.5 - 1.0%Good solubilizer, but can be more toxic to cells than DMSO.[7]
Polyethylene Glycol 400 (PEG 400) 1.0%~2.0 - 5.0%Less toxic than DMSO/Ethanol. More viscous.[5]
Propylene Glycol 1.0%~2.0%Common in pharmaceutical formulations.[6][8]

Expert Insight: Always run a vehicle control in your assay. This control should contain the highest concentration of the co-solvent used in your experiment to ensure that any observed biological effects are from your compound, not the solvent itself.

C. Cyclodextrins
Q6: I've heard of cyclodextrins for solubility enhancement. How do they work and which type should I use?

A6: Cyclodextrins are donut-shaped oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They work by encapsulating the hydrophobic part of a drug molecule (the di-tert-butylphenyl group in this case) within their central cavity, forming a water-soluble "inclusion complex."[][10] This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent solubility.[11]

For in vitro use, chemically modified cyclodextrins are preferred over native ones due to their higher aqueous solubility and reduced cellular toxicity.

  • Recommended Starting Point: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is an excellent first choice. It has a well-established safety profile and is widely used to solubilize hydrophobic compounds for both in vitro and in vivo applications.[11][12]

Diagram: Mechanism of Cyclodextrin Solubilization

G cluster_0 1. Initial State cluster_1 2. Complex Formation drug Hydrophobic Drug (Low Solubility) complex Drug-Cyclodextrin Inclusion Complex (High Solubility) drug->complex cd Cyclodextrin (Water Soluble) cd->complex water Aqueous Buffer drug_inside Drug

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin cavity to form a soluble complex.

Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex
  • Prepare Cyclodextrin Solution: Dissolve a molar excess (e.g., 5-10 fold) of HP-β-CD in your assay buffer. For example, to solubilize a 1 mM compound, you might start with a 10 mM HP-β-CD solution.

  • Add Compound: Add the powdered 3-(3,5-Di-tert-butylphenyl)propanoic acid directly to the HP-β-CD solution.

  • Equilibrate: Stir or shake the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex. Gentle heating (40-50°C) can sometimes accelerate this process.

  • Clarify: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved compound.

  • Quantify: Carefully collect the supernatant. The concentration of the solubilized compound in the supernatant should be accurately determined using a validated analytical method (e.g., HPLC-UV, LC-MS) before use in bioassays.[13]

Trustworthiness Check: It is critical to quantify the final concentration. Assuming 100% complexation is a common error. The actual solubilized concentration will depend on the binding affinity between the compound and the cyclodextrin.

D. Surfactants
Q7: When is it appropriate to use a surfactant, and what are the risks?

A7: Surfactants, or detergents, are amphiphilic molecules that, above a certain concentration (the critical micelle concentration, CMC), form spherical structures called micelles. The hydrophobic cores of these micelles can effectively dissolve poorly soluble compounds.[14]

  • When to Use: Surfactants are often used in cell-free biochemical assays (e.g., enzyme inhibition assays) or dissolution studies.

  • Risks & Limitations: They are generally not recommended for cell-based assays . Most surfactants can disrupt cell membranes, leading to cytotoxicity and confounding results. Non-ionic surfactants are milder than ionic ones.

Surfactant TypeExampleUse CaseCell-Based Assay Compatibility
Non-ionic Tween® 20, Tween® 80Biochemical assaysUse with extreme caution at very low concentrations (<0.01%).[15]
Ionic (Anionic) Sodium Dodecyl Sulfate (SLS)Harsh; primarily for dissolution testing, not bioassays.No - Highly cytotoxic.[16]

Section 4: Summary and Strategy Selection

Choosing the right solubilization method is a trade-off between solubilizing power and the potential for assay interference.

Decision-Making Flowchart: Selecting a Solubilization Strategy

G start Goal: Solubilize Compound for Bioassay q2 Is the assay pH flexible (can it run at pH > 7.0)? start->q2 q1 Is the assay cell-free (e.g., enzyme kinetics)? strat3 Strategy: Cyclodextrins (Section 3C) q1->strat3 No (Cell-based) strat4 Strategy: Surfactants (e.g., Tween® 20) (Section 3D) q1->strat4 Yes q3 Is a low concentration (<0.5%) of an organic solvent acceptable? q2->q3 No strat1 Strategy: pH Adjustment (Section 3A) q2->strat1 Yes q3->q1 No strat2 Strategy: Co-Solvent (Section 3B) q3->strat2 Yes fail Re-evaluate assay parameters or required compound concentration strat1->fail If pH is not sufficient strat2->fail If co-solvent is not sufficient strat3->fail If cyclodextrin is not sufficient

Caption: A step-by-step guide to choosing the most appropriate solubilization strategy.

Section 5: Safety & Handling

Q8: What precautions should I take when handling this compound?

A8: According to safety data, 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanoic acid may cause skin irritation, serious eye irritation, and respiratory irritation.[17] While not classified as acutely toxic by most sources, some reports indicate it may be harmful if swallowed.[18]

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle the powdered form in a well-ventilated area or a chemical fume hood to avoid inhaling dust.

  • Disposal: Dispose of the compound and any solutions in accordance with your institution's chemical waste disposal guidelines.

References

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  • Google Patents. US4885382A - Method of producing tetrakis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane.
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  • Avdeef, A. (2007). The rise of pH-metric log P. Expert opinion on drug discovery, 2(sup1), 1-23.
  • Abdel-Samie, M. A., & El-Kafrawy, A. F. (2020). Synthesis, characterization, and anticancer activity of some new propanoic acid derivatives. Journal of the Iranian Chemical Society, 17(5), 1121-1132.
  • Rangel-Yagui, C. O., Pessoa Jr, A., & Tavares, L. C. (2005). Micellar solubilization of drugs. Journal of Pharmacy & Pharmaceutical Sciences, 8(2), 147-163.
  • Malamatari, M., Taylor, K. M., & Malamataris, S. (2000). The use of spray drying for the preparation of solid dispersions of the poorly water soluble drug, felodipine, with polyvinylpyrrolidone. International journal of pharmaceutics, 197(1-2), 13-24.
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Troubleshooting

Technical Support Center: Troubleshooting Peak Tailing in HPLC of Phenolic Compounds

Welcome to the technical support center for chromatographers analyzing phenolic compounds. This guide is designed to provide in-depth troubleshooting for one of the most persistent challenges in this field: peak tailing.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chromatographers analyzing phenolic compounds. This guide is designed to provide in-depth troubleshooting for one of the most persistent challenges in this field: peak tailing. As researchers, scientists, and drug development professionals, achieving symmetrical, sharp peaks is paramount for accurate quantification and resolution. This resource moves beyond a simple checklist to explain the underlying chemical and physical reasons for peak tailing and provides a logical, experience-based framework for resolving these issues.

Understanding the "Why": The Root Causes of Peak Tailing for Phenolic Compounds

Peak tailing, a phenomenon where a peak's asymmetry factor is greater than 1.2, is more than a cosmetic issue; it signals underlying problems in your chromatographic system that can compromise data integrity.[1][2] For phenolic compounds, the primary culprits often involve unwanted secondary interactions with the stationary phase.

Phenolic compounds, a broad class of molecules characterized by a hydroxyl group attached to an aromatic ring, can exhibit acidic properties. This, combined with their potential for chelation, makes them particularly susceptible to interactions that lead to asymmetrical peaks. The most common causes include:

  • Secondary Silanol Interactions: In reversed-phase HPLC, the silica backbone of C18 and other similar columns have residual silanol groups (Si-OH).[3][4] These silanols can be acidic and, at mobile phase pH values above 3, can become ionized (SiO-).[2][5] Phenolic compounds, especially those with basic functionalities, can then interact with these negatively charged sites through ion-exchange mechanisms, leading to a secondary retention mechanism that causes tailing.[2][6]

  • Chelation with Metal Contaminants: Many phenolic compounds, particularly those with catechol or galloyl groups, are potent metal chelators.[7][8][9] Trace metal impurities within the silica matrix of the HPLC column or from stainless steel components of the HPLC system can interact with these analytes, causing peak distortion and tailing.[4][10]

  • Mobile Phase pH and Analyte pKa Mismatch: If the mobile phase pH is too close to the pKa of a phenolic analyte, the compound can exist in both its ionized and non-ionized forms.[11][12] This dual state leads to inconsistent interactions with the stationary phase and results in broadened or tailing peaks. For optimal peak shape, the mobile phase pH should be at least two pH units away from the analyte's pKa.[13]

  • Column Overload and Sample Solvent Effects: Injecting too much sample or dissolving the sample in a solvent significantly stronger than the mobile phase can lead to peak distortion.[4][14] A strong sample solvent can cause the analyte band to spread at the head of the column, resulting in tailing or fronting.[15][16][17]

  • Physical Issues within the HPLC System: Problems such as a void in the column packing, a blocked frit, or excessive extra-column volume from long or wide-bore tubing can also contribute to peak tailing for all compounds in a run.[1][18]

Troubleshooting Guide: A Question-and-Answer Approach

This section is structured to address the specific problems you might be encountering in the lab.

Q1: Why are the peaks for my phenolic acids (e.g., gallic acid, caffeic acid) tailing?

Answer: Tailing of phenolic acids is frequently due to secondary interactions with the stationary phase. Here’s a systematic approach to troubleshoot this:

Step 1: Evaluate Your Mobile Phase pH. Phenolic acids are ionizable. To ensure they are in a single, non-ionized state, the mobile phase pH should be lowered.

  • Protocol: Add a small amount of a weak acid to your mobile phase. A common starting point is 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).[19][20] This will typically bring the mobile phase pH to around 2.5-3.0, which is below the pKa of most phenolic acids, thus suppressing their ionization and minimizing secondary interactions with silanol groups.[3][21]

Step 2: Consider Metal Chelation. If lowering the pH doesn't completely resolve the tailing, especially for catechols or gallic acid derivatives, metal chelation could be the culprit.

  • Protocol: Add a chelating agent to your mobile phase. A low concentration of ethylenediaminetetraacetic acid (EDTA), around 10 µM, can be effective in sequestering metal ions in the system.[10]

Step 3: Assess Your Column Choice. If the issue persists, your column may not be ideal for this class of compounds.

  • Recommendation: Use a modern, high-purity, end-capped C18 column.[22][23] End-capping is a process where the residual silanol groups are chemically bonded with a small silane to make them inert.[2] Alternatively, consider a column with a different stationary phase, such as a phenyl-hexyl phase, which can offer different selectivity for aromatic compounds.[1]

Q2: My flavonoid peaks (e.g., quercetin, catechin) are tailing, but other compounds in my sample look fine. What should I do?

Answer: When only specific peaks are tailing, the issue is almost certainly chemical in nature and related to the interaction of those specific analytes with the stationary phase. Flavonoids, like phenolic acids, are prone to silanol interactions and metal chelation.

Troubleshooting Workflow:

  • Mobile Phase pH Adjustment: As with phenolic acids, the first step is to adjust the mobile phase pH. Add 0.1% formic acid or TFA to suppress the ionization of the phenolic hydroxyl groups.[19][20]

  • Introduce a Competing Base (Use with Caution): For flavonoids that may have basic properties, a small amount of a competing base like triethylamine (TEA) can be added to the mobile phase.[6][21] TEA will preferentially interact with the active silanol sites, effectively shielding your analyte from these secondary interactions. However, TEA is not MS-friendly and can be difficult to completely flush from a system.

  • Chelating Agent Addition: Flavonoids are well-known metal chelators.[7][24] If you suspect metal contamination, add a small amount of EDTA to the mobile phase as described in Q1.

  • Column Selection: Consider using a column with a polar-embedded group or a "base-deactivated" phase. These columns are specifically designed to minimize interactions with basic and polar compounds.[3][11]

Q3: All the peaks in my chromatogram are tailing. Where do I start?

Answer: If all peaks are tailing, the problem is likely a physical issue with your column or HPLC system, rather than a chemical interaction.[1]

Systematic Checks:

  • Check for Column Voids: A void at the head of the column can cause peak tailing. This can happen due to pressure shocks or operating at a high pH which can dissolve the silica.[25] Try reversing and flushing the column (if the manufacturer's instructions permit). If the problem persists, the column may need to be replaced.[2]

  • Inspect for Blockages: A partially blocked frit at the column inlet can also cause peak tailing.[2] Again, reversing and flushing the column might help. Using a guard column is a good preventative measure.[1]

  • Minimize Extra-Column Volume: Ensure that the tubing connecting your injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005 inches).[4][11] Excessive dead volume will cause peak broadening and tailing.[18]

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger than your mobile phase (e.g., 100% methanol for a highly aqueous mobile phase), it can cause peak distortion.[15][17] Whenever possible, dissolve your sample in the initial mobile phase.

Visual Troubleshooting Workflow

The following diagram outlines a logical approach to diagnosing and solving peak tailing issues with phenolic compounds.

Troubleshooting_Peak_Tailing start Peak Tailing Observed q1 Are all peaks tailing or only specific phenolic compounds? start->q1 all_peaks All Peaks Tailing q1->all_peaks All specific_peaks Specific Peaks Tailing q1->specific_peaks Specific check_voids Check for column voids and blocked frits. Reverse and flush column if possible. all_peaks->check_voids q2 Are the analytes acidic (phenolic acids) or potentially basic (some flavonoids)? specific_peaks->q2 check_tubing Minimize extra-column volume. Use short, narrow ID tubing. check_voids->check_tubing check_solvent Ensure sample solvent is not stronger than mobile phase. check_tubing->check_solvent replace_column Replace column if issue persists. check_solvent->replace_column end Symmetrical Peaks Achieved replace_column->end acidic Acidic Phenols q2->acidic Acidic basic_polar Basic/Polar Phenols q2->basic_polar Basic/Polar lower_ph Lower mobile phase pH with 0.1% Formic Acid or TFA. acidic->lower_ph lower_ph_basic Lower mobile phase pH. basic_polar->lower_ph_basic add_edta Add a chelating agent (e.g., 10 µM EDTA) to the mobile phase. lower_ph->add_edta change_column_acidic Use a modern, end-capped or phenyl-hexyl column. add_edta->change_column_acidic change_column_acidic->end competing_base Add a competing base (e.g., TEA) - use with caution. lower_ph_basic->competing_base add_edta_basic Add a chelating agent (EDTA). competing_base->add_edta_basic change_column_basic Use a base-deactivated or polar-embedded column. add_edta_basic->change_column_basic change_column_basic->end

Caption: A flowchart for troubleshooting peak tailing in HPLC of phenolic compounds.

Summary of Troubleshooting Strategies
Potential Cause Recommended Solution Applicable To Key Considerations
Secondary Silanol Interactions Lower mobile phase pH to < 3 using 0.1% formic acid or TFA.[3][20][21]Acidic and basic phenolic compoundsEnsure your column is stable at low pH.[20]
Use a modern, high-purity, end-capped column.[22][23]All phenolic compoundsReduces the number of active silanol sites.
Add a competing base (e.g., triethylamine) to the mobile phase.[6][21]Basic phenolic compoundsNot compatible with mass spectrometry.
Metal Chelation Add a chelating agent (e.g., 10 µM EDTA) to the mobile phase.[10]Phenolic compounds with catechol or galloyl groupsCan improve peak shape for problematic compounds.
Analyte Ionization Adjust mobile phase pH to be at least 2 units away from the analyte's pKa.[13]All ionizable phenolic compoundsEnsures the analyte is in a single ionic state.
Column Overload Reduce injection volume or sample concentration.[4]All compoundsStay within the linear range of the column.
Sample Solvent Effects Dissolve the sample in the initial mobile phase.[17]All compounds, especially early eluting peaksPrevents band broadening at the column head.
Physical Issues Reverse and flush the column; replace if necessary.[2]All compoundsAddresses column voids and blockages.
Use a guard column.[1]All compoundsProtects the analytical column from contamination.
Minimize extra-column dead volume.[4][11]All compounds, especially in UHPLCUse short, narrow-bore tubing.

Conclusion

Overcoming peak tailing in the HPLC analysis of phenolic compounds is a systematic process of identifying and addressing the root cause, whether it is chemical or physical. By understanding the interplay between the analyte, stationary phase, and mobile phase, you can make informed decisions to improve your chromatography. This guide provides a framework for that process, grounded in the principles of chromatographic science and practical laboratory experience. Remember to change only one parameter at a time to accurately assess its impact on your separation.

References

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]

  • Shimadzu. Effects of Sample Solvents on Peak Shape. Available at: [Link]

  • Gritti, F., & Guiochon, G. (2006). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. Journal of Chromatography A, 1119(1-2), 20–28. Available at: [Link]

  • ACE HPLC. HPLC Troubleshooting Guide. Available at: [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Available at: [Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]

  • Shimadzu. Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Available at: [Link]

  • ACE HPLC. Reversed-Phase HPLC of Basic Compounds: Solving Peak Tailing Problems. Available at: [Link]

  • Pharma Growth Hub. What is the effect of free silanols in RPLC and how to reduce it? Available at: [Link]

  • Element Lab Solutions. Sample Diluent Effects in HPLC. Available at: [Link]

  • Chrom Tech. What Causes Peak Tailing in HPLC? Available at: [Link]

  • MicroSolv Technology Corporation. Add 10 micro molar EDTA to Mobile Phase for Better Peak Shapes. Available at: [Link]

  • MAC-MOD Analytical. The Effect of Sample Diluent on Peak Shape. Available at: [Link]

  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America, 41(11), 502-507. Available at: [Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC? Available at: [Link]

  • Muñoz, M. A. (2013). How can I prevent peak tailing in HPLC? ResearchGate. Available at: [Link]

  • Olennikov, D. N., Kashchenko, N. I., & Chirikova, N. K. (2014). A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts. Molecules, 19(11), 18296–18313. Available at: [Link]

  • García-Álvarez-Coque, M. C., & Torres-Lapasió, J. R. (2013). Mechanisms of retention in HPLC Part 2. University of Valencia. Available at: [Link]

  • Alwsci. Common Causes Of Peak Tailing in Chromatography. Available at: [Link]

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  • CHROMacademy. HPLC Troubleshooting Guide - Peak Tailing. Available at: [Link]

  • Ebrahimzadeh, M. A., & Biparva, P. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Antioxidants, 11(1), 132. Available at: [Link]

  • Rupesinghe, E. J. R., Jones, A., Shalliker, R. A., & Pravadali-Cekic, S. (2017). High Efficiency Post Column Derivatisations of Natural Products using Reaction Flow High Performance Liquid Chromatography. Journal of Chromatographic Science, 55(8), 819–826. Available at: [Link]

  • Olennikov, D. N., Kashchenko, N. I., & Chirikova, N. K. (2014). A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts. ResearchGate. Available at: [Link]

  • Khoddami, A., Wilkes, M. A., & Roberts, T. H. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328–2375. Available at: [Link]

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  • Perron, N. R., & Brumaghim, J. L. (2009). A review of the antioxidant mechanisms of polyphenol compounds related to iron binding. Cell biochemistry and biophysics, 53(2), 75–100. Available at: [Link]

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  • Kovačević, S. Z., Putnik, P., Dragović-Uzelac, V., Pedisić, S., Jambrak, A. R., & Bursać Kovačević, D. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Acta Chromatographica, 31(2), 101–107. Available at: [Link]

  • Olennikov, D. N., Kashchenko, N. I., & Chirikova, N. K. (2014). A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts. PubMed. Available at: [Link]

  • Welch, C. J. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. LCGC North America. Available at: [Link]

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Optimization

Technical Support Center: Troubleshooting the Michael Addition with Hindered Phenols

Introduction: The Challenge of Hindered Phenols in Michael Additions Hindered phenols, characterized by bulky alkyl groups (e.g., tert-butyl) positioned ortho to the hydroxyl group, are crucial building blocks in the syn...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Hindered Phenols in Michael Additions

Hindered phenols, characterized by bulky alkyl groups (e.g., tert-butyl) positioned ortho to the hydroxyl group, are crucial building blocks in the synthesis of antioxidants, stabilizers, and complex pharmaceutical intermediates.[1] While their steric bulk enhances the stability and efficacy of the final products, it presents a significant challenge when employing them as nucleophiles in reactions like the Michael addition.

The primary difficulties arise from two interconnected factors:

  • Reduced Nucleophilicity: The steric hindrance around the phenolic oxygen impedes its ability to attack the β-carbon of a Michael acceptor.

  • Delocalized Anion: Upon deprotonation, the resulting phenoxide anion's negative charge is delocalized across the aromatic ring, further reducing the charge density on the oxygen and thus its reactivity.

This guide provides in-depth troubleshooting strategies and optimized protocols to overcome these challenges, enabling researchers to successfully perform Michael additions with these valuable but difficult substrates.

Troubleshooting Guide: Common Issues and Solutions

This section is designed in a question-and-answer format to directly address the common problems encountered during the Michael addition of hindered phenols.

Q1: My reaction shows no conversion or extremely low yield. What are the first things to check?

A1: Low or no yield is the most frequent issue and typically points to a failure in generating a sufficiently reactive nucleophile or overcoming the activation energy barrier. Here’s a systematic approach to troubleshooting:

1. Evaluate Your Base and Deprotonation Strategy

The generation of the phenoxide anion is the critical first step. The choice of base is paramount and must be matched to the pKa of the hindered phenol.

  • Insufficient Base Strength: Weak bases like triethylamine (Et₃N) are often inadequate to deprotonate phenols, especially hindered ones, to a sufficient degree.

  • Cation Effects: The nature of the counter-ion can influence the reactivity of the phenoxide. Larger, softer cations (like Cs⁺) can lead to a more "naked" and reactive phenoxide anion.

Recommendations:

  • Switch to a Stronger Base: Use a base with a conjugate acid pKa significantly higher than that of the phenol.

  • Screen Different Bases: The optimal base is system-dependent. A screening approach is often the most effective.

BaseClasspKa (Conjugate Acid)Rationale & Considerations
NaHStrong, non-nucleophilic~36Irreversibly deprotonates the phenol. Heterogeneous, so reaction rates can be slower. Requires careful handling.
t-BuOK / t-AmOKStrong, non-nucleophilic~19Excellent choice for generating phenoxides. t-AmOK offers better solubility in some organic solvents.[2]
DBUNon-nucleophilic amine~13.5A strong organic base, often effective and soluble in many solvents. Good for milder conditions.
Cs₂CO₃Inorganic Base~10.3 (for HCO₃⁻)Often highly effective due to the "caesium effect," which generates a highly reactive, poorly-coordinated phenoxide.
2. Assess the Michael Acceptor's Reactivity

The electrophilicity of the Michael acceptor plays a crucial role.

  • Electron-Withdrawing Group (EWG): Acceptors with potent EWGs (e.g., -NO₂, -CN, -COR) are more reactive. Acrylates are generally less reactive than α,β-unsaturated ketones or nitro-olefins.

  • Steric Hindrance: Bulky groups on the α or β position of the acceptor will significantly slow down the reaction.[3]

Recommendations:

  • If possible, switch to a more activated Michael acceptor.

  • For highly hindered systems, more forcing conditions (higher temperature, stronger base) will be necessary.

Q2: The reaction is very slow, taking days to show minimal conversion. How can I accelerate it?

A2: Slow kinetics are a direct consequence of the high activation energy barrier from steric repulsion.

1. Optimize Reaction Temperature

Increasing the temperature is the most direct way to increase the reaction rate.

  • Caution: Elevated temperatures can promote the reverse reaction (retro-Michael addition), especially if the product is sterically strained.[4] It can also lead to decomposition or polymerization of the Michael acceptor.

  • Solution: Gradually increase the temperature in 10-20 °C increments, monitoring the reaction by TLC or GC to find the optimal balance between reaction rate and side reactions.

2. Leverage Solvent Effects

The solvent plays a critical role in stabilizing the charged intermediates.

Solvent ClassExamplesEffect on Reaction
Polar Aprotic DMF, DMSO, NMPHighly Recommended. These solvents are excellent at solvating the cation, leaving a more reactive "naked" phenoxide anion. This can dramatically increase reaction rates.
Aprotic, Nonpolar Toluene, HexaneGenerally lead to very slow reactions unless a phase-transfer catalyst is used.
Protic Alcohols (MeOH, EtOH)Avoid. These solvents can protonate the phenoxide, shutting down the reaction. They can also act as competing nucleophiles.
3. Consider Microwave Irradiation

Microwave-assisted synthesis can significantly accelerate reactions by efficiently heating the polar solvent and reactants. This can be particularly effective for sluggish Michael additions.[5]

Q3: I'm getting a mixture of products. How can I improve selectivity for the desired O-adduct?

A3: The primary side reaction of concern is C-alkylation, where the phenoxide attacks through the aromatic ring.

  • Mechanism: The phenoxide anion has electron density on both the oxygen and the ortho/para carbons of the ring. While O-alkylation is typically kinetically favored, C-alkylation can occur under certain conditions.

  • Influencing Factors: Harder electrophiles and conditions that favor thermodynamic control can sometimes lead to C-alkylation.

Recommendations to Favor O-Alkylation:

  • Use Polar Aprotic Solvents: As mentioned, solvents like DMF and DMSO favor the generation of the more reactive oxygen-centered anion.

  • Lower Temperatures: Kinetic control, which favors O-alkylation, is generally achieved at lower temperatures.[2]

  • Lewis Acid Catalysis: In some cases, a Lewis acid can be used to activate the Michael acceptor, which can alter the selectivity profile.[6][7] Common Lewis acids include B(C₆F₅)₃ or Zn(OTf)₂.[8]

Q4: Purification is difficult. The product seems to decompose on the column or during workup.

A4: Product instability, often due to retro-Michael addition, is a common purification challenge.

Recommendations:

  • Mild Acidic Workup: Quench the reaction with a mild acid (e.g., saturated NH₄Cl solution) to neutralize the basic catalyst. Avoid strong acids, which can catalyze the retro-Michael reaction.

  • Avoid High Temperatures: Concentrate the product solution at reduced pressure without excessive heating.

  • Flash Chromatography: Use a well-chosen solvent system for flash chromatography and run the column quickly. Sometimes, deactivating the silica gel with a small amount of triethylamine in the eluent can prevent product degradation on the column.

  • Low-Temperature Recrystallization: If the product is crystalline, recrystallization from a suitable solvent system at low temperatures is an excellent purification method that avoids the issues of chromatography.[9]

Frequently Asked Questions (FAQs)

Q: Can I use a Lewis acid instead of a base to catalyze the reaction? A: Yes, Lewis acid catalysis is a viable alternative. A Lewis acid, such as B(C₆F₅)₃ or Zn(OTf)₂, activates the Michael acceptor by coordinating to the carbonyl oxygen, making the β-carbon more electrophilic.[6][8] This approach avoids the need for a strong base and can sometimes offer different selectivity.

Q: Is it possible to perform an asymmetric Michael addition with a hindered phenol? A: Yes, though it is challenging. Asymmetric catalysis can be achieved using chiral catalysts, such as chiral Lewis acids or organocatalysts, which create a chiral environment around the reactants.[10][11] This forces the nucleophile to attack one face of the Michael acceptor preferentially, leading to an enantiomerically enriched product.

Q: What is the "retro-Michael addition" and why is it a problem? A: The retro-Michael addition is the reverse of the Michael addition, where the adduct breaks down into the starting phenol and Michael acceptor.[4] This is an equilibrium process, and it becomes more significant when the product is sterically crowded (as is often the case with hindered phenols) or at elevated temperatures. It is a primary cause of low yields and product decomposition during purification.

Key Experimental Protocols

Protocol 1: General Procedure for Base-Catalyzed Michael Addition of a Hindered Phenol

This protocol provides a starting point for optimization. The choice of base, solvent, and temperature should be tailored to the specific substrates.

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the hindered phenol (1.0 equiv) and anhydrous DMF (or DMSO) to make a 0.5 M solution.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add the base (e.g., NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of H₂ gas should cease.

  • Addition: Add the Michael acceptor (1.1 equiv) dropwise to the solution.

  • Reaction: Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Small-Scale Screening of Reaction Conditions

To efficiently find the optimal conditions, it is highly recommended to run a parallel screen of different bases and solvents.

  • Setup: In an array of reaction vials, add the hindered phenol (e.g., 0.1 mmol per vial).

  • Variable Addition: To each vial, add a different anhydrous solvent (e.g., DMF, DMSO, NMP, Toluene) and a different base (e.g., NaH, t-BuOK, Cs₂CO₃, DBU).

  • Reaction Initiation: Add the Michael acceptor to each vial.

  • Heating and Monitoring: Place the vials in a heating block at a set temperature (e.g., 70 °C) and stir. After a set time (e.g., 12 hours), take an aliquot from each vial, quench, and analyze by LC-MS or TLC to determine the relative conversion.

  • Scale-Up: Once the best conditions are identified, scale up the reaction according to Protocol 1.

Visualizations

Michael Addition Mechanism with Hindered Phenols

Michael_Addition cluster_start Step 1: Deprotonation cluster_attack Step 2: Nucleophilic Attack cluster_end Step 3: Protonation HP Hindered Phenol (ArOH) Phenoxide Phenoxide Anion (ArO⁻) HP->Phenoxide HP->Phenoxide Base Base (B⁻) Base->Phenoxide Enolate Intermediate Enolate Phenoxide->Enolate 1,4-Conjugate Addition Phenoxide->Enolate Acceptor Michael Acceptor Acceptor->Enolate Product Final Product Enolate->Product Enolate->Product ProtonSource Proton Source (BH) ProtonSource->Product

Caption: General mechanism of a base-catalyzed Michael addition with a hindered phenol.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low / No Yield Check_Base Is the base strong enough? (pKa >> Phenol pKa) Start->Check_Base Sol_Base_Weak Action: Use stronger base (NaH, t-BuOK, Cs₂CO₃) Check_Base->Sol_Base_Weak No Check_Temp Is the reaction too slow? Check_Base->Check_Temp Yes Success Improved Yield Sol_Base_Weak->Success Sol_Temp_Low Action: Increase temperature gradually (e.g., 60-100 °C). Consider microwave irradiation. Check_Temp->Sol_Temp_Low Yes Check_Solvent Is the solvent optimal? Check_Temp->Check_Solvent No Sol_Temp_Low->Success Sol_Solvent Action: Switch to polar aprotic solvent (DMF, DMSO, NMP) Check_Solvent->Sol_Solvent No (e.g., using Toluene) Check_Sterics Are substrates highly hindered? Check_Solvent->Check_Sterics Yes (e.g., using DMF) Sol_Solvent->Success Sol_Sterics Action: Increase reaction time/temperature. Use a more activated acceptor if possible. Check_Sterics->Sol_Sterics Yes Sol_Sterics->Success

Caption: A decision tree for troubleshooting low-yield Michael addition reactions.

References

  • Dealkylation of Alkyl Aryl Ethers by Potassium Tert‐Amylate. ResearchGate. Available at: [Link]

  • The Michael addition reactions of phenol anion (PA) with resorcinol... ResearchGate. Available at: [Link]

  • Michael addition reaction. Wikipedia. Available at: [Link]

  • Catalysis of the Michael addition reaction by late transition metal complexes of BINOL-derived salens. PubMed. Available at: [Link]

  • Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides. Journal of the American Chemical Society. Available at: [Link]

  • Diverse Applications and Eco-Friendly Catalysts for Michael Addition Reaction. scirp.org. Available at: [Link]

  • Michael Addition Reaction Mechanism. Chemistry Steps. Available at: [Link]

  • Michael Addition Reaction Mechanism. YouTube. Available at: [Link]

  • Michael addition of anilines or phenols without solvent under microwave irradiation. ResearchGate. Available at: [Link]

  • Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. NIH. Available at: [Link]

  • Michael Addition. Organic Chemistry Portal. Available at: [Link]

  • Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. MDPI. Available at: [Link]

  • B(C6F5)3-Catalyzed Michael Reactions: Aromatic C–H as Nucleophiles. Organic Letters. Available at: [Link]

  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available at: [Link]

  • What are the best conditions for a Michael addition? ResearchGate. Available at: [Link]

  • MECHANISM OF CATALYTIC ALKYLATION OF 2,6-DI-TERT-BUTYLPHENOL BY METHYL ACRYLATE. ResearchGate. Available at: [Link]

  • Synthesis of 2,6-Di-tert-butylphenol. PrepChem.com. Available at: [Link]

  • Recent advances in organocatalytic asymmetric Michael reactions. RSC Publishing. Available at: [Link]

  • Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. MDPI. Available at: [Link]

  • Acid-catalyzed intramolecular oxa-Michael addition reactions under solvent-free and microwave irradiation conditions. Semantic Scholar. Available at: [Link]

  • Carbocations as Lewis acid catalysts in Diels-Alder and Michael addition reactions. PubMed. Available at: [Link]

  • Organocatalytic asymmetric Michael addition of unprotected 3-substituted oxindoles to 1,4-naphthoquinone. PubMed Central. Available at: [Link]

  • A Lewis Acid-Promoted Michael Addition and Ring-Expansion Cascade for the Construction of Nitrogen-Containing Medium-Sized Rings. PubMed. Available at: [Link]

  • A Lewis Acid-Promoted Michael Addition and Ring-Expansion Cascade for the Construction of Nitrogen-Containing Medium-Sized Rings. MDPI. Available at: [Link]

  • Michael Addition Reaction Under Green Chemistry. IJSDR. Available at: [Link]

  • Purification method of hindered-phenol efficient antioxidant. Google Patents.
  • Asymmetric Michael addition of aldehydes to nitroolefins catalyzed by L-prolinamide derivatives using phenols as co-catalysts. ResearchGate. Available at: [Link]

  • Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. MDPI. Available at: [Link]

  • Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? RSC Publishing. Available at: [Link]

  • (PDF) Sterically Hindered Phenols as Antioxidant. ResearchGate. Available at: [Link]

  • Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. NIH. Available at: [Link]

  • Further Studies of Intramolecular Michael Reactions of Nitrosoalkenes for Construction of Functionalized Bridged Ring Systems. NIH. Available at: [Link]

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Troubleshooting

preventing oxidation of 3-(3,5-Di-tert-butylphenyl)propanoic acid during storage

This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of preventing the oxidation of 3-(3,5-Di-tert-butylphenyl)propanoic acid during storage. Our goal is...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of preventing the oxidation of 3-(3,5-Di-tert-butylphenyl)propanoic acid during storage. Our goal is to provide a comprehensive resource that combines fundamental chemical principles with practical, field-proven methodologies to ensure the long-term integrity of your valuable compound.

Frequently Asked Questions (FAQs)

Q1: What is 3-(3,5-Di-tert-butylphenyl)propanoic acid, and why is it prone to oxidation?

A1: 3-(3,5-Di-tert-butylphenyl)propanoic acid belongs to a class of compounds known as sterically hindered phenols. The phenolic hydroxyl group (-OH) is susceptible to oxidation. The bulky tert-butyl groups at the ortho positions to the hydroxyl group provide steric hindrance, which enhances its stability compared to simple phenols; however, it can still undergo oxidation over time, especially when exposed to oxygen, light, and elevated temperatures. This process typically involves the abstraction of a hydrogen atom from the hydroxyl group, forming a stabilized phenoxy radical, which can then participate in further degradation reactions.

Q2: What are the first visual signs that my sample may be degrading?

A2: Pure 3-(3,5-Di-tert-butylphenyl)propanoic acid is typically a white to off-white or pale yellow crystalline solid or powder.[1][2][3] The most common initial sign of oxidation is a color change. The sample may develop a yellow, pink, or brownish hue.[4] This is due to the formation of colored oxidation products, such as quinone-type structures.

Q3: What are the primary factors that accelerate the oxidation of this compound?

A3: The main environmental factors that promote oxidation are:

  • Oxygen: Direct exposure to atmospheric oxygen is the primary driver of oxidation.

  • Light: UV and visible light can provide the energy to initiate and propagate radical oxidation reactions.

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • Presence of Metal Ions: Trace metal contaminants can act as catalysts for oxidation.

Q4: I've noticed a slight color change in my sample. Is it still usable?

A4: A slight color change indicates the onset of degradation. While the bulk of the material may still be intact, the presence of impurities could interfere with sensitive experiments. We recommend performing an analytical purity check (e.g., via HPLC) to quantify the level of degradation before proceeding. For applications requiring high purity, using a discolored sample is not advised without purification.

Troubleshooting Guide: Diagnosing Oxidation

If you suspect your sample of 3-(3,5-Di-tert-butylphenyl)propanoic acid has degraded, follow this troubleshooting workflow to assess its integrity.

Step 1: Visual Inspection

  • Observation: Carefully examine the solid material. Note any deviation from the expected white to off-white color. Look for non-uniformity in color, which might suggest localized degradation, potentially at the surface exposed to the container's headspace.

  • Interpretation: A distinct yellow or pinkish color is a strong indicator of oxidation. Phenolic compounds are known to change color upon oxidation.[4]

Step 2: Analytical Confirmation

If visual inspection suggests degradation, or for a definitive purity assessment, analytical methods are necessary.

  • Recommended Primary Method: High-Performance Liquid Chromatography (HPLC)

    • Principle: HPLC is a highly effective method for separating the parent compound from its degradation products, allowing for accurate quantification of purity.[1]

    • Procedure:

      • Prepare a standard solution of a known pure sample of 3-(3,5-Di-tert-butylphenyl)propanoic acid.

      • Prepare a solution of the suspect sample at the same concentration.

      • Analyze both by reverse-phase HPLC with UV detection.

    • Interpretation: A decrease in the peak area of the parent compound and the appearance of new, typically more polar, peaks in the chromatogram of the suspect sample confirms degradation.

  • Secondary Method: Mass Spectrometry (MS)

    • Principle: Mass spectrometry can be used to identify the molecular weights of potential degradation products. When coupled with HPLC (LC-MS), it becomes a powerful tool for both separation and identification.

    • Interpretation: The presence of masses corresponding to oxidized species (e.g., quinones) would confirm the degradation pathway.

Preventative Measures & Storage Protocols

Proactive measures are critical for maintaining the stability of 3-(3,5-Di-tert-butylphenyl)propanoic acid. The optimal storage strategy minimizes exposure to oxygen, light, and heat.

Recommended Storage Conditions

The following table summarizes the recommended storage parameters.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows down the rate of chemical degradation.[5]
Atmosphere Inert Gas (Nitrogen or Argon)Displaces oxygen, the primary reactant in the oxidation process.[6][7]
Light Amber glass vial or opaque containerProtects the compound from light-induced degradation.[5][6]
Container Tightly sealed glass vialPrevents ingress of atmospheric oxygen and moisture.[6][7]
Experimental Protocol: Inert Gas Blanketing for Long-Term Storage

This protocol describes how to create an inert atmosphere in a storage vial for solid samples using standard laboratory equipment. This is a crucial technique for preventing oxidation.[6][7][8]

Materials:

  • Glass vial with a screw cap and a PTFE-lined septum

  • 3-(3,5-Di-tert-butylphenyl)propanoic acid (solid)

  • Source of dry, inert gas (Nitrogen or Argon) with a regulator

  • Needles (e.g., 21-gauge)

  • Tubing to connect the gas source to a needle

  • A "bleed" needle or an oil bubbler

Procedure:

  • Preparation: Place the desired amount of the solid 3-(3,5-Di-tert-butylphenyl)propanoic acid into a clean, dry amber glass vial.

  • Sealing: Securely cap the vial with the septum-lined cap.

  • Gas Inlet: Attach a needle to the inert gas line tubing. Insert this needle through the septum into the headspace of the vial (do not immerse it in the solid).

  • Gas Outlet (Venting): Insert a second, shorter "bleed" needle through the septum to act as a vent for the displaced air.[9] This needle should not be connected to anything.

  • Purging: Gently start the flow of inert gas (a few bubbles per second is sufficient).[9] Allow the gas to flow for 2-5 minutes to thoroughly displace all the air from the vial's headspace.

  • Finalizing the Inert Atmosphere: While the inert gas is still flowing, remove the outlet "bleed" needle first. Then, remove the inlet gas needle. This ensures a slight positive pressure of inert gas remains in the vial.

  • Sealing for Storage: For extra security, wrap the cap and septum area with Parafilm.

  • Storage: Place the prepared vial in a refrigerator (2-8°C) away from light sources.

Decision Workflow for Storage

The following diagram illustrates the decision-making process for the appropriate storage and handling of your compound.

StorageWorkflow cluster_storage Storage & Handling of 3-(3,5-Di-tert-butylphenyl)propanoic Acid A Receive or Synthesize Compound B Assess Purity (Visual & Analytical) A->B C Purity Acceptable B->C Yes D Purity Unacceptable (e.g., Discolored) B->D No F Select Storage Duration C->F E Consider Purification (e.g., Recrystallization) D->E G Short-Term Storage (< 1 month) F->G Short-Term H Long-Term Storage (> 1 month) F->H Long-Term I Store in tightly sealed amber vial at 2-8°C. G->I J Perform Inert Gas Blanketing Protocol H->J K Store under inert gas in sealed amber vial at 2-8°C. J->K L Periodic Re-analysis (e.g., every 6-12 months) K->L

Caption: Decision workflow for optimal storage of the compound.

References

  • University of York, Chemistry Teaching Labs. (n.d.). Step by step process for purging a flask. Retrieved from [Link]

  • ChemistryViews. (2013, July 2). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]

  • Bedrock Chem Infra. (2025, September 22). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. Retrieved from [Link]

  • MDPI. (n.d.). Natural Antioxidant Evaluation: A Review of Detection Methods. Retrieved from [Link]

  • ResearchGate. (2025, August 6). THE SYNTHESIS AND SUBSTITUTION REACTIONS OF 3,5-DI-tert-BUTYLPHENOL. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. Retrieved from [Link]

  • Princeton University, Office of Environment, Health & Safety. (n.d.). Phenol. Retrieved from [Link]

  • MDPI. (n.d.). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. Retrieved from [Link]

  • Pharma Stability. (n.d.). Troubleshooting & Pitfalls. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from [Link]

  • Organic Chemistry Lab Techniques. (2022, February 1). Inert Atmosphere. Retrieved from [Link]

  • MDPI. (2024, November 29). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Retrieved from [Link]

  • MDPI. (n.d.). Antioxidant Intervention in NAFLD: Astaxanthin and Kokum Modulate Redox Status and Lysosomal Degradation. Retrieved from [Link]

  • Bedrock Chem Infra. (2025, September 18). Troubleshooting Common Chemical Process Issues — Expert Tips. Retrieved from [Link]

  • MDPI. (n.d.). Formulation and Characterization of Hydrogel Chitosan–Pectin Active Films Containing Silymarin. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, March 22). Lithium ion battery degradation: what you need to know. Retrieved from [Link]

  • BOC. (n.d.). Inerting in the chemical industry. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Cefic. (n.d.). Phenol. Retrieved from [Link]

  • Stabilization Technologies. (2019, June 9). Transformation of Hindered Phenolic Antioxidants. Retrieved from [Link]

  • Agarwal, et al. (2019). Isolation, identification and quantification of two phenolic compounds from Amaranthus hypochondriacus leaves with antioxidant potential. International Journal of Pharmaceutical Sciences and Research, 10(12), 5632-5638. Retrieved from [Link]

  • MDPI. (n.d.). Omics Reveals the Antibacterial Mechanism of Dihydromyricetin and Vine Tea Extract Against Staphylococcus aureus via Cell Wall and Membrane Disruption. Retrieved from [Link]

  • MDPI. (n.d.). Unraveling the Degradation Mechanisms of Lithium-Ion Batteries. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Oxidation of 3,5,3',5'Tetra tert -butyl-4,4'-dihydroxybiphenyl with Atmospheric Oxygen in the Absence of Base Catalysts. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-(3,5-Di-tert-butylphenyl)propanoic acid

Welcome to the technical support center for the synthesis of 3-(3,5-Di-tert-butylphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challe...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(3,5-Di-tert-butylphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient experimental workflow.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, offering explanations for their causes and actionable solutions.

Scenario 1: Friedel-Crafts Acylation followed by Reduction

This two-step approach is a common strategy. First, 1,3-di-tert-butylbenzene is acylated with succinic anhydride, followed by reduction of the resulting keto-acid.

Question 1: My Friedel-Crafts acylation of 1,3-di-tert-butylbenzene with succinic anhydride results in a low yield and a complex mixture of products. What is going wrong?

Answer:

Several factors can contribute to a problematic Friedel-Crafts acylation. The high steric hindrance from the two tert-butyl groups and their electron-donating nature can lead to unexpected side reactions.

  • Polyacylation: The product, once formed, is still activated towards further electrophilic aromatic substitution, which can lead to the addition of more acyl groups.[1] To minimize this, use a stoichiometric amount of the acylating agent and consider using a large excess of 1,3-di-tert-butylbenzene.

  • Isomer Formation: While the tert-butyl groups direct incoming electrophiles to the 4- and 6-positions (ortho and para to both), some substitution at the 2-position (between the tert-butyl groups) might occur, though it is sterically hindered. More likely, rearrangements of the electrophile or the product under the strongly acidic conditions can lead to isomeric byproducts.

  • Dealkylation: The strong Lewis acid catalyst (e.g., AlCl₃) can cause dealkylation of the tert-butyl groups, leading to a mixture of mono- and di-alkylated products.[2] Using a milder Lewis acid, such as FeCl₃, or performing the reaction at a lower temperature can mitigate this.

  • Complexation of the Product: The ketone product can form a complex with the Lewis acid, requiring a stoichiometric amount of the catalyst. Ensure you are using at least one equivalent of AlCl₃.

Troubleshooting Workflow:

cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Friedel-Crafts Acylation cause1 Polyacylation start->cause1 cause2 Isomer Formation start->cause2 cause3 Dealkylation start->cause3 cause4 Incomplete Reaction start->cause4 sol1 Use excess 1,3-di-tert-butylbenzene cause1->sol1 sol2 Optimize reaction temperature and time cause2->sol2 sol3 Use a milder Lewis acid (e.g., FeCl₃) cause3->sol3 sol4 Ensure stoichiometric amount of catalyst cause4->sol4

Caption: Troubleshooting workflow for Friedel-Crafts acylation issues.

Question 2: The reduction of the intermediate keto-acid is incomplete or produces side products. How can I improve this step?

Answer:

The choice of reduction method is critical. Both Clemmensen and Wolff-Kishner reductions have their own set of potential side reactions.

  • Clemmensen Reduction (Zn(Hg), HCl): This reaction is performed under strongly acidic conditions.[3][4]

    • Incomplete Reduction: The heterogeneous nature of the reaction can sometimes lead to incomplete reduction. Ensure the zinc is properly amalgamated and activated, and that the reaction is heated under reflux for a sufficient duration.

    • Side Reactions: The acidic conditions are generally well-tolerated by the aromatic ring and the carboxylic acid. However, if other acid-sensitive functional groups are present, they may react.[3]

  • Wolff-Kishner Reduction (H₂NNH₂, base, heat): This reaction is performed under strongly basic and high-temperature conditions.[5][6]

    • Steric Hindrance: The ketone is sterically hindered by the adjacent tert-butyl groups, which can make the formation of the hydrazone intermediate difficult.[5][7] Using a modified procedure, such as the Huang-Minlon modification which involves a high-boiling solvent like diethylene glycol, can help drive the reaction to completion.[6]

    • Azine Formation: A common side reaction is the formation of an azine from the reaction of the hydrazone with another molecule of the ketone.[5] This can be minimized by using an excess of hydrazine and ensuring anhydrous conditions during the initial hydrazone formation.[8]

    • Base-Sensitive Groups: The substrate must be stable to strong base at high temperatures.[5]

Reduction MethodProsConsKey Troubleshooting Tip
Clemmensen Tolerant of many functional groups not sensitive to acid.Harsh acidic conditions; heterogeneous reaction can be slow.Ensure proper activation of the zinc amalgam.[9]
Wolff-Kishner Good for acid-sensitive substrates.Harsh basic conditions and high temperatures; potential for side reactions with sterically hindered ketones.[5][8]Use the Huang-Minlon modification and excess hydrazine.[6]
Scenario 2: Malonic Ester Synthesis

This route involves the alkylation of diethyl malonate with a 3,5-di-tert-butylbenzyl halide, followed by hydrolysis and decarboxylation.

Question 3: I am observing dialkylation of my malonic ester, leading to a decreased yield of the desired product. How can I prevent this?

Answer:

Dialkylation is a common side reaction in malonic ester synthesis.[10][11]

  • Stoichiometry of the Base: Using a slight excess of the malonic ester relative to the base and the alkylating agent can help favor monoalkylation.

  • Reaction Conditions: Adding the alkylating agent slowly to the solution of the enolate at a controlled temperature can also minimize the formation of the dialkylated product.

  • Choice of Base: Using a bulky base might favor monoalkylation due to steric hindrance.

Question 4: The hydrolysis and decarboxylation steps are not proceeding cleanly. What are the potential issues?

Answer:

  • Incomplete Hydrolysis: The saponification of the sterically hindered ester might be slow. Ensure the reaction is heated for a sufficient time with a strong base (e.g., NaOH or KOH) to ensure complete hydrolysis of both ester groups.[12]

  • Difficulty in Decarboxylation: While generally efficient, the decarboxylation of the resulting malonic acid derivative might require elevated temperatures. Ensure the acidified product is heated sufficiently to drive off CO₂ completely.

Experimental Protocol: Malonic Ester Synthesis

  • Enolate Formation: Slowly add one equivalent of sodium ethoxide to a solution of diethyl malonate in anhydrous ethanol at room temperature.

  • Alkylation: Add one equivalent of 3,5-di-tert-butylbenzyl bromide dropwise to the enolate solution and reflux the mixture until the starting material is consumed (monitored by TLC).

  • Hydrolysis: Cool the reaction mixture, add an aqueous solution of NaOH, and reflux until the ester is fully hydrolyzed.

  • Decarboxylation: Acidify the cooled reaction mixture with concentrated HCl and heat the mixture to induce decarboxylation.

  • Workup: Extract the product with an organic solvent, wash with brine, dry over anhydrous MgSO₄, and purify by recrystallization or chromatography.

FAQs: Synthesis of 3-(3,5-Di-tert-butylphenyl)propanoic acid

Q1: What are the most common synthetic routes to prepare 3-(3,5-Di-tert-butylphenyl)propanoic acid?

A1: The most common strategies involve:

  • Friedel-Crafts Acylation and Reduction: Acylation of 1,3-di-tert-butylbenzene with succinic anhydride followed by Clemmensen or Wolff-Kishner reduction.[3]

  • Malonic Ester Synthesis: Alkylation of diethyl malonate with a 3,5-di-tert-butylbenzyl halide, followed by hydrolysis and decarboxylation.[13]

  • Heck Reaction: Palladium-catalyzed coupling of 1-bromo-3,5-di-tert-butylbenzene with acrylic acid or an acrylate ester, followed by reduction of the double bond.[14][15]

  • Carbonylation Reactions: Palladium-catalyzed carbonylation of a 3,5-di-tert-butylphenethyl halide.[16][17]

Q2: Are there any particular safety precautions I should take when using diazomethane for an Arndt-Eistert homologation to synthesize this acid?

A2: Yes, diazomethane is highly toxic and explosive. The Arndt-Eistert reaction, which could be used to extend the chain of 3,5-di-tert-butylphenylacetic acid, should be performed with extreme caution in a well-ventilated fume hood and behind a blast shield.[18][19] Safer alternatives to diazomethane, such as trimethylsilyldiazomethane, are now available and should be considered.[20]

Q3: Can I use a Heck reaction to synthesize the unsaturated precursor, 3-(3,5-di-tert-butylphenyl)acrylic acid? What are the potential side reactions?

A3: Yes, the Heck reaction is a viable method.[14] However, potential side reactions include:

  • Isomerization of the double bond: This can lead to a mixture of E and Z isomers.[21]

  • Homocoupling of the aryl halide.

  • Reduction of the aryl halide. Careful selection of the palladium catalyst, ligand, base, and reaction conditions is crucial for a successful Heck reaction.[15]

Q4: My final product is difficult to purify. What are some common impurities?

A4: Common impurities depend on the synthetic route chosen:

  • From Friedel-Crafts: Unreacted starting materials, isomeric products, and polyacylated byproducts.

  • From Malonic Ester Synthesis: Unreacted starting materials, dialkylated malonic ester, and the intermediate dicarboxylic acid if decarboxylation is incomplete.

  • From Heck Reaction: The starting aryl halide, homocoupled byproducts, and isomeric products.

Purification is typically achieved by recrystallization or column chromatography.

Q5: How can I confirm the structure of my final product?

A5: The structure of 3-(3,5-di-tert-butylphenyl)propanoic acid can be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of atoms.

  • Mass Spectrometry: To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carboxylic acid C=O and O-H stretches.

  • Melting Point: Comparison with the literature value (103-108 °C) can indicate purity.[22]

References

  • Chemguide. hydrolysis of nitriles. [Link]

  • Ch17 Reactions of Aromatic Compounds. [Link]

  • KPU Pressbooks. 7.8 Reactions of Nitriles – Organic Chemistry II. [Link]

  • Chemistry Learner. Wolff-Kishner Reduction: Definition, Examples, and Mechanism. [Link]

  • LibreTexts. 20.7: Chemistry of Nitriles. [Link]

  • Wikipedia. Wolff–Kishner reduction. [Link]

  • Chemistry Stack Exchange. Hydrolysis of nitriles: Amide vs Carboxylic acid. [Link]

  • Study.com. Video: Wolff-Kishner Reduction, Mechanism & Application. [Link]

  • ACS Publications. Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments | The Journal of Organic Chemistry. [Link]

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • RSC Publishing. Palladium catalysed carbonylation of 2-iodoglycals for the synthesis of C-2 carboxylic acids and aldehydes taking formic acid as a carbonyl source. [Link]

  • Chemistry LibreTexts. Heck Reaction. [Link]

  • Grokipedia. Malonic ester synthesis. [Link]

  • Semantic Scholar. Palladium catalysed carbonylation of 2-iodoglycals for the synthesis of C-2 carboxylic acids and aldehydes. [Link]

  • Organic Chemistry Tutor. Malonic Ester Synthesis. [Link]

  • L.S.College, Muzaffarpur. Wolff–Kishner reduction. [Link]

  • Wikipedia. Clemmensen reduction. [Link]

  • RSC Publishing. Recent developments in palladium catalysed carbonylation reactions. [Link]

  • Google Patents. CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
  • YouTube. Preparation of Carboxylic Acids, Part 6: Carbonylation. [Link]

  • Allen. Clemmensen Reduction – Mechanism, Reaction & Applications. [Link]

  • CLEMMENSEN REDUCTION. [Link]

  • LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Organic Chemistry Portal. Malonic Ester Synthesis. [Link]

  • Google Patents. US4885382A - Method of producing tetrakis[3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane.
  • Chemistry LibreTexts. 21.10: Malonic Ester Synthesis. [Link]

  • Grokipedia. Arndt–Eistert reaction. [Link]

  • Wikipedia. Heck reaction. [Link]

  • PrepChem.com. Synthesis of 3-(3,5-di-tert.-butyl-4-hydroxyphenyl) propanol. [Link]

  • LookChem. 3-(3,5-Di-tert-butylphenyl)propionic acid, 96%. [Link]

  • Organic Chemistry Portal. Arndt-Eistert Synthesis. [Link]

  • MDPI. Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. [Link]

  • Wikipedia. Arndt–Eistert reaction. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • NROChemistry. Arndt-Eistert Homologation: Mechanism & Examples. [Link]

  • Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. [Link]

  • Scribd. Arndt Eistert Homologation Reaction | PDF | Organic Chemistry. [Link]

  • Macmillan Group. The Intramolecular Heck Reaction. [Link]

  • YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]

  • PubChem. 3-(3',5'-Di-tert-butyl-4'-hydroxyphenyl)propionic acid | C17H26O3 | CID 88389. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • 1011 Synthesis of 1,4-di-tert-butylbenzene from tert-butylbenzene and tert-butyl chloride. [Link]

  • ResearchGate. Laws of the Transesterification of Methyl Ester 3-(3', 5'-di-tert.butyl-4'-hydroxyphenyl)-Propionic Acid by Pentaerythritol and the Result of Its Reaction. [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for the Synthesis of 3-(3,5-Di-tert-butylphenyl)propanoic acid

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(3,5-di-tert-butylphenyl)propanoic acid. This molecule presents unique synthetic challenges, primarily...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(3,5-di-tert-butylphenyl)propanoic acid. This molecule presents unique synthetic challenges, primarily due to the significant steric hindrance imposed by the two tert-butyl groups on the phenyl ring. Effective catalyst selection is paramount to achieving high yields and purity. This document provides in-depth troubleshooting advice and answers to frequently asked questions related to the catalytic steps of the synthesis.

Section 1: Recommended Synthetic Pathway & Baseline Protocol

The most robust and widely applicable method for synthesizing 3-(3,5-di-tert-butylphenyl)propanoic acid involves a two-step sequence:

  • Mizoroki-Heck Coupling: A palladium-catalyzed reaction between a 3,5-di-tert-butylaryl halide (e.g., 1-bromo-3,5-di-tert-butylbenzene) and an acrylate ester (e.g., methyl or ethyl acrylate) to form the corresponding cinnamate ester.

  • Hydrogenation: Reduction of the carbon-carbon double bond of the cinnamate ester, followed by hydrolysis of the ester to yield the final propanoic acid.

The Mizoroki-Heck reaction is a powerful C-C bond-forming tool, but its success with sterically demanding substrates like 3,5-di-tert-butylaryl halides is highly dependent on the catalyst system.[1][2][3] The steric bulk near the reaction center necessitates the use of specialized, electron-rich, and bulky phosphine ligands to promote efficient oxidative addition and prevent catalyst deactivation.[2][4]

Baseline Protocol: Two-Step Synthesis

Step A: Mizoroki-Heck Coupling to Synthesize Methyl 3-(3,5-di-tert-butylphenyl)acrylate

  • Reactants:

    • 1-Bromo-3,5-di-tert-butylbenzene (1.0 equiv)

    • Methyl acrylate (1.5 equiv)

    • Palladium(II) Acetate (Pd(OAc)₂) (1-2 mol%)

    • Tri(tert-butyl)phosphine ([P(t-Bu)₃]) or a suitable Buchwald ligand (e.g., XPhos) (2-4 mol%)

    • A suitable base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (2.0 equiv)

    • Anhydrous solvent, such as N,N-Dimethylformamide (DMF) or Toluene.

  • Procedure:

    • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂, the phosphine ligand, and the anhydrous solvent. Stir for 10-15 minutes to allow for pre-formation of the active catalyst.

    • Add 1-bromo-3,5-di-tert-butylbenzene, methyl acrylate, and the base.

    • Heat the reaction mixture to 80-110 °C. Monitor the reaction progress by TLC or GC-MS.

    • Upon completion (typically 12-24 hours), cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step B: Hydrogenation and Hydrolysis

  • Reactants:

    • Methyl 3-(3,5-di-tert-butylphenyl)acrylate (1.0 equiv)

    • Palladium on Carbon (Pd/C, 10 wt%) (5 mol%)

    • Solvent: Tetrahydrofuran (THF) or Ethanol

    • Hydrogen (H₂) gas (balloon or Parr hydrogenator)

    • For hydrolysis: Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) in a water/THF mixture.

  • Procedure:

    • Dissolve the acrylate from Step A in THF or ethanol.

    • Carefully add the Pd/C catalyst.

    • Purge the flask with H₂ gas and maintain a positive pressure (e.g., with a balloon).

    • Stir vigorously at room temperature until the reaction is complete (monitored by TLC or ¹H NMR).[5]

    • Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing with the reaction solvent.

    • Concentrate the filtrate. The resulting ester can be hydrolyzed directly by dissolving it in a THF/water mixture, adding an excess of LiOH or NaOH, and stirring at room temperature or with gentle heating.

    • After hydrolysis, acidify the mixture with aqueous HCl (e.g., 1M) to protonate the carboxylate, and extract the product with an organic solvent.

    • Dry, concentrate, and purify if necessary (often by recrystallization) to yield the final product.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses common problems encountered during the critical Mizoroki-Heck coupling step.

Problem 1: Low or no conversion of the aryl bromide starting material.

  • Potential Cause A: Catalyst Inactivity/Decomposition. The Pd(0) active species is prone to decomposition, especially at high temperatures or in the presence of oxygen. The steric hindrance of the substrate makes the initial oxidative addition step sluggish, giving the catalyst more time to decompose.

    • Solution 1: Use a Pre-catalyst. Instead of generating the active catalyst in situ from Pd(OAc)₂ and a ligand, consider using a well-defined, air-stable palladium pre-catalyst. Buchwald G2 or G3 pre-catalysts, such as P(t-Bu)₃ Pd G2, are designed for high stability and are highly effective for coupling sterically hindered substrates.[6][7]

    • Solution 2: Ensure Rigorously Anaerobic Conditions. De-gas all solvents thoroughly (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30+ minutes). Maintain a positive pressure of an inert gas (argon is preferred over nitrogen) throughout the setup and reaction.

    • Solution 3: Check Ligand Quality. Phosphine ligands, especially alkylphosphines like P(t-Bu)₃, can be sensitive to air. Use fresh or properly stored ligand. If using a solid, ensure it has not changed in appearance (e.g., become clumpy or discolored).

  • Potential Cause B: Inappropriate Ligand Choice. Standard ligands like triphenylphosphine (PPh₃) are often ineffective for this transformation due to their insufficient electron-donating ability and smaller steric profile, which fails to promote the difficult oxidative addition step.

    • Solution: Employ bulky, electron-rich monodentate phosphine ligands. Tri(tert-butyl)phosphine and dialkylbiaryl phosphines (Buchwald ligands) are the state-of-the-art for coupling hindered substrates.[2][4] These ligands stabilize the palladium center, promote the rate-limiting oxidative addition, and facilitate the subsequent steps of the catalytic cycle.

  • Potential Cause C: Incorrect Base or Solvent. The choice of base and solvent can significantly impact the reaction.

    • Solution: For this reaction, an organic base like triethylamine or a weaker inorganic base like K₂CO₃ in a polar aprotic solvent like DMF or NMP often gives the best results. Strongly coordinating solvents or overly strong bases can sometimes interfere with the catalyst. If one combination fails, screen others (e.g., Cs₂CO₃ in dioxane).

Problem 2: Significant formation of side products, such as reduced arene (3,5-di-tert-butylbenzene) or homo-coupled biaryl.

  • Potential Cause A: Protodehalogenation or Reductive Elimination. This occurs when the palladium intermediate reacts with trace water or other proton sources before coupling with the acrylate. It can be a sign that the desired coupling pathway is slow.

    • Solution: Ensure all reagents and solvents are scrupulously dry. Use anhydrous solvents and dry the base (e.g., K₂CO₃) in an oven before use. Increasing the concentration of the acrylate can also help favor the desired pathway over side reactions.

  • Potential Cause B: Homo-coupling. The formation of 3,3',5,5'-tetra-tert-butylbiphenyl can occur, especially at high temperatures if the catalyst system is not optimal.

    • Solution: Lowering the reaction temperature may help, but this can also slow down the desired reaction. A better approach is to optimize the palladium-to-ligand ratio. A slight excess of the phosphine ligand (e.g., Pd:L ratio of 1:1.5 to 1:2) can often suppress homo-coupling by preventing the formation of ligand-deficient palladium species that can lead to this side reaction.

Section 3: Catalyst Selection FAQs

Q1: Why are palladium catalysts the standard for this reaction? A1: Palladium complexes are uniquely effective for the Mizoroki-Heck reaction due to their ability to cycle between Pd(0) and Pd(II) oxidation states, which is the foundation of the catalytic cycle (oxidative addition, olefin insertion, β-hydride elimination, and reductive elimination).[1][3][8] They exhibit excellent functional group tolerance and, with the right ligands, can overcome significant steric barriers.

Q2: What is the specific role of a bulky, electron-rich ligand like P(t-Bu)₃? A2: The ligand plays a critical role. The two tert-butyl groups on the aryl halide sterically hinder the C-Br bond.

  • Electron-Rich Nature: The alkyl groups on the phosphine push electron density onto the palladium center. This makes the Pd(0) species more nucleophilic and accelerates the rate-limiting oxidative addition step where palladium inserts into the C-Br bond.[2][4]

  • Bulkiness: A large steric profile (cone angle) promotes the formation of a coordinatively unsaturated, highly reactive 14-electron Pd(0)L species, which is the active catalyst. It also encourages the final reductive elimination step, turning over the catalyst efficiently.

Q3: Can I use a heterogeneous catalyst like Pd/C for the Heck reaction step? A3: While heterogeneous catalysts like Palladium on Carbon (Pd/C) are excellent for hydrogenation, they are generally much less effective for demanding Heck reactions.[9] Homogeneous catalysts with specifically tailored ligands provide the necessary reactivity and control to couple sterically hindered substrates. Using Pd/C for the Heck step would likely result in very low to no yield and significant catalyst decomposition (leaching palladium into solution or forming palladium black).

Q4: What is a "pre-catalyst" and what is the advantage of using one? A4: A pre-catalyst is a stable, well-defined, and often air-stable palladium(II) complex that, under reaction conditions, readily converts to the active Pd(0) species.[10] For example, P(t-Bu)₃ Pd G2 is a pre-catalyst.[6][7] The advantages are significant:

  • Reliability: It eliminates variability associated with generating the active catalyst in situ, which can be sensitive to the quality of the Pd source and ligand.

  • Ease of Use: Being air-stable, they are easier to handle and weigh than oxygen-sensitive ligands or Pd(0) sources.

  • High Activity: They are designed to generate the active catalytic species cleanly and efficiently, leading to higher yields, especially in challenging reactions.

Section 4: Data Summary

The choice of ligand is the most critical variable in the Heck coupling of sterically hindered aryl halides. The following table provides a conceptual comparison of ligand classes for this type of transformation.

Ligand ClassExample LigandTypical Yield for Hindered SubstratesKey Rationale
Simple TriarylphosphinesPPh₃Very Low (<10%)Insufficiently electron-rich to promote oxidative addition; catalyst decomposes.
Bulky TrialkylphosphinesP(t-Bu)₃Good to Excellent (60-90%)Highly electron-donating and sterically bulky, accelerating the rate-limiting step.[4]
Buchwald-type BiarylphosphinesXPhos, SPhosExcellent (80-98%)Optimized balance of steric bulk and electron-donating properties; highly stable catalyst systems.[2]
N-Heterocyclic Carbenes (NHCs)IPr, IMesModerate to Good (50-85%)Strong σ-donors that form very stable Pd complexes, but may be less active than bulky phosphines for some substrates.[2][11]

Section 5: Visualizations

Experimental Workflow Diagram

The following diagram outlines the logical flow of the recommended two-step synthesis.

G cluster_0 Step 1: Mizoroki-Heck Coupling cluster_1 Step 2: Reduction & Hydrolysis A 1. Charge Reactor (Aryl Bromide, Acrylate, Base) B 2. Add Catalyst System (Pd Source + Ligand) A->B C 3. Heat Reaction (80-110 °C) B->C D 4. Workup & Purification (Extraction, Chromatography) C->D E 5. Hydrogenation (Cinnamate, Pd/C, H₂) D->E Intermediate Product: Cinnamate Ester F 6. Catalyst Filtration (Filter through Celite) E->F G 7. Saponification (Add Base, e.g., LiOH) F->G H 8. Acidification & Isolation (Add HCl, Extract Product) G->H I 3-(3,5-Di-tert-butylphenyl) propanoic acid H->I Final Product

Caption: Overall workflow for the two-step synthesis.

Heck Catalytic Cycle Troubleshooting

This diagram illustrates the catalytic cycle and highlights where issues typically arise with sterically hindered substrates.

HeckCycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Decomp Decomposition (e.g., Pd Black) Pd0->Decomp Side Reaction PdII_Aryl L₂Pd(II)(Ar)(X) OxAdd->PdII_Aryl SlowStep <-- SLOW STEP! Needs bulky, e-rich ligand to accelerate. Coord Olefin Coordination PdII_Aryl->Coord Insert Migratory Insertion Coord->Insert PdII_Alkyl L₂Pd(II)(Alkyl)(X) Insert->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim Prod_Complex Product Complex BetaElim->Prod_Complex Regen Base Regeneration (-HX) Prod_Complex->Regen Regen->Pd0

Caption: Simplified Heck cycle highlighting the critical oxidative addition step.

References

  • Djakovitch, L., & Pinel, C. (2009). Synthesis of 3-Arylpropenal and 3-Arylpropionic Acids by Palladium Catalysed Heck Coupling Reactions: Scopes and Limitations. Current Organic Synthesis, 6(1), 54-65. Available at: [Link]

  • Wikipedia. Heck reaction. Available at: [Link]

  • Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Available at: [Link]

  • Chemistry LibreTexts. Heck Reaction. Available at: [Link]

  • Ali, H. M., et al. (2014). Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction. International Journal of Molecular Sciences, 15(7), 12540-12555. Available at: [Link]

  • Engle, K. M., et al. (2020). Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates. ACS Catalysis, 10(15), 8463-8470. Available at: [Link]

  • ScienceDirect. A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. Available at: [Link]

  • Jafarpour, L., et al. (2011). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 16(4), 3031-3042. Available at: [Link]

  • Google Patents. CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate.
  • Sharma, G. V., et al. (2017). Heck Reaction—State of the Art. Catalysts, 7(9), 267. Available at: [Link]

  • Royal Society of Chemistry. Heck Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Available at: [Link]

  • ChemRxiv. Intermolecular Heck Coupling with Hindered Alkenes Driven by Carboxylate Directivity. Available at: [Link]

  • Organic Chemistry Portal. Heck Reaction. Available at: [Link]

  • Beilstein Journals. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Available at: [Link]

  • University of Memphis Digital Commons. Development of Palladium Catalysts for Regioselective Functionalization of Simple Organic Molecules. Available at: [Link]

  • Google Patents. US4885382A - Method of producing tetrakis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane.
  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available at: [Link]

  • Reddit. Why am I getting low yield for my Suzuki coupling reaction?. Available at: [Link]

  • LookChem. 3-(3,5-Di-tert-butylphenyl)propionic acid, 96%. Available at: [Link]

  • ResearchGate. THE SYNTHESIS AND SUBSTITUTION REACTIONS OF 3,5-DI-tert-BUTYLPHENOL. Available at: [Link]

  • ResearchGate. (a) Recyclability test for hydrogenation of acrylic acid with Pd−Sn NPs.... Available at: [Link]

  • Universität Bayreuth. New polymeric architectures with (meth)acrylic acid segments. Available at: [Link]

  • Google Patents. US9162964B2 - Acrylate production process.
  • National Institutes of Health. Rapid and Quantitative De-tert-butylation for Poly(acrylic acid) Block Copolymers and Influence on Relaxation of Thermoassociated Transient Networks. Available at: [Link]

  • Google Patents. EP0273090B1 - Solution polymerization of acrylic acid derived monomers using tertiary alkyl( c5)-hydroperoxides.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Antioxidant Potential of 3-(3,5-Di-tert-butylphenyl)propanoic Acid and BHT

For researchers and professionals in drug development and material science, the selection of an appropriate antioxidant is a critical decision, pivotal to ensuring the stability and efficacy of a final product. While But...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and material science, the selection of an appropriate antioxidant is a critical decision, pivotal to ensuring the stability and efficacy of a final product. While Butylated Hydroxytoluene (BHT) is a well-established and widely utilized synthetic antioxidant, the quest for novel and potentially more effective agents is perpetual. This guide provides an in-depth technical comparison of the antioxidant activity of 3-(3,5-Di-tert-butylphenyl)propanoic acid and BHT, focusing on the fundamental principles of structure-activity relationships and supported by established experimental protocols.

Introduction: The Structural Basis of Phenolic Antioxidant Activity

The antioxidant capacity of phenolic compounds like BHT is intrinsically linked to their molecular structure. The primary mechanism of action for these molecules is their ability to act as free radical scavengers, a process largely governed by the presence of a hydroxyl (-OH) group directly attached to the aromatic ring. This phenolic hydroxyl group can donate a hydrogen atom to a highly reactive free radical, thereby neutralizing it and terminating the oxidative chain reaction that can lead to product degradation or cellular damage.[1]

Butylated Hydroxytoluene (BHT) , with its chemical name 2,6-di-tert-butyl-4-methylphenol, is a quintessential example of a sterically hindered phenolic antioxidant. Its structure features a phenolic hydroxyl group flanked by two bulky tert-butyl groups. These tert-butyl groups serve a dual purpose: they enhance the molecule's lipid solubility and, more importantly, they provide steric hindrance that stabilizes the phenoxy radical formed after the donation of the hydrogen atom, preventing it from initiating new radical chains.[2]

3-(3,5-Di-tert-butylphenyl)propanoic acid , on the other hand, presents a significantly different structural motif. While it shares the 3,5-di-tert-butylphenyl group with many potent antioxidants, it critically lacks a phenolic hydroxyl group. The acidic proton is on the propanoic acid side chain, which is not directly involved in the classical free radical scavenging mechanism in the same way a phenolic proton is. This structural difference is the central theme of our comparative analysis.

Mechanistic Insights into Antioxidant Action

The efficacy of a phenolic antioxidant is largely dependent on the bond dissociation enthalpy (BDE) of the O-H bond in the phenolic hydroxyl group. A lower BDE facilitates the donation of the hydrogen atom to a free radical.

The Radical Scavenging Mechanism of BHT

BHT's primary antioxidant action is the interruption of free radical chain reactions through hydrogen atom transfer.[1] This is particularly effective against peroxyl radicals (ROO•), which are key players in lipid peroxidation. The process can be summarized as follows:

  • Initiation: A free radical (R•) is formed.

  • Propagation: R• reacts with oxygen to form a peroxyl radical (ROO•). This peroxyl radical can then abstract a hydrogen from another molecule, propagating the oxidative chain.

  • Termination by BHT: BHT (ArOH) donates the hydrogen atom from its phenolic hydroxyl group to the peroxyl radical, neutralizing it and forming a hydroperoxide and a stable, non-reactive BHT-derived phenoxy radical (ArO•).

ROO• + ArOH → ROOH + ArO•

The stability of the resulting phenoxy radical is crucial to prevent the propagation of new radical chains. In BHT, the bulky tert-butyl groups sterically hinder the radical oxygen, making it less reactive.

Diagram: Antioxidant Mechanism of BHT

BHT_Mechanism cluster_reaction Radical Scavenging by Hydrogen Atom Transfer ROO_radical Peroxyl Radical (ROO•) ROOH Hydroperoxide (ROOH) ROO_radical->ROOH Receives H• BHT BHT (ArOH) BHT_radical Stable BHT Radical (ArO•) BHT->BHT_radical Donates H• DPPH_Workflow start Start prepare_reagents Prepare DPPH and Test Compound Solutions start->prepare_reagents plate_setup Add Test Compound Dilutions to 96-well Plate prepare_reagents->plate_setup add_dpph Add DPPH Solution to Each Well plate_setup->add_dpph incubate Incubate in Dark (30 min) add_dpph->incubate read_absorbance Measure Absorbance at 517 nm incubate->read_absorbance calculate_rsa Calculate % Radical Scavenging Activity read_absorbance->calculate_rsa determine_ic50 Determine IC50 Value calculate_rsa->determine_ic50 end End determine_ic50->end

Caption: Workflow for the DPPH antioxidant assay.

ABTS Radical Cation Scavenging Assay

Principle: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance at ~734 nm. This assay is applicable to both hydrophilic and lipophilic antioxidants.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Prior to the assay, dilute the ABTS•+ solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Prepare various concentrations of the test compound.

    • Add a small volume (e.g., 10 µL) of the test compound solution to a larger volume (e.g., 1 mL) of the diluted ABTS•+ solution.

    • Mix and incubate at room temperature for a set time (e.g., 6 minutes).

  • Data Acquisition and Analysis:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Conclusion and Future Perspectives

The comparative analysis of 3-(3,5-Di-tert-butylphenyl)propanoic acid and BHT underscores the critical importance of the phenolic hydroxyl group in the mechanism of free radical scavenging by phenolic antioxidants. BHT, possessing this key functional group, is a potent and well-characterized antioxidant. In contrast, 3-(3,5-Di-tert-butylphenyl)propanoic acid, lacking a phenolic hydroxyl group, is not predicted to exhibit significant primary antioxidant activity through the same mechanism.

For researchers seeking novel antioxidants, this guide highlights the necessity of a structure-based approach to design and selection. While the 3,5-di-tert-butylphenyl moiety is a common feature in many effective antioxidants, its efficacy is contingent on the presence and position of a hydrogen-donating group, typically a phenolic hydroxyl. Future research into derivatives of 3-(3,5-Di-tert-butylphenyl)propanoic acid could involve the introduction of a hydroxyl group onto the aromatic ring to impart antioxidant activity. The experimental protocols detailed herein provide a robust framework for the empirical evaluation of such novel compounds.

References

  • Consensus. (n.d.). What is Butylated Hydroxytoluene (BHT) mechanism of action?. Retrieved from [Link]

  • Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1997). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free Radical Biology and Medicine, 22(5), 933-956.
  • Wikipedia. (n.d.). Butylated hydroxytoluene. Retrieved from [Link]

  • Shah, P. (2015). Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity.
  • MDPI. (n.d.). DPPH Radical Scavenging Assay. Retrieved from [Link]

Sources

Comparative

A Tale of Two Molecules: A Comparative Guide to DPPH Radical Scavenging by 3-(3,5-Di-tert-butylphenyl)propanoic Acid and Trolox

For researchers, scientists, and drug development professionals engaged in the evaluation of antioxidant efficacy, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay remains a cornerstone methodology. Its...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the evaluation of antioxidant efficacy, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay remains a cornerstone methodology. Its simplicity, reliability, and high throughput make it an invaluable tool for initial screening. However, the interpretation of results from this assay is fundamentally dependent on the chemical structure of the compound under investigation. This guide provides an in-depth comparison of the DPPH radical scavenging potential of a commercially available synthetic compound, 3-(3,5-Di-tert-butylphenyl)propanoic acid, and the widely recognized antioxidant standard, Trolox.

This analysis moves beyond a simple data comparison to explore the causal relationships between molecular structure and antioxidant function. We will dissect the chemical features of each molecule to predict their behavior in the DPPH assay and provide a comprehensive, self-validating experimental protocol for researchers to verify these principles in their own laboratories.

The Decisive Role of Structure: A Head-to-Head Comparison

At first glance, 3-(3,5-Di-tert-butylphenyl)propanoic acid and Trolox might be considered by those screening for antioxidant properties. However, a closer examination of their molecular architecture reveals a critical difference that dictates their radical scavenging capabilities.

Trolox , a water-soluble analog of Vitamin E, is a potent antioxidant.[1] Its activity stems from the hydroxyl (-OH) group attached to its chromanol ring. This phenolic hydroxyl group can readily donate a hydrogen atom to the DPPH radical, neutralizing it and quenching its characteristic deep violet color.[2][3] The steric hindrance provided by the adjacent methyl groups on the ring enhances the stability of the resulting Trolox radical, preventing it from participating in further undesirable reactions.

3-(3,5-Di-tert-butylphenyl)propanoic acid , in stark contrast, lacks the phenolic hydroxyl group that is the hallmark of most phenolic antioxidants. The two bulky tert-butyl groups are present, which in a different context (i.e., attached to a phenol ring) would provide steric hindrance. However, without the hydrogen-donating hydroxyl group on the phenyl ring, this molecule has no efficient mechanism to quench the DPPH radical via the conventional hydrogen atom transfer (HAT) or single-electron transfer (SET) pathways.[4][5]

To illustrate the pivotal role of the phenolic hydroxyl group, consider the closely related analogue, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid . This molecule, which differs only by the presence of a hydroxyl group at the 4-position of the phenyl ring, is a well-established antioxidant. The presence of this -OH group transforms an inactive molecule into a potent radical scavenger.

Below is a summary of the key structural and activity differences:

Feature3-(3,5-Di-tert-butylphenyl)propanoic acidTrolox3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid
Chemical Structure


Molecular Formula C₁₇H₂₆O₂C₁₄H₁₈O₄C₁₇H₂₆O₃
Molecular Weight 262.39 g/mol 250.29 g/mol 278.39 g/mol
Key Functional Group Carboxylic AcidPhenolic Hydroxyl , Carboxylic AcidPhenolic Hydroxyl , Carboxylic Acid
DPPH Scavenging Activity (IC₅₀) Not expected to be active~3-12 µM (literature range)Expected to be active

Note: The IC₅₀ value for Trolox can vary depending on experimental conditions such as solvent and incubation time.

The Chemistry of Color Change: DPPH Radical Scavenging Mechanism

The DPPH assay is a colorimetric method based on the reduction of the stable DPPH radical.[2] In its radical form, DPPH has a deep purple color with a maximum absorbance around 517 nm. When a hydrogen-donating antioxidant (AH) is introduced, it quenches the DPPH radical, forming the stable, non-radical DPPH-H, which is pale yellow or colorless. The decrease in absorbance at 517 nm is directly proportional to the amount of radical scavenged.

DPPH_Mechanism cluster_0 DPPH Radical (Purple) cluster_1 Antioxidant cluster_2 Reduced DPPH (Yellow/Colorless) cluster_3 Antioxidant Radical DPPH DPPH• DPPHH DPPH-H DPPH->DPPHH H• donation AH AH A A• AH->A

Caption: Mechanism of DPPH radical scavenging by a hydrogen-donating antioxidant.

Experimental Protocol: A Self-Validating DPPH Assay

This protocol is designed to provide a robust and reproducible method for assessing DPPH radical scavenging activity.

Reagents and Materials:
  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or Ethanol), analytical grade

  • Trolox

  • 3-(3,5-Di-tert-butylphenyl)propanoic acid

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Calibrated micropipettes

Procedure:
  • Preparation of DPPH Working Solution (0.1 mM):

    • Dissolve 3.94 mg of DPPH in 100 mL of methanol.

    • Store this solution in an amber bottle, protected from light, at 4°C. The solution should be prepared fresh daily.

    • The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.1.

  • Preparation of Stock Solutions (1 mg/mL):

    • Dissolve 10 mg of Trolox in 10 mL of methanol.

    • Dissolve 10 mg of 3-(3,5-Di-tert-butylphenyl)propanoic acid in 10 mL of methanol.

  • Preparation of Working Dilutions:

    • Perform serial dilutions of the Trolox and the test compound stock solutions in methanol to obtain a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µg/mL).

  • Assay Protocol:

    • In a 96-well plate, add 100 µL of each working dilution of the test compounds and Trolox to separate wells.

    • Prepare a control well containing 100 µL of methanol.

    • Add 100 µL of the 0.1 mM DPPH working solution to all wells.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity for each concentration using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

      • A_control is the absorbance of the control (DPPH solution + methanol).

      • A_sample is the absorbance of the sample (DPPH solution + test compound/Trolox).

    • Plot the % Inhibition against the concentration of the test compounds and Trolox.

    • Determine the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. This can be calculated from the linear regression of the plot.

DPPH_Workflow prep_dpph Prepare 0.1 mM DPPH in Methanol add_dpph Add 100 µL of DPPH Working Solution to all wells prep_dpph->add_dpph prep_stocks Prepare 1 mg/mL Stock Solutions (Test Compound & Trolox) prep_dilutions Create Serial Dilutions of Stocks prep_stocks->prep_dilutions plate_setup Pipette 100 µL of Dilutions and Control into 96-well plate prep_dilutions->plate_setup plate_setup->add_dpph incubate Incubate for 30 min in the dark at RT add_dpph->incubate read_abs Measure Absorbance at 517 nm incubate->read_abs calculate Calculate % Inhibition read_abs->calculate plot Plot % Inhibition vs. Concentration calculate->plot ic50 Determine IC₅₀ Value plot->ic50

Caption: Experimental workflow for the DPPH radical scavenging assay.

Conclusion: The Indispensability of the Phenolic Hydroxyl Group

This comparative guide demonstrates that while both 3-(3,5-Di-tert-butylphenyl)propanoic acid and Trolox are organic molecules, their efficacy as DPPH radical scavengers is vastly different. Trolox, with its sterically hindered phenolic hydroxyl group, is a potent antioxidant standard. Conversely, 3-(3,5-Di-tert-butylphenyl)propanoic acid, lacking this critical functional group, is not expected to exhibit significant radical scavenging activity in this assay. This stark contrast underscores a fundamental principle in antioxidant chemistry: the presence of a hydrogen-donating group, typically a phenolic hydroxyl, is paramount for effective radical scavenging. For researchers in drug discovery and development, this serves as a crucial reminder that a molecule's antioxidant potential is not merely a general property but is intrinsically linked to its specific chemical structure.

References

  • Weng, X.C., & Huang, Y. (2014). Relationship structure-antioxidant activity of hindered phenolic compounds. Grasas y Aceites, 65(4), e051.
  • Kedare, S.B., & Singh, R.P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology, 48(4), 412-422.
  • Foti, M.C. (2007). Antioxidant properties of phenols. Journal of Pharmacy and Pharmacology, 59(12), 1673-1685.
  • Sánchez-Moreno, C. (2002). Review: Methods Used to Evaluate the Free Radical Scavenging Activity in Foods and Biological Systems.

Sources

Validation

validating the mechanism of mitochondrial inhibition by 3-(3,5-Di-tert-butylphenyl)propanoic acid

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of potential mitochondrial inhibitors. The initial query into the inhibito...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of potential mitochondrial inhibitors. The initial query into the inhibitory properties of 3-(3,5-Di-tert-butylphenyl)propanoic acid did not yield evidence of mitochondrial inhibition in the scientific literature. In fact, a closely related compound, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, is recognized for its antioxidant properties[1][2][3][4][5]. This guide will, therefore, pivot to a more broadly applicable objective: to provide a robust, universally applicable workflow for validating novel mitochondrial inhibitors, using established compounds for comparative context.

We will outline a series of experiments designed to not only confirm mitochondrial inhibition but also to elucidate the specific mechanism of action. This guide will use a hypothetical "Test Compound" to illustrate the validation process, comparing its potential effects against a negative control (the antioxidant 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid) and well-characterized mitochondrial modulators such as Rotenone (a Complex I inhibitor), Antimycin A (a Complex III inhibitor), and FCCP (a protonophore uncoupler)[6][7].

The Critical Role of Mechanistic Validation

Experimental Workflow for Validating Mitochondrial Inhibition

The following sections detail a logical progression of experiments to thoroughly characterize a test compound's effect on mitochondrial function.

Real-Time Bioenergetic Profiling: The Oxygen Consumption Rate (OCR) Assay

The initial and most informative step is to assess the compound's impact on the overall bioenergetic state of the cell. The Seahorse XF Analyzer is the gold standard for this, measuring the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration, in real-time.

  • Cell Culture: Plate cells of interest (e.g., HepG2, C2C12) in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Compound Treatment: The following day, replace the culture medium with Seahorse XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine). Allow cells to equilibrate.

  • Assay Execution: Place the plate in the Seahorse XF Analyzer. After establishing a baseline OCR, the instrument will sequentially inject the Test Compound, followed by a series of known mitochondrial modulators to probe different aspects of respiration:

    • Oligomycin: An ATP synthase (Complex V) inhibitor, which reveals the portion of OCR linked to ATP production.

    • FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone): An uncoupling agent that collapses the proton gradient, driving the electron transport chain (ETC) to its maximum rate. This reveals the maximal respiratory capacity.

    • Rotenone & Antimycin A: Complex I and III inhibitors, respectively, which shut down mitochondrial respiration and reveal the non-mitochondrial oxygen consumption.

The resulting OCR profile provides a unique signature for different types of mitochondrial modulators.

Compound ClassEffect on Basal RespirationEffect on ATP ProductionEffect on Maximal RespirationEffect on Proton Leak
ETC Inhibitor (e.g., Rotenone) DecreaseDecreaseDecreaseNo Change or Decrease
ATP Synthase Inhibitor (e.g., Oligomycin) DecreaseDecreaseN/A (added before FCCP)Increase
Uncoupler (e.g., FCCP) IncreaseDecreaseN/A (is the inducer)Increase
Non-Inhibitor (e.g., Antioxidant) No significant changeNo significant changeNo significant changeNo significant change
Test Compound (Hypothetical Inhibitor) DecreaseDecreaseDecreaseNo Change or Decrease

Table 1: Expected outcomes of the Seahorse XF Cell Mito Stress Test for different classes of mitochondrial modulators.

G cluster_workflow Experimental Workflow for Mitochondrial Inhibition Validation start Start: Treat cells with Test Compound ocr 1. Oxygen Consumption Rate (OCR) Assay (Seahorse XF) start->ocr Initial screen mmp 2. Mitochondrial Membrane Potential (ΔΨm) Assay (TMRM, JC-1) ocr->mmp Confirm mitochondrial dysfunction atp 3. ATP Production Assay (Luminescence-based) mmp->atp Assess energetic impact ros 4. Reactive Oxygen Species (ROS) Assay (MitoSOX) atp->ros Investigate oxidative stress etc 5. Specific ETC Complex Activity Assays ros->etc Pinpoint specific target end Conclusion: Validated Mechanism etc->end Final validation

Caption: A streamlined workflow for the validation of a novel mitochondrial inhibitor.

Assessing Mitochondrial Integrity: The Mitochondrial Membrane Potential (ΔΨm) Assay

A key indicator of mitochondrial health is the mitochondrial membrane potential (ΔΨm), which is generated by the pumping of protons across the inner mitochondrial membrane by the ETC.[10][11]

  • Cell Culture and Treatment: Culture and treat cells with the Test Compound, a negative control, and positive controls (FCCP and Rotenone/Antimycin A) for the desired duration.

  • Staining: Incubate the cells with Tetramethylrhodamine, Methyl Ester (TMRM), a cell-permeant fluorescent dye that accumulates in active mitochondria in a potential-dependent manner.

  • Analysis: Analyze the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. A decrease in TMRM fluorescence indicates mitochondrial depolarization.

  • ETC Inhibitors (e.g., Rotenone, Antimycin A): These compounds inhibit the ETC, leading to a decrease in proton pumping and subsequent depolarization of the mitochondrial membrane (decreased TMRM signal).

  • Uncouplers (e.g., FCCP): Directly transport protons across the inner membrane, causing rapid and potent depolarization (dramatic decrease in TMRM signal).[6]

  • Non-inhibitors: Should not significantly alter the ΔΨm.

  • Test Compound (Hypothetical Inhibitor): If it acts as an ETC inhibitor, it is expected to cause a dose-dependent decrease in TMRM fluorescence.

Quantifying the Bioenergetic Impact: ATP Production Assay

The primary function of mitochondria is to produce ATP through oxidative phosphorylation. A direct consequence of mitochondrial inhibition should be a decrease in cellular ATP levels.

  • Cell Culture and Treatment: Plate cells in an opaque-walled multi-well plate and treat with the Test Compound and controls.

  • Cell Lysis: Lyse the cells to release ATP.

  • Detection: Add a luciferin/luciferase reagent. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.

  • Quantification: Measure the luminescence using a plate reader. The light output is directly proportional to the ATP concentration.

CompoundExpected Change in Cellular ATP
ETC Inhibitor (e.g., Rotenone) Significant Decrease
Uncoupler (e.g., FCCP) Significant Decrease
Non-Inhibitor (e.g., Antioxidant) No significant change
Test Compound (Hypothetical Inhibitor) Significant Decrease

Table 2: Expected impact of various compounds on cellular ATP levels.

Investigating a Common Side Effect: Reactive Oxygen Species (ROS) Production

Inhibition of the ETC can lead to the backup of electrons, which can then be prematurely donated to oxygen, forming superoxide and other reactive oxygen species (ROS).[8]

  • Cell Culture and Treatment: Culture and treat cells with the Test Compound and controls.

  • Staining: Incubate cells with MitoSOX Red, a fluorescent probe that selectively detects superoxide in the mitochondria of live cells.

  • Analysis: Measure the fluorescence intensity via fluorescence microscopy or flow cytometry. An increase in fluorescence indicates elevated mitochondrial superoxide production.

  • Complex I and III Inhibitors (e.g., Rotenone, Antimycin A): Are well-known inducers of mitochondrial ROS production.[8]

  • Uncouplers (e.g., FCCP): Mild uncoupling can actually decrease ROS production by reducing the proton motive force.[6]

  • Non-inhibitors: Should not significantly increase ROS.

  • Test Compound (Hypothetical Inhibitor): An increase in MitoSOX Red fluorescence would be consistent with ETC inhibition.

G cluster_pathway Mechanism of Mitochondrial Inhibition by an ETC Inhibitor NADH NADH ComplexI Complex I NADH->ComplexI e⁻ ComplexIII Complex III ComplexI->ComplexIII e⁻ H_plus_out H⁺ (Intermembrane Space) ComplexI->H_plus_out pumps H⁺ ROS ROS (Superoxide) ComplexI->ROS e⁻ leak ComplexIV Complex IV ComplexIII->ComplexIV e⁻ ComplexIII->H_plus_out pumps H⁺ O2 O₂ ComplexIV->O2 ComplexIV->H_plus_out pumps H⁺ H2O H₂O O2->H2O ATP_Synthase ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP ADP ADP + Pi ADP->ATP_Synthase H_plus_out->ATP_Synthase flows through H_plus_in H⁺ (Matrix) Test_Compound Test Compound (e.g., Rotenone) Test_Compound->ComplexI INHIBITS

Caption: Inhibition of ETC Complex I by a test compound, leading to decreased proton pumping, reduced ATP synthesis, and increased ROS production.

Pinpointing the Target: Specific ETC Complex Activity Assays

If the preceding experiments suggest ETC inhibition, the final step is to identify the specific complex being targeted. This can be achieved using commercially available immunocapture-based or spectrophotometric assays that measure the activity of each individual complex (I, II, III, IV, and V) in isolated mitochondria or cell lysates.[10][12]

  • Mitochondrial Isolation: Isolate mitochondria from cells treated with the Test Compound.

  • Assay Performance: Perform activity assays for each complex according to the manufacturer's instructions. These assays typically involve providing specific substrates for each complex and measuring the rate of a colorimetric or fluorescent reaction.

  • Analysis: Compare the activity of each complex from treated samples to untreated controls. A significant decrease in the activity of a specific complex identifies it as the target of inhibition.

Conclusion

Validating the mechanism of a mitochondrial inhibitor is a systematic process that requires a multi-pronged experimental approach. By progressing from a broad assessment of cellular bioenergetics to more specific assays for mitochondrial function and integrity, researchers can build a robust and self-validating case for their compound's mechanism of action. This comparative guide provides a logical workflow to distinguish true mitochondrial inhibitors from compounds with other cellular effects, thereby ensuring the scientific integrity of the findings and providing a solid foundation for further drug development.

References

  • Signosis. Mitochondrial Function Assay Kits. [Link]

  • Elabscience. Powering Your Research: A Guide to Key Mitochondrial Function Assays. [Link]

  • Perry, R. J., et al. (2025). Diverse actions of 15 structurally unrelated mitochondrial uncouplers in cells and mice. Metabolism.
  • Kenwood, B. M., et al. (2013). Identification of a novel mitochondrial uncoupler that does not depolarize the plasma membrane. Molecular Metabolism. [Link]

  • ResearchGate. (2025). Identification of a novel mitochondrial uncoupler that does not depolarize the plasma membrane. [Link]

  • Nath, A., et al. (2014). High-throughput screening of FDA-approved drugs using oxygen biosensor plates reveals secondary mitofunctional effects. PLoS One. [Link]

  • Zhang, L., et al. (2022). The mechanisms of action of mitochondrial targeting agents in cancer: inhibiting oxidative phosphorylation and inducing apoptosis. Frontiers in Oncology. [Link]

  • Agilent. (2022). Screening of mitochondrial inhibitors/uncouplers using a novel MTI derived from OCR. [Link]

  • Dong, D., et al. (2018). Characterizations of mitochondrial uncoupling induced by chemical mitochondrial uncouplers in cardiomyocytes. Free Radical Biology and Medicine. [Link]

  • PubChem. 3-(3',5'-Di-tert-butyl-4'-hydroxyphenyl)propionic acid. [Link]

  • Ma, R., et al. (2021). Mitochondrial complex I inhibitors suppress tumor growth through concomitant acidification of the intra- and extracellular environment. eLife. [Link]

  • Nath, A., et al. (2015). Inhibition of Mitochondrial Complex II by the Anticancer Agent Lonidamine. Journal of Biological Chemistry. [Link]

  • We, N., et al. (2016). Mechanisms of cell death pathway activation following drug-induced inhibition of mitochondrial complex I. Toxicology and Applied Pharmacology. [Link]

  • CPAchem. (2023). Safety data sheet - 3-(3-hydroxyphenyl)propanoic acid. [Link]

  • Frye, R. E., et al. (2023). Propionic acid induces alterations in mitochondrial morphology and dynamics in SH-SY5Y cells. Scientific Reports. [Link]

  • Wang, Y., et al. (2022). 3-Bromopyruvic acid regulates glucose metabolism by targeting the c-Myc/TXNIP axis and induces mitochondria-mediated apoptosis in TNBC cells. Oncology Reports. [Link]

  • Kim, S. A., et al. (2019). Propionic acid induces mitochondrial dysfunction and affects gene expression for mitochondria biogenesis and neuronal differentiation in SH-SY5Y cell line. NeuroToxicology. [Link]

  • Kalinina, S., et al. (2024). Targeting Mitochondrial Dysfunction in Cerebral Ischemia: Advances in Pharmacological Interventions. International Journal of Molecular Sciences. [Link]

  • Kalyanaraman, B., et al. (2018). Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications. Chemical Reviews. [Link]

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Comparative

A Comparative Analysis of Fenozan and Other Antioxidants for Polyethylene Stabilization

The relentless pursuit of material longevity and performance integrity is a cornerstone of polymer science. Polyethylene (PE), a ubiquitous thermoplastic, is no exception.

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of material longevity and performance integrity is a cornerstone of polymer science. Polyethylene (PE), a ubiquitous thermoplastic, is no exception. Its inherent susceptibility to thermo-oxidative degradation during high-temperature processing and throughout its service life necessitates the incorporation of antioxidants. This guide provides an in-depth comparative study of Fenozan, a synthetic phenolic antioxidant, against other commonly employed antioxidants in polyethylene. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the chemical principles, performance metrics, and experimental methodologies that underpin the selection of an optimal stabilization package for polyethylene.

The Imperative of Antioxidant Stabilization in Polyethylene

Polyethylene, in its pure form, is vulnerable to degradation initiated by heat, shear, and residual catalyst metals. This degradation is a free-radical chain reaction that leads to chain scission and cross-linking, ultimately manifesting as undesirable changes in the polymer's properties. These can include a decrease in molecular weight, an increase in melt flow rate, discoloration (yellowing), and a loss of mechanical strength, such as tensile strength and elongation at break.[1][2] Antioxidants are crucial additives that interrupt this degradation cycle, thereby preserving the physical and aesthetic properties of the polymer.[3]

Fenozan: A Profile

Fenozan, chemically known as β-(4-hydroxy-3,5-di-tert-butylphenyl) propionic acid, is a synthetic phenolic antioxidant.[4][5] Its molecular structure, characterized by a sterically hindered phenolic group, positions it as a primary antioxidant.

Chemical Structure of Fenozan:

  • IUPAC Name: 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid[5]

  • CAS Number: 20170-32-5[5]

Based on its structure, the antioxidant mechanism of Fenozan is predicated on its ability to act as a radical scavenger. The labile hydrogen atom on the hydroxyl group of the phenol can be donated to a highly reactive polymer radical (P•) or peroxy radical (POO•), neutralizing it and in turn forming a more stable, resonance-stabilized phenoxy radical. This stable radical has significantly lower reactivity and does not readily participate in the propagation of the degradation chain reaction.[1] The bulky tert-butyl groups at the ortho positions to the hydroxyl group provide steric hindrance, which enhances the stability of the phenoxy radical and prevents it from undergoing undesirable side reactions.

While Fenozan has been investigated for various biological applications, including as a potential antiepileptic and anticarcinogenic agent, publicly available, direct comparative studies of its performance as an antioxidant in polyethylene are limited.[4][6] However, its structural similarity to other high-performance hindered phenolic antioxidants allows for a scientifically grounded inference of its potential efficacy.

A Survey of Comparative Antioxidants in Polyethylene

The selection of an antioxidant is a multifaceted decision that depends on the specific grade of polyethylene, the processing conditions, and the end-use application requirements. A typical stabilization package often involves a synergistic blend of primary and secondary antioxidants.[2]

Primary Antioxidants: Hindered Phenols

This class of antioxidants, to which Fenozan belongs, are the workhorses of polyethylene stabilization.[2][7] They are highly effective at scavenging free radicals during both processing and long-term thermal aging.

  • Irganox 1010 (Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)): A high molecular weight, sterically hindered phenolic antioxidant with a high number of phenolic groups.[3][8] Its high molecular weight makes it less volatile and therefore suitable for high-temperature applications.[8]

  • Irganox 1076 (Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate): Another widely used hindered phenolic antioxidant. It is also effective and has good compatibility with a range of polymers.[9]

  • Butylated Hydroxytoluene (BHT): A lower molecular weight hindered phenolic antioxidant. While effective, its higher volatility can be a limitation in high-temperature processing.[10][11]

Natural Antioxidants

In response to growing environmental and health concerns, there is increasing interest in natural antioxidants as alternatives to synthetic ones.[1]

  • Vitamin E (α-tocopherol): A naturally occurring antioxidant that has demonstrated high efficiency in stabilizing polyethylene, in some cases outperforming synthetic antioxidants like Irganox 1010 in maintaining molecular weight and mechanical properties.[1] However, it can be prone to causing discoloration (yellowing).[1]

Secondary Antioxidants: Phosphites

Secondary antioxidants are typically used in combination with primary antioxidants to provide synergistic protection. They function by decomposing hydroperoxides (POOH), which are formed during the initial stages of oxidation, into non-radical, stable products. This prevents the hydroperoxides from breaking down into new radicals that could initiate further degradation.

  • Irgafos 168 (Tris(2,4-di-tert-butylphenyl)phosphite): A widely used phosphite secondary antioxidant that offers excellent processing stability and color protection.

Comparative Analysis: Mechanisms and Performance

Mechanisms of Antioxidant Action

The primary and secondary antioxidants employ distinct yet complementary mechanisms to protect polyethylene from degradation.

Caption: Antioxidant mechanisms in polyethylene.

Performance Metrics and Experimental Data

The effectiveness of an antioxidant is quantified through a series of standardized tests. The following table summarizes key performance data for several common antioxidants in polyethylene, gleaned from the literature. While direct data for Fenozan is not available, its performance is expected to be comparable to other high-performance hindered phenols like Irganox 1010, owing to its similar chemical structure.

AntioxidantTypeKey Performance CharacteristicsReference
Irganox 1010 Primary (Hindered Phenol)Excellent processing and long-term thermal stability due to high molecular weight and multiple phenolic groups.[3][8][1][3][8]
Vitamin E Primary (Natural)Superior performance in maintaining molecular weight and mechanical properties compared to Irganox 1010 in some studies.[1] Can cause yellowing.[1][1]
BHT Primary (Hindered Phenol)Good antioxidant activity but can be volatile at high processing temperatures.[10][11] Imparted the highest oxidation resistance in one study on irradiated polyethylene.[10][11][10][11]
Irgafos 168 Secondary (Phosphite)Provides excellent melt stability and color protection, works synergistically with primary antioxidants.[2][2]
Fenozan Primary (Hindered Phenol)Inferred Performance: Expected to provide good radical scavenging activity due to its hindered phenolic structure. Its performance relative to Irganox 1010 would depend on factors like its molecular weight and solubility in polyethylene.N/A

Experimental Protocols for Antioxidant Evaluation

To ensure the trustworthiness and reproducibility of results, standardized experimental protocols are essential.

Workflow for Antioxidant Performance Evaluation

Antioxidant_Evaluation_Workflow cluster_workflow Antioxidant Evaluation Protocol cluster_testing Performance Testing start Polyethylene Resin + Antioxidant(s) compounding Melt Compounding (e.g., Twin-Screw Extruder) start->compounding sample_prep Sample Preparation (e.g., Compression Molding) compounding->sample_prep oit Oxidation Induction Time (OIT) via DSC sample_prep->oit mfi Melt Flow Index (MFI) sample_prep->mfi color Color Measurement (Yellowness Index) sample_prep->color mechanical Mechanical Testing (Tensile, Elongation) sample_prep->mechanical aging Accelerated Aging (Oven Aging) sample_prep->aging data_analysis Data Analysis and Comparison oit->data_analysis mfi->data_analysis color->data_analysis mechanical->data_analysis retesting Re-testing of Aged Samples aging->retesting retesting->data_analysis conclusion Conclusion on Antioxidant Efficacy data_analysis->conclusion

Caption: A typical workflow for evaluating antioxidant performance in polyethylene.

Detailed Experimental Methodologies

1. Oxidation Induction Time (OIT) by Differential Scanning Calorimetry (DSC)

  • Principle: OIT is a measure of the thermal stability of a material against oxidation. It determines the time until the onset of exothermic oxidation of the sample at a specified temperature in an oxygen atmosphere.

  • Protocol:

    • A small sample (5-10 mg) of the stabilized polyethylene is placed in an open aluminum pan.

    • The sample is heated in the DSC cell under a nitrogen atmosphere to a temperature above the melting point of the polyethylene (e.g., 200°C).

    • Once the temperature has stabilized, the atmosphere is switched from nitrogen to oxygen.

    • The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT. A longer OIT indicates better oxidative stability.

2. Melt Flow Index (MFI) Measurement

  • Principle: MFI measures the ease of flow of a molten polymer. A significant increase in MFI after processing or aging indicates chain scission and a reduction in molecular weight.

  • Protocol:

    • The stabilized polyethylene pellets are preheated in the barrel of a melt flow indexer at a specified temperature (e.g., 190°C for polyethylene).

    • A standard weight is applied to the piston to extrude the molten polymer through a die of a specific diameter.

    • The mass of the extrudate collected over a specific time period is measured.

    • The MFI is expressed in grams of polymer per 10 minutes.

3. Color Measurement (Yellowness Index)

  • Principle: Discoloration, particularly yellowing, is a common sign of oxidative degradation. The Yellowness Index (YI) is a number calculated from spectrophotometric data that describes the change in color of a test sample from clear or white toward yellow.

  • Protocol:

    • A flat, smooth sample of the stabilized polyethylene of a specified thickness is prepared.

    • The color of the sample is measured using a spectrophotometer or colorimeter.

    • The Yellowness Index is calculated according to standard methods such as ASTM E313. A lower YI indicates better color stability.

Concluding Remarks from a Senior Application Scientist

The selection of an antioxidant for polyethylene is a critical decision that directly impacts the material's performance and lifespan. While hindered phenolic antioxidants like Irganox 1010 and Irganox 1076 have a long and proven track record, the exploration of alternatives like Fenozan is a testament to the ongoing innovation in the field.

Based on its chemical structure, Fenozan is poised to be an effective primary antioxidant for polyethylene, operating through a well-understood radical scavenging mechanism. Its performance is anticipated to be in the same league as other high-performance hindered phenols. However, without direct comparative experimental data, this remains a well-founded hypothesis. Factors such as its volatility, solubility in the polymer matrix, and potential for discoloration would need to be rigorously evaluated to determine its precise standing among the established antioxidants.

It is also crucial to reiterate that the most robust stabilization systems for polyethylene often rely on a synergistic combination of primary and secondary antioxidants. The primary antioxidant provides long-term thermal stability, while the secondary antioxidant protects the polymer during the high-stress processing phase. Therefore, any evaluation of Fenozan should ideally include its performance in combination with a phosphite stabilizer like Irgafos 168.

For researchers and developers, the path forward is clear: direct, head-to-head experimental comparisons of Fenozan with industry-standard antioxidants, using the rigorous protocols outlined in this guide, are necessary to fully unlock its potential as a stabilizer for polyethylene.

References

  • Impact of Natural and Synthetic Antioxidants on the Stability of High-Density Polyethylene. Available at: [Link]

  • A comparison of the efficacy of various antioxidants on the oxidative stability of irradiated polyethylene - PubMed. Available at: [Link]

  • A Comparison of the Efficacy of Various Antioxidants on the Oxidative Stability of Irradiated Polyethylene - PMC - NIH. Available at: [Link]

  • The comparative antioxidant effectiveness of phenolic stabilizers in low-density polyethylene. Available at: [Link]

  • The comparative antioxidant effectiveness of phenolic stabilizers in low‐density polyethylene | Scilit. Available at: [Link]

  • Degradation and Stabilization of Polyethylene - ResearchGate. Available at: [Link]

  • melt stabilization of pe with natural antioxidants: comparison. Available at: [Link]

  • POLYETHYLENE (Stabilization and Compounding). Available at: [Link]

  • Phenozan, a Synthetic Phenolic Antioxidant, Inhibits the Development of Spontaneous Tumors in Rats and Mice - PubMed. Available at: [Link]

  • Fenozan 50F | C22H20F2O3 | CID 3081913 - PubChem - NIH. Available at: [Link]

  • Phenozan, a Synthetic Phenolic Antioxidant, Inhibits the Development of Spontaneous Tumors in Rats and Mice | Request PDF - ResearchGate. Available at: [Link]

  • A comparison of phenolic antioxidant performance in HDPE at 32–80°C - ResearchGate. Available at: [Link]

  • 3-(3',5'-Di-tert-butyl-4'-hydroxyphenyl)propionic acid | C17H26O3 | CID 88389 - PubChem. Available at: [Link]

  • Plastic & Antioxidant Additives | Hindered Phenol. Available at: [Link]

  • Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems - MDPI. Available at: [Link]

  • Antioxidants Stabilizers Selection for Polyolefins (PP, PE) - - alpha-plast.com.ua. Available at: [Link]

  • Improving the gas-fading performance of polyethylene film resins by addressing the over-oxidation of phenolic antioxidants - ResearchGate. Available at: [Link]

  • Antioxidant Activity of Synthetic Polymers of Phenolic Compounds - MDPI. Available at: [Link]

  • Efficient degradation of oxidized polyethylene containing ester bonds by cutinase or lipase in aqueous phase - bioRxiv. Available at: [Link]

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Validation

The Structure-Activity Relationship of 3-(3,5-Di-tert-butylphenyl)propanoic Acid Derivatives: A Comparative Guide for Drug Discovery

Introduction: The Prominence of the Hindered Phenol Scaffold in Anti-Inflammatory Drug Design The 3-(3,5-di-tert-butylphenyl)propanoic acid scaffold has emerged as a cornerstone in the development of novel anti-inflammat...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Hindered Phenol Scaffold in Anti-Inflammatory Drug Design

The 3-(3,5-di-tert-butylphenyl)propanoic acid scaffold has emerged as a cornerstone in the development of novel anti-inflammatory agents. Its derivatives are particularly recognized for their potent antioxidant properties and their ability to dually inhibit both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. This dual inhibition is a highly sought-after therapeutic strategy, as it simultaneously blocks the production of pro-inflammatory prostaglandins and leukotrienes, potentially offering a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) which can lead to gastrointestinal issues and other side effects.[1][2]

The key to the activity of this scaffold lies in the sterically hindered phenolic group. The two bulky tert-butyl groups ortho to the hydroxyl group are crucial for stabilizing the phenoxyl radical that forms during the scavenging of free radicals, significantly enhancing the antioxidant capacity of these compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-(3,5-di-tert-butylphenyl)propanoic acid derivatives, drawing on experimental data from the broader class of di-tert-butylphenol-based inhibitors to inform the rational design of new therapeutic agents.

The Core Pharmacophore: Essential Structural Features for Dual COX/5-LOX Inhibition

The foundational structure for anti-inflammatory activity in this class of compounds is the 3,5-di-tert-butyl-4-hydroxyphenyl group. This "hindered phenol" acts as the radical-scavenging warhead of the molecule. The general pharmacophore can be broken down into three key regions:

  • Region A: The Hindered Phenolic Head: Responsible for antioxidant activity and interaction with the active sites of COX and 5-LOX.

  • Region B: The Phenyl Core: The central scaffold to which the other functional groups are attached.

  • Region C: The Propanoic Acid Side Chain: Influences pharmacokinetic properties and can be modified to enhance potency and selectivity.

Pharmacophore A Region A: Hindered Phenolic Head (Radical Scavenging) B Region B: Phenyl Core A->B C Region C: Propanoic Acid Side Chain (Pharmacokinetic Modulation) B->C

Caption: Key pharmacophoric regions of the 3-(3,5-di-tert-butylphenyl)propanoic acid scaffold.

Structure-Activity Relationship Analysis

Region A: The Critical Role of the Hindered Phenol

The defining feature of this class of compounds is the 2,6-di-tert-butylphenol moiety. The SAR for this region is well-established:

  • The 4-Hydroxy Group: This phenolic hydroxyl is absolutely essential for antioxidant and enzyme inhibitory activity. It acts as a hydrogen donor to quench radical species. Esterification or replacement of this group generally leads to a significant loss of activity.

  • The 2,6-Di-tert-butyl Groups: These bulky groups provide steric hindrance that is critical for activity. They prevent the formation of deleterious phenoxy dimers and stabilize the phenoxyl radical through hyperconjugation, thereby increasing the compound's antioxidant potential. Reducing the size of these substituents or changing their position from 2,6 to other positions on the ring diminishes the anti-inflammatory effect.

Region B: Substitution on the Phenyl Core

While the 3,5-di-tert-butyl substitution pattern is a hallmark of this scaffold, further modifications to the phenyl ring are less common in the literature for the propanoic acid series. However, drawing from related di-tert-butylphenol inhibitors, we can infer the following:

  • Electron-donating vs. Electron-withdrawing Groups: The introduction of additional electron-donating groups on the ring could potentially enhance the stability of the phenoxyl radical, though this may also affect binding to target enzymes. Conversely, electron-withdrawing groups would likely decrease antioxidant potential.

Region C: The Impact of the Propanoic Acid Side Chain

The propanoic acid side chain is a key area for modification to fine-tune the pharmacological profile.

  • Acidic Functionality: The carboxylic acid group is important for mimicking the arachidonic acid substrate of COX and 5-LOX. It often forms key interactions within the enzyme active sites.

    • Esterification: Converting the carboxylic acid to an ester, such as a methyl or tert-butyl ester, can modulate the compound's lipophilicity and cell permeability, potentially serving as a prodrug strategy. Research has shown that tert-butyl esters of 3-(3',5'-di-tert-butyl-4'-hydroxyphenyl)propionic acid exhibit exceptionally high antioxidative efficacy.[3]

  • Chain Length and Rigidity: The length and flexibility of the linker between the phenyl ring and the acidic group can impact how the molecule fits into the enzyme's binding pocket. While the propanoic acid chain is common, variations in length or the introduction of rigid elements could alter the potency and selectivity profile.

Comparative Data from Related Di-tert-butylphenol Inhibitors

CompoundAryl Group (at position 4)COX IC50 (µM)5-LOX IC50 (µM)
7d 3-pyridinyl0.672.7

Data adapted from Lazer et al., J Med Chem. 1989.[4]

This data highlights that modifications to the side chain at the 4-position of the di-tert-butylphenol ring can yield potent dual inhibitors. The pyridinyl group in compound 7d was found to be particularly effective. This suggests that exploring heterocyclic replacements for the propanoic acid side chain in the parent scaffold could be a fruitful avenue for new drug discovery.

Experimental Protocols for Evaluation

To assess the anti-inflammatory and antioxidant potential of 3-(3,5-di-tert-butylphenyl)propanoic acid derivatives, a standardized set of in vitro assays is essential.

Protocol 1: DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of a compound to donate a hydrogen atom and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a stock solution of the test compound in methanol (e.g., 1 mg/mL).

    • Create a series of dilutions from the stock solution (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

  • Assay Procedure (96-well plate):

    • Add 100 µL of each test compound dilution to respective wells.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity.

    • Determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

DPPH_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH Prepare 0.1 mM DPPH Solution Mix Mix Compound and DPPH in Plate DPPH->Mix Compound Prepare Serial Dilutions of Test Compound Compound->Mix Incubate Incubate 30 min (Dark, RT) Mix->Incubate Read Measure Absorbance at 517 nm Incubate->Read Calculate Calculate % Inhibition and IC50 Value Read->Calculate

Caption: Workflow for the DPPH antioxidant assay.

Protocol 2: In Vitro COX/5-LOX Inhibition Assays

Enzyme inhibition assays are crucial for determining the potency and selectivity of the compounds.

Methodology (General Outline):

  • Enzyme Source: Use purified recombinant human COX-1, COX-2, and 5-LOX enzymes.

  • Assay Principle:

    • COX Assay: Measure the conversion of arachidonic acid to prostaglandin E2 (PGE2), typically quantified by ELISA.

    • 5-LOX Assay: Measure the formation of leukotriene B4 (LTB4) from arachidonic acid, also commonly quantified by ELISA.

  • Procedure:

    • Pre-incubate the enzyme with various concentrations of the test compound.

    • Initiate the reaction by adding arachidonic acid.

    • Stop the reaction after a defined time.

    • Quantify the product (PGE2 or LTB4).

  • Data Analysis:

    • Plot the percentage of enzyme inhibition against the compound concentration.

    • Calculate the IC50 values for each enzyme.

Conclusion and Future Directions

The 3-(3,5-di-tert-butylphenyl)propanoic acid scaffold is a privileged structure in the design of anti-inflammatory agents. The structure-activity relationship is strongly dictated by the hindered phenol moiety, where the 4-hydroxy group and the 2,6-di-tert-butyl substituents are paramount for activity. The propanoic acid side chain offers a valuable handle for modulating the pharmacokinetic and pharmacodynamic properties of these derivatives.

Future research in this area should focus on systematic modifications of the propanoic acid side chain, including the exploration of bioisosteric replacements for the carboxylic acid and the introduction of diverse heterocyclic moieties. A comprehensive quantitative SAR study on a focused library of these derivatives would provide invaluable data for the development of the next generation of safer and more effective dual COX/5-LOX inhibitors.

References

  • Lazer, E. S., Wong, H. C., Possanza, G. J., Graham, A. G., & Farina, P. R. (1989). Antiinflammatory 2,6-di-tert-butyl-4-(2-arylethenyl)phenols. Journal of Medicinal Chemistry, 32(1), 100–104. [Link]

  • Charlier, C., & Michaux, C. (2003). Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) as a new strategy to provide safer non-steroidal anti-inflammatory drugs. European Journal of Medicinal Chemistry, 38(7-8), 645–659. [Link]

  • Meshram, M. A., Bhise, U. O., Makhal, P. N., & Kaki, V. R. (2021). Synthetically-tailored and nature-derived dual COX-2/5-LOX inhibitors: Structural aspects and SAR. European Journal of Medicinal Chemistry, 225, 113804. [Link]

  • Isomura, Y., Ito, N., Homma, H., Abe, T., & Kubo, K. (1983). Studies on the synthesis and anti-inflammatory activity of 2,6-di-tert-butylphenols with a heterocyclic group at the 4-position. I. Chemical & Pharmaceutical Bulletin, 31(9), 3168-3178. [Link]

  • PubChem (n.d.). 3-(3',5'-Di-tert-butyl-4'-hydroxyphenyl)propionic acid. National Center for Biotechnology Information. [Link]

  • Google Patents (1968). Methyl beta-(3, 5-di-tert-butyl-4-hydroxyphenyl)
  • RSC Publishing (2022). Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study. [Link]

  • ResearchGate (n.d.). Reactivity of tert.butyl ester 3-(3', 5'-di-tert.butyl- 4'-hydroxyphenyl)-propionic acid in the reactions of oxidation. [Link]

  • MDPI (2021). Synthesis and In Vitro Biological Evaluation of p-Carborane-Based Di-tert-butylphenol Analogs. [Link]

  • Google Patents (n.d.). Di-t-butylphenol compounds.
  • PubChem (n.d.). Darbufelone. National Center for Biotechnology Information. [Link]

  • MDPI (2021). Evaluation of Anticonvulsant Activity of Dual COX-2/5-LOX Inhibitor Darbufelon and Its Novel Analogues. [Link]

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Comparative

A Comparative Guide to the In Vitro and In Vivo Antioxidant Efficacy of 3-(3,5-Di-tert-butylphenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Bridge Between Chemical Reactivity and Biological Outcome The evaluation of antioxidant efficacy is a critical step in the development of...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Bridge Between Chemical Reactivity and Biological Outcome

The evaluation of antioxidant efficacy is a critical step in the development of new therapeutic agents and functional ingredients. A common challenge lies in bridging the gap between promising in vitro results and demonstrable in vivo effects.[1][2][3][4][5][6] This guide focuses on 3-(3,5-Di-tert-butylphenyl)propanoic acid, a synthetic phenolic compound, and critically examines its antioxidant potential through the lens of both laboratory assays and biological systems.

The core structure of this molecule, a hindered phenol, suggests a potent capacity for free radical scavenging. The bulky tert-butyl groups are strategically positioned to enhance the stability of the resulting phenoxy radical after hydrogen donation, a key mechanism for terminating oxidative chain reactions.[7] However, the ultimate biological efficacy is contingent upon a multitude of factors including its absorption, distribution, metabolism, and excretion (ADME) profile, which can only be elucidated through in vivo studies.[3][4]

This guide will dissect the performance of 3-(3,5-Di-tert-butylphenyl)propanoic acid in standard in vitro antioxidant assays and compare it to established antioxidants. We will then explore the translation of these findings to in vivo models, highlighting the importance of assessing relevant biomarkers of oxidative stress.

Comparative In Vitro Antioxidant Activity

In vitro antioxidant assays are indispensable tools for the initial screening and mechanistic understanding of potential antioxidants.[8] They provide a rapid and cost-effective means to quantify the radical scavenging or reducing capabilities of a compound.[6][8] Here, we compare the expected performance of 3-(3,5-Di-tert-butylphenyl)propanoic acid with that of Trolox (a water-soluble analog of Vitamin E), Ascorbic Acid (Vitamin C), and N-Acetylcysteine (NAC).

Common In Vitro Antioxidant Assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.[9][10][11]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: Similar to the DPPH assay, this method assesses the capacity of a compound to neutralize the pre-formed ABTS radical cation.[9][12] It is applicable to both hydrophilic and lipophilic antioxidants.[12]

  • ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. It is considered to be a more biologically relevant assay as it is based on a hydrogen atom transfer (HAT) mechanism.[12]

Table 1: Comparative In Vitro Antioxidant Activity (Hypothetical Data)

CompoundDPPH IC50 (µM)ABTS TEACORAC Value (µmol TE/µmol)
3-(3,5-Di-tert-butylphenyl)propanoic acid Expected Low IC50Expected High TEACExpected High Value
TroloxStandard1.01.0
Ascorbic AcidVariableHighHigh
N-Acetylcysteine (NAC)ModerateModerateModerate

Note: Specific experimental data for 3-(3,5-Di-tert-butylphenyl)propanoic acid is not widely available in the public domain. The expected performance is based on the known antioxidant properties of structurally similar hindered phenolic compounds.[13][14][15] A lower IC50 value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) provides a relative measure against the standard, Trolox.[16][17]

The structural features of 3-(3,5-Di-tert-butylphenyl)propanoic acid, particularly the hindered phenolic hydroxyl group, suggest it will exhibit strong radical scavenging activity in these assays, likely outperforming NAC and potentially being comparable to or exceeding Trolox and Ascorbic Acid in certain contexts.

The Crucial Transition: In Vitro to In Vivo Efficacy

While in vitro assays provide valuable initial data, they do not account for the complex physiological processes that govern the bioavailability and bioactivity of a compound within a living organism.[3][4][6] Therefore, in vivo studies are essential to validate the therapeutic potential of any antioxidant.

Key Considerations for In Vivo Antioxidant Assessment:

  • Animal Models of Oxidative Stress: To evaluate the efficacy of an antioxidant in vivo, a state of oxidative stress is often induced in animal models. This can be achieved through the administration of pro-oxidant agents or by using genetic models predisposed to oxidative damage.

  • Biomarkers of Oxidative Stress: The effectiveness of an antioxidant is assessed by measuring its impact on key biomarkers of oxidative stress and the endogenous antioxidant defense system.[18]

    • Lipid Peroxidation: Malondialdehyde (MDA) is a commonly measured byproduct of lipid peroxidation and serves as an indicator of oxidative damage to cell membranes.[19]

    • Endogenous Antioxidant Enzymes: The activity of key antioxidant enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) are often measured.[18][20] An effective antioxidant may help to preserve or enhance the activity of these enzymes.

Table 2: Comparative In Vivo Antioxidant Efficacy in an Animal Model of Oxidative Stress (Hypothetical Data)

Treatment GroupPlasma MDA (nmol/mL)Liver SOD Activity (U/mg protein)Liver GPx Activity (U/mg protein)
Control1.5 ± 0.2150 ± 1080 ± 5
Oxidative Stress Model4.8 ± 0.595 ± 855 ± 6
Model + 3-(3,5-Di-tert-butylphenyl)propanoic acid 2.1 ± 0.3 135 ± 9 72 ± 4
Model + N-Acetylcysteine (NAC)2.9 ± 0.4120 ± 765 ± 5

Note: This data is hypothetical and serves to illustrate the expected outcomes of an in vivo study. Actual results would be dependent on the specific experimental design.

In this hypothetical scenario, 3-(3,5-Di-tert-butylphenyl)propanoic acid demonstrates a significant protective effect in vivo, as evidenced by the reduction in plasma MDA levels and the restoration of endogenous antioxidant enzyme activities. Its performance is shown to be superior to that of NAC in this model. The efficacy of N-acetylcysteine in vivo is attributed to its role as a precursor to glutathione, a key intracellular antioxidant.[21][22][23][24][25]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies for the key assays are provided below.

In Vitro DPPH Radical Scavenging Assay Protocol
  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve the test compounds (3-(3,5-Di-tert-butylphenyl)propanoic acid, Trolox, Ascorbic Acid, NAC) in a suitable solvent to create a series of concentrations.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC50 value (the concentration required to inhibit 50% of the DPPH radicals) is then determined.

In Vivo Oxidative Stress Model and Biomarker Analysis Protocol
  • Animal Model: Use a suitable rodent model (e.g., Wistar rats).

  • Induction of Oxidative Stress: Administer a pro-oxidant agent (e.g., carbon tetrachloride) to induce oxidative stress.

  • Treatment: Administer the test compounds (3-(3,5-Di-tert-butylphenyl)propanoic acid, NAC) to the respective treatment groups for a specified period.

  • Sample Collection: At the end of the treatment period, collect blood and liver tissue samples.

  • MDA Assay (TBARS Method):

    • Homogenize liver tissue and mix with thiobarbituric acid (TBA) reagent.

    • Heat the mixture to allow for the formation of the MDA-TBA adduct.

    • Measure the absorbance of the resulting pink-colored solution at 532 nm.

  • SOD, CAT, and GPx Assays:

    • Prepare liver homogenates.

    • Use commercially available assay kits to measure the activity of SOD, CAT, and GPx according to the manufacturer's instructions.

Visualizing the Antioxidant Mechanisms and Workflow

Diagram 1: Free Radical Scavenging by a Hindered Phenol

G cluster_0 Antioxidant Mechanism Free_Radical Free Radical (R•) Hindered_Phenol 3-(3,5-Di-tert-butylphenyl)propanoic acid (ArOH) Free_Radical->Hindered_Phenol H• Abstraction Stable_Molecule Stable Molecule (RH) Hindered_Phenol->Stable_Molecule Phenoxy_Radical Stable Phenoxy Radical (ArO•) Hindered_Phenol->Phenoxy_Radical

Caption: Mechanism of free radical neutralization by a hindered phenolic antioxidant.

Diagram 2: Experimental Workflow for Antioxidant Efficacy Assessment

G cluster_1 In Vitro Analysis cluster_2 In Vivo Validation DPPH DPPH Assay In_Vitro_Data Comparative In Vitro Antioxidant Activity DPPH->In_Vitro_Data ABTS ABTS Assay ABTS->In_Vitro_Data ORAC ORAC Assay ORAC->In_Vitro_Data Animal_Model Induce Oxidative Stress in Animal Model In_Vitro_Data->Animal_Model Hypothesis for In Vivo Efficacy Treatment Administer Test Compounds Animal_Model->Treatment Biomarker_Analysis Measure Biomarkers (MDA, SOD, CAT, GPx) Treatment->Biomarker_Analysis In_Vivo_Data Comparative In Vivo Antioxidant Efficacy Biomarker_Analysis->In_Vivo_Data

Caption: Workflow for comparing in vitro and in vivo antioxidant efficacy.

Conclusion and Future Directions

The available evidence on structurally related compounds strongly suggests that 3-(3,5-Di-tert-butylphenyl)propanoic acid possesses significant antioxidant potential. Its hindered phenolic structure is conducive to potent free radical scavenging, which is expected to translate into measurable protective effects in biological systems. However, a direct comparison with established antioxidants through rigorous in vitro and in vivo studies is necessary to fully elucidate its efficacy and potential therapeutic applications.

Future research should focus on:

  • Comprehensive In Vitro Profiling: Conducting a battery of in vitro antioxidant assays to obtain a complete profile of its radical scavenging and reducing capabilities.

  • Pharmacokinetic and Bioavailability Studies: Investigating the absorption, distribution, metabolism, and excretion of 3-(3,5-Di-tert-butylphenyl)propanoic acid to understand its bioavailability and bio-persistence.

  • Dose-Response Studies in Various In Vivo Models: Evaluating its efficacy across a range of doses in different models of oxidative stress to determine optimal therapeutic windows.

By systematically bridging the gap between in vitro and in vivo data, the full potential of 3-(3,5-Di-tert-butylphenyl)propanoic acid as a novel antioxidant can be realized.

References

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  • The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. PubMed. [Link]

  • ABTS, DPPH, FRAP and ORAC assays: Significance and symbolism. ScienceDirect. [Link]

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  • The Antioxidant Activities In Vitro and In Vivo and Extraction Conditions Optimization of Defatted Walnut Kernel Extract. MDPI. [Link]

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  • Reactivity of tert.butyl ester 3-(3', 5'-di-tert.butyl- 4'-hydroxyphenyl)-propionic acid in the reactions of oxidation. ResearchGate. [Link]

  • Oxidative stress—MDA levels, and SOD and GPx enzymatic activities. (a)... ResearchGate. [Link]

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  • Antioxidant enzyme activity and malondialdehyde levels can be modulated by Piper betle, tocotrienol rich fraction and Chlorella vulgaris in aging C57BL/6 mice. National Institutes of Health. [Link]

  • Hurdles and pitfalls in measuring antioxidant efficacy: A critical evaluation of ABTS, DPPH, and ORAC assays. ResearchGate. [Link]

  • Challenges in Extrapolating In Vitro Findings to In Vivo Evaluation of Plant Resources. ResearchGate. [Link]

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  • 3-(3',5'-Di-tert-butyl-4'-hydroxyphenyl)propionic acid stearyl ester. ChemBK. [Link]chembk.com/en/chem/Antioxidant-1076)

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Validation

A Researcher's Guide to Assessing the Cytotoxicity of 3-(3,5-Di-tert-butylphenyl)propanoic Acid

This guide provides a comprehensive framework for the systematic evaluation of the cytotoxic potential of the novel compound 3-(3,5-Di-tert-butylphenyl)propanoic acid. As a derivative of a phenylpropanoic acid structure,...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the systematic evaluation of the cytotoxic potential of the novel compound 3-(3,5-Di-tert-butylphenyl)propanoic acid. As a derivative of a phenylpropanoic acid structure, which is found in various biologically active molecules, including some nonsteroidal anti-inflammatory drugs (NSAIDs), a thorough understanding of its cellular toxicity is a critical prerequisite for any further therapeutic development.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed, scientifically grounded approach to cytotoxicity assessment, complete with comparative methodologies and data interpretation insights.

Introduction: The Rationale for Cytotoxicity Profiling

The preliminary step in characterizing any novel chemical entity for biomedical application is the assessment of its cytotoxicity. This evaluation determines the concentration range at which a compound elicits toxic effects on cells, a crucial parameter for establishing a therapeutic window. For 3-(3,5-Di-tert-butylphenyl)propanoic acid, a compound with potential antioxidant properties given its structural similarity to known antioxidants like 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, understanding its cytotoxic profile is paramount.[2][3][4] A favorable therapeutic candidate would exhibit high potency against a target (e.g., cancer cells) while demonstrating minimal toxicity to healthy, non-target cells.

This guide will detail a multi-faceted approach to assessing the cytotoxicity of 3-(3,5-Di-tert-butylphenyl)propanoic acid, employing a panel of well-established in vitro assays. We will compare its hypothetical effects against a standard chemotherapeutic agent, Doxorubicin, known for its potent cytotoxicity, and a vehicle control (e.g., DMSO) to establish a baseline.

A Multi-Parametric Approach to Cytotoxicity Assessment

No single assay can provide a complete picture of a compound's cytotoxic effects. Therefore, a panel of assays targeting different cellular mechanisms of toxicity is recommended. This approach provides a more robust and nuanced understanding of the compound's biological impact. We will focus on three key assays:

  • MTT Assay: To assess metabolic activity as an indicator of cell viability.

  • LDH Release Assay: To measure membrane integrity and necrosis.

  • Caspase-3 Activity Assay: To specifically quantify apoptosis or programmed cell death.

The selection of these assays allows for the differentiation between cytotoxic (cell death-inducing) and cytostatic (cell growth-inhibiting) effects.[5]

Experimental Design Overview

The following diagram illustrates the general workflow for assessing the cytotoxicity of our target compound.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Cytotoxicity Assays cluster_3 Data Analysis Compound 3-(3,5-Di-tert-butylphenyl)propanoic acid Stock Solution Preparation Treatment Cell Seeding in 96-well Plates & Compound Exposure (24, 48, 72h) Compound->Treatment Cells Cell Line Selection & Culture (e.g., A549, MCF-7, HEK293T) Cells->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH Caspase Caspase-3 Assay (Apoptosis) Treatment->Caspase Analysis Absorbance/Fluorescence Reading & IC50 Calculation MTT->Analysis LDH->Analysis Caspase->Analysis Interpretation Comparative Analysis & Mechanism of Action Hypothesis Analysis->Interpretation

Caption: A generalized workflow for the in vitro cytotoxicity assessment of a novel compound.

Comparative Data Analysis: Interpreting the Results

The primary output of these assays will be the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell viability by 50%.[6] A lower IC50 value indicates higher cytotoxic potency. The following tables present hypothetical data for 3-(3,5-Di-tert-butylphenyl)propanoic acid against a cancer cell line (A549, human lung carcinoma) and a non-cancerous cell line (HEK293T, human embryonic kidney) after 48 hours of exposure.

Table 1: Hypothetical IC50 Values (µM) after 48h Exposure

CompoundA549 (Cancer)HEK293T (Non-cancerous)Selectivity Index (SI)
3-(3,5-Di-tert-butylphenyl)propanoic acid25.5> 100> 3.9
Doxorubicin (Positive Control)0.85.26.5
Vehicle Control (0.1% DMSO)> 200> 200-

The Selectivity Index (SI) is calculated as the IC50 in the non-cancerous cell line divided by the IC50 in the cancer cell line. A higher SI value is desirable, indicating selective toxicity towards cancer cells.

Table 2: Mechanistic Insights from Comparative Assay Data

Compound Concentration (µM)% Viability (MTT Assay)% Cytotoxicity (LDH Release)Caspase-3 Activity (Fold Change)
Vehicle Control 100%0%1.0
3-(3,5-Di-tert-butylphenyl)propanoic acid (25 µM) 52%15%4.5
Doxorubicin (1 µM) 45%25%8.2

From this hypothetical data, we can infer that 3-(3,5-Di-tert-butylphenyl)propanoic acid induces a decrease in cell viability, and the significant increase in Caspase-3 activity suggests that this is primarily through the induction of apoptosis. The low LDH release indicates that necrosis is not the primary mode of cell death at this concentration.

The Apoptotic Pathway

The activation of caspase-3 is a key event in the apoptotic cascade. The following diagram illustrates the central role of this enzyme in programmed cell death.

G cluster_0 Apoptotic Stimuli cluster_1 Initiator Caspases cluster_2 Executioner Caspase cluster_3 Cellular Disassembly Stimuli Intrinsic Pathway (Mitochondrial Damage) Extrinsic Pathway (Death Receptors) Initiator_Caspases Caspase-8, Caspase-9 Stimuli->Initiator_Caspases Caspase3 Caspase-3 (Inactive Procaspase-3) Initiator_Caspases->Caspase3 Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Cleavage Substrates Cleavage of Cellular Substrates (e.g., PARP) Active_Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Simplified diagram of the Caspase-3 mediated apoptotic pathway.

Experimental Protocols

The following are detailed, step-by-step protocols for the recommended cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells to form an insoluble purple formazan product.[7]

Materials:

  • 3-(3,5-Di-tert-butylphenyl)propanoic acid

  • Target cells (e.g., A549, HEK293T)

  • Complete culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of 3-(3,5-Di-tert-butylphenyl)propanoic acid and the positive control (Doxorubicin) in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated and untreated controls.

  • Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

LDH (Lactate Dehydrogenase) Release Assay

This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, a hallmark of necrosis.[5][8]

Materials:

  • LDH cytotoxicity assay kit

  • Treated cells from the experimental setup described in 4.1.

  • 96-well flat-bottom plates

  • Microplate reader (absorbance at 490 nm)

Procedure:

  • Following the treatment period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • To determine the maximum LDH release, add 10 µL of lysis buffer (provided in the kit) to the control wells 45 minutes before this step.

  • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of stop solution to each well.

  • Measure the absorbance at 490 nm.

  • Calculate the percentage of cytotoxicity using the formula provided in the kit manufacturer's instructions, referencing the low and high controls.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, using a substrate that releases a fluorescent or colorimetric signal upon cleavage.[9][10]

Materials:

  • Caspase-3 activity assay kit (colorimetric or fluorometric)

  • Treated cells from a parallel experimental plate.

  • Lysis buffer

  • Caspase-3 substrate (e.g., DEVD-pNA for colorimetric)

  • 96-well plate

  • Microplate reader (absorbance at 405 nm for colorimetric, or appropriate excitation/emission wavelengths for fluorometric)

Procedure:

  • After the treatment period, collect both adherent and floating cells and centrifuge to obtain a cell pellet.

  • Wash the cells with ice-cold PBS.

  • Lyse the cells using the provided lysis buffer on ice.

  • Centrifuge the lysate and collect the supernatant.

  • Determine the protein concentration of each lysate to ensure equal loading.

  • Add 50-100 µg of protein from each sample to a 96-well plate.

  • Add the reaction buffer and the caspase-3 substrate to each well.

  • Incubate at 37°C for 1-2 hours.

  • Measure the absorbance or fluorescence.

  • Calculate the fold-increase in caspase-3 activity relative to the vehicle-treated control.

Conclusion and Future Directions

This guide outlines a robust, multi-faceted approach for the initial cytotoxic characterization of 3-(3,5-Di-tert-butylphenyl)propanoic acid. By employing assays that probe cell metabolism, membrane integrity, and apoptosis, researchers can gain a comprehensive understanding of the compound's toxicological profile. The hypothetical data presented herein serves as a template for data interpretation, emphasizing the importance of comparing effects in cancerous versus non-cancerous cell lines to determine a selectivity index.

Positive results from this initial screening, such as high selectivity and a well-defined mechanism of action, would warrant further investigation. Subsequent studies could explore the effects on a broader panel of cell lines, delve deeper into the molecular mechanisms of apoptosis (e.g., analysis of other caspases, mitochondrial membrane potential assays), and ultimately progress to in vivo toxicity studies to establish the compound's safety profile in a whole-organism context.

References

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology letters, 160(2), 171–177. [Link]

  • National Center for Biotechnology Information. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]

  • Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

  • Kamal, N. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Assay and Drug Development Technologies. [Link]

  • MP Biomedicals. Caspase 3 Activity Assay Kit. [Link]

  • BMG Labtech. (2025). Apoptosis – what assay should I use?. [Link]

  • Axion BioSystems. Choosing an Apoptosis Detection Assay. [Link]

  • PubChem. 3-(3',5'-Di-tert-butyl-4'-hydroxyphenyl)propionic acid. [Link]

  • Organisation for Economic Co-operation and Development. (2006). SIDS INITIAL ASSESSMENT PROFILE for Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. [Link]

  • ResearchGate. Reactivity of tert.butyl ester 3-(3', 5'-di-tert.butyl- 4'-hydroxyphenyl)-propionic acid in the reactions of oxidation. [Link]

  • Wang, L., et al. (2021). Rat Metabolism Study Suggests 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid as a Potential Urinary Biomarker of Human Exposure to Representative 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionate Antioxidants. Environmental Science & Technology, 55(20), 14051–14058. [Link]

  • Hakim, M. N., et al. (2020). Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells. Science Alert. [Link]

  • Semantic Scholar. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]

  • Gowri, R., et al. (2021). Anti-biofilm mechanisms of 3,5-di-tert-butylphenol against clinically relevant fungal pathogens. Journal of Medical Microbiology, 70(7). [Link]

  • Bunevičius, A., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. ResearchGate. [Link]

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Comparative

A Comparative Guide to the Stabilization of Polymers with 3-(3,5-Di-tert-butylphenyl)propanoic Acid

In the realm of polymer science, enhancing the durability and lifespan of materials is a perpetual challenge. The inherent susceptibility of polymers to degradation under environmental stressors such as heat, light, and...

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of polymer science, enhancing the durability and lifespan of materials is a perpetual challenge. The inherent susceptibility of polymers to degradation under environmental stressors such as heat, light, and oxygen necessitates the use of stabilizing additives. Among these, hindered phenolic antioxidants play a pivotal role in mitigating thermo-oxidative degradation. This guide provides an in-depth comparison of the stabilizing effect of a specific hindered phenolic antioxidant, 3-(3,5-Di-tert-butylphenyl)propanoic acid, across three widely used polymers: polyethylene (PE), polypropylene (PP), and polyethylene terephthalate (PET).

The Guardian Molecule: Understanding 3-(3,5-Di-tert-butylphenyl)propanoic Acid

3-(3,5-Di-tert-butylphenyl)propanoic acid belongs to the family of sterically hindered phenolic antioxidants. Its efficacy stems from the phenolic hydroxyl group, which can donate a hydrogen atom to neutralize highly reactive free radicals that initiate and propagate the degradation process in polymers. The bulky tert-butyl groups adjacent to the hydroxyl group provide steric hindrance, which enhances the stability of the resulting phenoxyl radical and prevents it from participating in detrimental side reactions. This structural feature allows it to effectively interrupt the auto-oxidation cycle of polymers, thereby preserving their mechanical and physical properties.

The primary mechanism of action involves the scavenging of peroxy radicals (ROO•), which are key intermediates in the oxidative degradation cascade. By donating a hydrogen atom, the antioxidant converts these reactive radicals into more stable hydroperoxides, which can be further decomposed by secondary antioxidants. This process is crucial during high-temperature melt processing and for the long-term thermal stability of the final product.[1][2]

Experimental Evaluation of Stabilizer Performance

To objectively compare the stabilizing effect of 3-(3,5-Di-tert-butylphenyl)propanoic acid in different polymers, a series of standardized tests are employed. These tests are designed to accelerate the aging process and provide quantifiable data on the material's resistance to degradation.

Key Experimental Protocols:

1. Oxidative Induction Time (OIT) by Differential Scanning Calorimetry (DSC)

The OIT test is a rapid and widely used method to assess the thermal-oxidative stability of a stabilized polymer. It measures the time until the onset of exothermic oxidation of the material at an elevated temperature in an oxygen atmosphere. A longer OIT indicates a higher level of stabilization.

  • Protocol (based on ASTM D3895):

    • A small sample (5-10 mg) of the polymer containing the antioxidant is placed in an open aluminum pan.

    • The sample is heated to a specified isothermal temperature (e.g., 200°C for polyolefins) under an inert nitrogen atmosphere in the DSC cell.

    • Once the temperature stabilizes, the atmosphere is switched to pure oxygen.

    • The time elapsed from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.

G cluster_prep Sample Preparation cluster_dsc DSC Analysis (ASTM D3895) cluster_result Result Sample Polymer + Antioxidant Heat Heat to Isothermal Temp (e.g., 200°C) under N2 Sample->Heat Place in DSC Switch Switch to O2 Atmosphere Heat->Switch Stabilize Measure Measure Time to Exothermic Oxidation Switch->Measure Monitor Heat Flow OIT Oxidative Induction Time (min) Measure->OIT

Figure 1: Experimental workflow for Oxidative Induction Time (OIT) measurement.

2. Melt Flow Index (MFI) after Multiple Extrusions

The MFI is an indirect measure of the polymer's molecular weight and is sensitive to chain scission or cross-linking, which are common results of degradation.[3][4] By measuring the MFI after repeated extrusion cycles, we can assess the stabilizer's ability to protect the polymer during processing. A smaller change in MFI indicates better stabilization.

  • Protocol (based on ASTM D1238):

    • The stabilized polymer is passed through a single or twin-screw extruder multiple times (e.g., 1, 3, 5 cycles) at a controlled temperature and screw speed.

    • After each extrusion cycle, a sample of the polymer is collected.

    • The MFI of each sample is measured using a melt flow indexer at a specified temperature and load (e.g., 230°C/2.16 kg for polypropylene).[4]

    • The change in MFI relative to the initial value is calculated.

G cluster_process Reprocessing cluster_mfi MFI Measurement (ASTM D1238) cluster_analysis Analysis Start Stabilized Polymer Extrude1 1st Extrusion Start->Extrude1 ExtrudeN Nth Extrusion Extrude1->ExtrudeN Repeat n times MeasureMFI1 Measure MFI Extrude1->MeasureMFI1 MeasureMFIN Measure MFI ExtrudeN->MeasureMFIN Compare Compare MFI values to assess degradation MeasureMFI1->Compare MeasureMFIN->Compare

Figure 2: Workflow for evaluating processing stability using Melt Flow Index (MFI).

3. Mechanical Properties after Thermal Aging

To evaluate the long-term thermal stability, the mechanical properties of the stabilized polymer are tested before and after accelerated aging in an oven. The retention of properties such as tensile strength and elongation at break is a direct indicator of the stabilizer's effectiveness.

  • Protocol:

    • Standard test specimens (e.g., dumbbell-shaped bars for tensile testing) are prepared from the stabilized polymer.

    • A set of specimens is subjected to accelerated aging in a circulating air oven at a specific temperature (e.g., 150°C) for a defined period.

    • The tensile strength and elongation at break of the aged and unaged specimens are measured using a universal testing machine according to relevant standards (e.g., ASTM D638).

    • The percentage of property retention is calculated.

Comparative Performance Data

The following table summarizes the expected performance of 3-(3,5-Di-tert-butylphenyl)propanoic acid (at a hypothetical concentration of 0.2% by weight) in different polymers based on the principles of polymer science and the known behavior of hindered phenolic antioxidants.

PolymerOxidative Induction Time (OIT) at 200°C (min)Melt Flow Index (MFI) Change after 5 Extrusions (%)Tensile Strength Retention after 1000h at 150°C (%)
Polyethylene (HDPE) 45 - 6015 - 2580 - 90
Polypropylene (PP) 30 - 4525 - 4070 - 80
Polyethylene Terephthalate (PET) 20 - 3035 - 5060 - 70

Analysis and Discussion

Polyethylene (HDPE): 3-(3,5-Di-tert-butylphenyl)propanoic acid is expected to exhibit excellent stabilizing effects in polyethylene. The saturated hydrocarbon backbone of PE is less susceptible to thermo-oxidative degradation compared to polypropylene. The antioxidant can effectively scavenge the free radicals formed, leading to a significant increase in OIT and excellent retention of mechanical properties and melt flow stability. The non-polar nature of both the polymer and the antioxidant promotes good compatibility and dispersion.

Polypropylene (PP): Polypropylene is more susceptible to thermo-oxidative degradation than polyethylene due to the presence of tertiary carbon atoms in its backbone, which are more prone to radical attack. While 3-(3,5-Di-tert-butylphenyl)propanoic acid provides good stabilization, its effectiveness might be slightly lower compared to its performance in PE under the same conditions. This is reflected in the expected lower OIT values and greater changes in MFI and mechanical properties after aging. The compatibility is still good due to the polyolefinic nature of PP.

Polyethylene Terephthalate (PET): PET, a polyester, has a different degradation mechanism that involves both oxidative and hydrolytic pathways, especially at elevated temperatures. While hindered phenolic antioxidants can still play a role in inhibiting oxidative degradation, their overall effectiveness might be less pronounced compared to in polyolefins. The polarity of the ester groups in PET can also affect the solubility and distribution of the relatively non-polar antioxidant. Therefore, a lower OIT and reduced retention of mechanical properties are anticipated. For comprehensive stabilization of PET, a combination of antioxidants and hydrolysis stabilizers is often necessary.

Conclusion

3-(3,5-Di-tert-butylphenyl)propanoic acid is a highly effective antioxidant for the stabilization of polyolefins, with an expected superior performance in polyethylene compared to polypropylene due to the inherent structural differences of the polymers. Its efficacy in polyethylene terephthalate is likely to be moderate in terms of preventing thermo-oxidative degradation, and it may need to be part of a more complex stabilizer package to address the hydrolytic degradation pathways of PET. The choice and concentration of the stabilizer should always be tailored to the specific polymer, processing conditions, and end-use application requirements to ensure optimal performance and material longevity.

References

  • ASTM International. (2018). ASTM D3895-19, Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. West Conshohocken, PA. [Link]

  • ASTM International. (2018). ASTM D1238-13, Standard Test Method for Melt Flow Rates of Thermoplastics by Extrusion Plastometer. West Conshohocken, PA. [Link]

  • Wikipedia. (2023). Melt flow index. [Link]

  • alpha-plast.com.ua. (2021). Antioxidants Stabilizers Selection for Polyolefins (PP, PE). [Link]

  • BIT Mesra. MELT FLOW INDEX (MFI). [Link]

  • Jahan, Y., et al. (2005). Rheological and Mechanical Study of Polypropylene Ternary Blends for Foam Application. Iranian Polymer Journal, 14(4), 361-370. [Link]

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Validation

Comparative Analysis of 3-(3,5-Di-tert-butylphenyl)propanoic Acid in Biological Assays: A Guide to Selectivity and Cross-Reactivity Profiling

Audience: Researchers, scientists, and drug development professionals. Objective: This guide provides a comprehensive framework for evaluating the biological activity and target selectivity of 3-(3,5-Di-tert-butylphenyl)...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides a comprehensive framework for evaluating the biological activity and target selectivity of 3-(3,5-Di-tert-butylphenyl)propanoic acid. We will explore the scientific rationale for investigating its effects on the arachidonic acid cascade, present detailed experimental protocols for assessing its inhibitory potential against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, and offer a comparative analysis against established non-steroidal anti-inflammatory drugs (NSAIDs).

Introduction: Unveiling the Potential of a Structurally-Informed Candidate

The compound 3-(3,5-Di-tert-butylphenyl)propanoic acid possesses structural motifs that suggest a strong likelihood of interaction with enzymes involved in the inflammatory cascade. Specifically, it belongs to the arylpropionic acid class, a scaffold famously represented by NSAIDs like ibuprofen and naproxen[1]. The bulky and lipophilic 3,5-di-tert-butylphenyl group is a key feature, as it can effectively occupy the hydrophobic channel that forms the active site of cyclooxygenase (COX) enzymes[2][3].

Unlike its close analog, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid (Fenozan), which is primarily recognized for its antioxidant properties due to the hindered phenolic hydroxyl group, the subject of this guide lacks this 4-hydroxy moiety[4][5][6]. This structural distinction is critical; the absence of the phenolic hydroxyl group may diminish its free-radical scavenging capacity while potentially enhancing its affinity for other biological targets, such as the COX enzymes.

The therapeutic efficacy of NSAIDs is derived from their inhibition of COX-2, an isoform induced during inflammation. However, many of the associated adverse effects, particularly gastrointestinal issues, stem from the simultaneous inhibition of the constitutively expressed COX-1 isoform[3]. Therefore, determining the selectivity of a novel compound for COX-2 over COX-1 is a cornerstone of modern anti-inflammatory drug discovery[7][8].

This guide will outline a rigorous, self-validating experimental workflow to characterize the inhibitory potency and selectivity of 3-(3,5-Di-tert-butylphenyl)propanoic acid. We will compare its hypothetical performance against two well-characterized reference compounds:

  • Indomethacin: A potent, non-selective COX inhibitor.

  • Celecoxib: A highly selective COX-2 inhibitor.

Furthermore, to probe for potential cross-reactivity within the broader arachidonic acid pathway, we will include an assay for 15-lipoxygenase (15-LOX) inhibition.

The Arachidonic Acid Cascade: A Rationale for Target Selection

The pro-inflammatory signaling cascade initiated by the release of arachidonic acid from the cell membrane presents the most probable targets for 3-(3,5-Di-tert-butylphenyl)propanoic acid. The diagram below illustrates the key enzymes in this pathway that are pertinent to our investigation.

Arachidonic_Acid_Cascade AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX Lipoxygenases (LOX) AA->LOX PGG2 PGG2 COX1->PGG2 COX2->PGG2 Leukotrienes Leukotrienes Inflammation LOX->Leukotrienes PGH2 PGH2 PGG2->PGH2 Prostanoids Prostanoids (Prostaglandins, Thromboxane) Physiological Functions PGH2->Prostanoids Inflammatory_Prostanoids Prostanoids (Prostaglandins) Inflammation, Pain, Fever PGH2->Inflammatory_Prostanoids

Caption: Simplified overview of the arachidonic acid cascade.

Experimental Design: A Multi-Faceted Approach to Profiling

To build a comprehensive profile of 3-(3,5-Di-tert-butylphenyl)propanoic acid, we will employ a series of in vitro enzymatic assays. The workflow is designed to first determine the primary targets and then to explore potential off-target activities.

Experimental_Workflow cluster_0 Primary Target Screening cluster_1 Cross-Reactivity Screening cluster_2 Data Analysis Test_Compound 3-(3,5-Di-tert-butylphenyl) propanoic acid COX1_Assay In Vitro COX-1 Inhibition Assay Test_Compound->COX1_Assay COX2_Assay In Vitro COX-2 Inhibition Assay Test_Compound->COX2_Assay LOX_Assay In Vitro 15-LOX Inhibition Assay Test_Compound->LOX_Assay Analysis IC50 Determination & Selectivity Index Calculation COX1_Assay->Analysis COX2_Assay->Analysis LOX_Assay->Analysis

Caption: Experimental workflow for biological activity profiling.

Detailed Experimental Protocols

The following protocols are based on established methodologies for colorimetric inhibitor screening assays. For each assay, the test compound and reference inhibitors should be dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.

In Vitro COX-1 and COX-2 Inhibition Assay (Colorimetric)

This assay measures the peroxidase component of COX activity. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme

  • Purified Ovine COX-1 or Human Recombinant COX-2 enzyme

  • Arachidonic Acid (Substrate)

  • Colorimetric Substrate (TMPD)

  • Test Compound, Indomethacin, and Celecoxib stock solutions in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions or established laboratory protocols.

  • Enzyme and Cofactor Addition: To the wells of a 96-well plate, add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme. Include wells for 100% initial activity (with DMSO vehicle) and background wells (no enzyme).

  • Inhibitor Incubation: Add 10 µL of serially diluted test compound, reference inhibitors, or DMSO vehicle to the appropriate wells.

  • Pre-incubation: Incubate the plate for 15 minutes at 25°C to allow for inhibitor binding to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of the colorimetric substrate solution (TMPD), followed immediately by 20 µL of arachidonic acid to all wells.

  • Detection: Incubate the plate for 5 minutes at 25°C. Measure the absorbance at 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the 100% activity control. Plot the percent inhibition versus the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

In Vitro 15-Lipoxygenase (15-LOX) Inhibition Assay

This assay is based on the 15-LOX catalyzed peroxidation of a polyunsaturated fatty acid substrate, such as linoleic acid. The formation of the hydroperoxide product is monitored by measuring the increase in absorbance at 234 nm[9][10].

Materials:

  • Assay Buffer (e.g., 0.2 M Borate Buffer, pH 9.0)

  • Soybean 15-Lipoxygenase (15-LO) enzyme solution

  • Linoleic Acid (Substrate solution, 250 µM)

  • Test Compound and reference inhibitor (e.g., Quercetin) stock solutions in DMSO

  • UV-compatible 96-well plate or quartz cuvettes

  • Spectrophotometer

Procedure:

  • Reagent Preparation: Prepare all solutions. The enzyme solution should be kept on ice.

  • Inhibitor Incubation: In the wells of the UV-compatible plate, add the enzyme solution and the serially diluted test compound or DMSO vehicle. Incubate for 5 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by rapidly adding the linoleic acid substrate solution to all wells.

  • Detection: Immediately begin monitoring the absorbance at 234 nm every 30 seconds for 5 minutes. The rate of increase in absorbance corresponds to LOX activity.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration to calculate the IC50 value.

Comparative Performance Data (Hypothetical)

The following tables summarize the hypothetical, yet plausible, results obtained from the described assays. These values are presented for illustrative purposes to guide the interpretation of actual experimental data.

Table 1: Inhibitory Potency (IC50) of Test Compound and Controls

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)15-LOX IC50 (µM)
3-(3,5-Di-tert-butylphenyl)propanoic acid 15.20.85> 100
Indomethacin 0.42[9]2.75[9]~50
Celecoxib 30.0[9]0.05[9]> 100

Table 2: COX-2 Selectivity Index

The Selectivity Index (SI) is a critical metric for evaluating the therapeutic potential of a COX inhibitor. It is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher SI value indicates greater selectivity for COX-2.

CompoundSelectivity Index (SI) (IC50 COX-1 / IC50 COX-2)Classification
3-(3,5-Di-tert-butylphenyl)propanoic acid 17.9COX-2 Selective
Indomethacin 0.15Non-selective
Celecoxib 600Highly COX-2 Selective

Interpretation and Discussion

The hypothetical data presented above positions 3-(3,5-Di-tert-butylphenyl)propanoic acid as a potent and selective COX-2 inhibitor.

  • Potency: With a hypothetical IC50 value of 0.85 µM against COX-2, the compound demonstrates significant inhibitory activity. While not as potent as the highly optimized drug Celecoxib (0.05 µM), it shows a marked improvement over the non-selective agent Indomethacin (2.75 µM) in this assay[9].

  • Selectivity: The calculated Selectivity Index of 17.9 indicates a nearly 18-fold preference for inhibiting COX-2 over COX-1. This is a crucial finding, suggesting that the compound may have a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs like Indomethacin, which preferentially inhibits COX-1 in this dataset[11]. The structural design, particularly the bulky di-tert-butylphenyl group, likely plays a key role in this selectivity, as this moiety can be accommodated by the larger, more flexible active site of the COX-2 enzyme[2][3].

  • Cross-Reactivity: The compound exhibited minimal inhibition of 15-LOX at concentrations up to 100 µM. This suggests a high degree of selectivity for the cyclooxygenase pathway over the lipoxygenase pathway under these assay conditions. This is a favorable characteristic, as dual COX/LOX inhibitors can have complex pharmacological profiles.

Conclusion and Future Directions

This guide provides a robust, scientifically-grounded framework for the initial biological characterization of 3-(3,5-Di-tert-butylphenyl)propanoic acid. Based on its structural similarity to known NSAIDs, the logical first step is a thorough evaluation of its activity against COX-1 and COX-2. The presented protocols and hypothetical data demonstrate how to quantify its potency and, critically, its selectivity.

The hypothetical profile of 3-(3,5-Di-tert-butylphenyl)propanoic acid as a potent and selective COX-2 inhibitor with low cross-reactivity for 15-LOX makes it an intriguing candidate for further investigation. The next logical steps in a drug discovery program would involve:

  • Cell-based assays: To confirm the activity and selectivity in a more physiologically relevant environment.

  • In vivo studies: To assess its anti-inflammatory efficacy and safety profile in animal models.

  • Pharmacokinetic profiling: To understand its absorption, distribution, metabolism, and excretion (ADME) properties.

By following a structured and comparative approach as outlined in this guide, researchers can efficiently and accurately characterize novel compounds, enabling data-driven decisions in the pursuit of safer and more effective therapeutic agents.

References

  • Chan, C. C., Boyce, S., Brideau, C., et al. (1999). Rofecoxib [Vioxx, MK-0966; 4-(4-Methylsulfonylphenyl)-3- phenyl-2-(5H)-furanone]: A Potent and Orally Active Cyclooxygenase-2 Inhibitor. Pharmacological and Biochemical Profiles. Journal of Pharmacology and Experimental Therapeutics, 290(2), 551–560. [Link]

  • Cao, H., Yu, R., & van Breemen, R. B. (2010). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of AOAC International, 93(1), 66–73. [Link]

  • MDPI. (2021). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules, 26(11), 3234. [Link]

  • Malterud, K. E. (n.d.). Procedure for assay of 15-lipoxygenase inhibition. ResearchGate. [Link]

  • Ates, H. N., et al. (2015). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Iranian Journal of Pharmaceutical Research, 14(4), 1195–1205. [Link]

  • PubChem. (n.d.). 3-(3',5'-Di-tert-butyl-4'-hydroxyphenyl)propionic acid. [Link]

  • Di Micco, S., et al. (2016). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). RSC Advances, 6(113), 112151-112174. [Link]

  • Rathore, V., et al. (2014). In vitro inhibitory concentration (IC50) of COX-1 and COX-2 enzyme... ResearchGate. [Link]

  • SciSpace. (2016). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors. [Link]

  • Kumar, S., & Pandey, A. K. (2013). Chemistry and Biological Activities of Flavonoids: An Overview. The Scientific World Journal, 2013, 162750. [Link]

  • Stepanenko, Y. D., et al. (2016). [The Biological Activity of the Sevanol and Its Analogues]. Biofizika, 61(4), 723-7. [Link]

  • Kamal, A., et al. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Indian Journal of Pharmaceutical Sciences, 73(2), 129–138. [Link]

  • Naaz, T. U., et al. (2017). Structure Based Drug Design and Synthesis of Ibuprofen analogs as Cox Inhibitors. International Journal of Pharmacy, 7(2), 69-76. [Link]

  • Amerigo Scientific. (n.d.). 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanoic acid. [Link]

  • Salas-Oropeza, J., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. International Journal of Molecular Sciences, 23(21), 13038. [Link]

  • ResearchGate. (n.d.). Reactivity of tert.butyl ester 3-(3', 5'-di-tert.butyl- 4'-hydroxyphenyl)-propionic acid in the reactions of oxidation. [Link]

  • Google Patents. (2014). CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
  • MDPI. (2017). COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. Molecules, 22(9), 1507. [Link]

  • MDPI. (2021). Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. Molecules, 26(11), 3195. [Link]

  • Popova, E. A., et al. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. International Journal of Molecular Sciences, 25(12), 6542. [Link]

  • Walker, M. C., et al. (2001). A three-step kinetic mechanism for selective inhibition of cyclo-oxygenase-2 by diarylheterocyclic inhibitors. Biochemical Journal, 357(Pt 3), 709–718. [Link]

  • Grybaitė, B., et al. (2023). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 28(24), 8031. [Link]

  • ResearchGate. (n.d.). In vitro COX-1 and COX-2 inhibition of test compounds, indomethacin,... [Link]

  • Marnett, L. J., Kalgutkar, A. S. (1999). Cyclooxygenase 2 inhibitors: a new class of anti-inflammatory agents. Current Opinion in Chemical Biology, 3(4), 482-490. [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal of 3-(3,5-Di-tert-butylphenyl)propanoic Acid: A Comprehensive Guide for Laboratory Professionals

This guide provides essential, step-by-step procedures for the safe and compliant disposal of 3-(3,5-di-tert-butylphenyl)propanoic acid (CAS No. 42288-01-7).

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of 3-(3,5-di-tert-butylphenyl)propanoic acid (CAS No. 42288-01-7). As a trusted partner in your research, we are committed to providing information that ensures safety and operational excellence beyond the product itself. The following protocols are designed to offer clarity and build confidence in your laboratory's chemical handling and waste management practices.

Foundational Principle: Hazard Assessment and Characterization

A definitive Safety Data Sheet (SDS) for 3-(3,5-di-tert-butylphenyl)propanoic acid is not consistently available across all suppliers. Therefore, a conservative approach grounded in scientific principles is paramount. By examining structurally analogous compounds, we can infer potential hazards and establish a safe disposal framework.

Causality of Precaution: The chemical structure, featuring a carboxylic acid group and bulky tert-butyl groups, suggests certain physicochemical properties. While data from similar molecules like the C7-9-branched alkyl ester of 3,5-bis(1,1-dimethylethyl)-4-hydroxy-benzenepropanoic acid indicates it is not classified as hazardous under OSHA's Hazard Communication Standard, another related ester has shown aquatic toxicity.[1][2] This discrepancy necessitates treating the target compound with a higher level of caution.

Potential Hazard Profile:

  • Physical State: Solid

  • Chemical Class: Substituted Carboxylic Acid

  • Anticipated Hazards:

    • Skin and Eye Irritation: Common for solid organic acids.

    • Environmental Hazard: Potential for aquatic toxicity, mandating prevention of release into waterways.[2]

Regulatory Standpoint (EPA Hazardous Waste Determination): For a chemical to be classified as hazardous waste in the U.S., it must exhibit at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[3] Based on its structure, 3-(3,5-di-tert-butylphenyl)propanoic acid is unlikely to be ignitable or reactive. While it is an acid, it is likely a weak one and may not meet the corrosivity threshold (pH ≤ 2).[3] Toxicity is unknown without empirical data.

Core Directive: In the absence of a specific SDS, always handle 3-(3,5-di-tert-butylphenyl)propanoic acid as a potentially irritating, environmentally hazardous chemical waste. Consult your institution's Environmental Health & Safety (EHS) department for a final hazardous waste determination.

Step-by-Step Disposal Protocol: A Self-Validating System

This protocol ensures that each step logically follows from a safety-first principle, creating a trustworthy and repeatable workflow.

Step 2.1: Waste Collection and Segregation

Proper segregation is the cornerstone of preventing dangerous chemical reactions in waste containers.[4][5]

  • Container Selection: Designate a clean, dry, and robust waste container with a secure lid. The container must be chemically compatible; high-density polyethylene (HDPE) or glass is recommended.

  • Labeling Integrity: As soon as the first particle of waste is added, the container must be labeled. An incomplete label is a significant safety risk. The label must include:

    • The words "HAZARDOUS WASTE "

    • Full Chemical Name: 3-(3,5-Di-tert-butylphenyl)propanoic acid

    • CAS Number: 42288-01-7

    • Hazard Information: "Irritant, Potential Environmental Hazard"

    • Accumulation Start Date

  • Segregation Logic: Store the container in a designated satellite accumulation area. The causality for segregation is to prevent unintended reactions. Therefore, store this acidic waste away from:

    • Bases (to prevent neutralization reactions)

    • Strong Oxidizers (to prevent potential redox reactions)

    • Flammable Solvents[4]

  • Container Management: Keep the waste container sealed unless actively adding waste. This minimizes exposure and prevents contamination.

Step 2.2: Final Disposal Pathway Determination

The final destination of the waste is determined by regulatory requirements and institutional policy. The following pathways are presented in order of universal compliance and safety.

Pathway A: Licensed Waste Disposal (Highly Recommended)

This is the standard and most secure method for all laboratory-generated chemical waste.

  • Initiate Pickup: When the waste container is nearly full (approximately 75% capacity to allow for expansion) or reaches your institution's storage time limit (e.g., 90 days), schedule a pickup with your EHS office.[5][6]

  • Manifesting: Accurately complete all required waste manifest forms. This documentation is a legal requirement to track the waste from "cradle to grave."

  • Final Treatment: The waste will be handled by a licensed contractor, who will most likely use high-temperature incineration.[7] This method is effective for the complete destruction of organic compounds.

Pathway B: In-Laboratory Neutralization (Conditional & Requires EHS Approval)

While some institutional guidelines permit the neutralization of small quantities of simple acids, this is not recommended for this compound without a thorough risk assessment and explicit approval from your EHS department.[8] The reaction products are not fully characterized, and improper neutralization can create more hazardous byproducts.

Pathway C: Disposal as Non-Hazardous Solid Waste (Not Recommended)

This pathway is only permissible if your EHS office, based on their own assessment or analytical data, officially declares the waste as non-hazardous. Disposing of a chemical as non-hazardous without this formal determination can lead to significant regulatory violations.

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 3-(3,5-di-tert-butylphenyl)propanoic acid.

DisposalWorkflow cluster_Preparation Phase 1: In-Lab Preparation cluster_Decision Phase 2: Disposal Decision cluster_Disposition Phase 3: Final Disposition Generate Waste Generation: 3-(3,5-Di-tert-butylphenyl)propanoic acid Label Label Compatible Container with Full Chemical Details Generate->Label Segregate Segregate from Incompatibles (Bases, Oxidizers) Label->Segregate ContactEHS Contact Institutional EHS for Waste Pickup & Guidance Segregate->ContactEHS HazardDet EHS Performs Final Hazardous Waste Determination ContactEHS->HazardDet Contractor Default & Recommended: Dispose via Licensed Hazardous Waste Contractor HazardDet->Contractor Assumed Hazardous Neutralize Conditional: In-Lab Neutralization (Requires Specific EHS Approval) HazardDet->Neutralize If Explicitly Permitted NonHaz Exception: Dispose as Non-Hazardous (Requires EHS Confirmation) HazardDet->NonHaz If Confirmed Non-Hazardous

Sources

Handling

A Senior Application Scientist's Guide to Handling 3-(3,5-Di-tert-butylphenyl)propanoic Acid: Personal Protective Equipment, Operational Protocols, and Disposal

This document provides comprehensive safety and handling guidelines for 3-(3,5-Di-tert-butylphenyl)propanoic acid (CAS No. 1208-64-6 and its analogs like 20170-32-5).

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive safety and handling guidelines for 3-(3,5-Di-tert-butylphenyl)propanoic acid (CAS No. 1208-64-6 and its analogs like 20170-32-5). As laboratory professionals, our primary responsibility extends beyond achieving research milestones to ensuring a safe environment for ourselves and our colleagues. This guide is built on the principle of proactive risk mitigation, explaining not just what to do, but why it's done.

Hazard Profile and PPE Rationale

3-(3,5-Di-tert-butylphenyl)propanoic acid and its close structural analogs are generally classified as causing skin irritation, serious eye irritation, and potential respiratory irritation if inhaled as a dust or aerosol.[1][2] The bulky tert-butyl groups on the phenyl ring influence its solubility and reactivity, but the carboxylic acid functional group dictates its acidic nature. Understanding this profile is fundamental to selecting appropriate Personal Protective Equipment (PPE).

  • Eye and Face Protection: The primary risk to the eyes is from accidental splashes of solutions or contact with airborne solid particles. The substance is classified as a serious eye irritant.[1][2] Therefore, protection must be robust.

  • Skin Protection: Direct contact with the skin can cause irritation.[1][2] A laboratory coat is the first line of defense, but appropriate gloves are essential to prevent direct contact during handling.

  • Respiratory Protection: As a solid, the primary respiratory hazard arises from the generation of dust during weighing or transfer.[3][4] Inhalation may lead to respiratory tract irritation.[1][2]

  • Engineering Controls: PPE is the last line of defense. The primary method for exposure control should always be the use of engineering controls, such as a chemical fume hood or other ventilated enclosures, especially when handling powders or volatile solutions.[5]

At-a-Glance: PPE Requirements by Task

The level of PPE required is dictated by the scale and nature of the procedure. A risk assessment should always precede any new experimental work.[6]

TaskEngineering ControlEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer (Solid) Chemical Fume Hood or Ventilated Balance EnclosureSafety GogglesChemical-Resistant Gloves (e.g., Nitrile)Lab CoatN95 Respirator (if significant dust is unavoidable)[3][7]
Solution Preparation Chemical Fume HoodSafety Goggles & Face Shield (if splash risk is high)[5][7]Chemical-Resistant Gloves (e.g., Nitrile)Lab CoatNot typically required if in a fume hood
Small-Scale Reactions (<50 mL) Chemical Fume HoodSafety GogglesChemical-Resistant Gloves (e.g., Nitrile)Lab CoatNot typically required
Spill Cleanup (Solid) General Lab VentilationSafety GogglesChemical-Resistant Gloves (e.g., Nitrile)Lab CoatN95 Respirator
Spill Cleanup (Liquid) General Lab VentilationSafety Goggles & Face ShieldChemical-Resistant Gloves (e.g., Nitrile)Chemical-Resistant Apron over Lab CoatRespirator with appropriate cartridges if spill is large or in a poorly ventilated area[7]

PPE Selection and Use: A Step-by-Step Protocol

Proper selection and use of PPE are critical for its effectiveness.[8]

Step 1: Eye and Face Protection
  • Selection: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are required whenever handling the chemical in any form.[4] If there is a significant risk of splashing, such as when transferring larger volumes of a solution, a face shield must be worn in addition to goggles.[5]

  • Use: Ensure goggles form a seal around the eyes. Do not wear safety glasses in place of goggles when handling liquids, as they do not provide adequate protection from splashes.[5]

Step 2: Hand Protection
  • Selection: Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or punctures before use.[9] For prolonged contact or when handling solutions with aggressive solvents, consult a glove manufacturer's compatibility chart to select an appropriate material (e.g., butyl rubber for certain solvents).[10]

  • Use: Use proper glove removal technique to avoid skin contact with a contaminated glove surface.[3] Dispose of contaminated gloves immediately in the designated hazardous waste container.[3] Wash hands thoroughly after removing gloves.[9]

Step 3: Body Protection
  • Selection: A flame-resistant lab coat with long sleeves and a fully fastened front is mandatory.[5] For tasks with a high splash potential, a chemical-resistant apron should be worn over the lab coat.[11]

  • Use: Ensure sleeves are not rolled up. Remove the lab coat before leaving the laboratory.

Step 4: Respiratory Protection
  • Justification: Respiratory protection is necessary when engineering controls cannot maintain airborne concentrations below exposure limits or when dust generation is unavoidable.[4]

  • Selection & Use: For nuisance dust, a NIOSH-approved N95 respirator is appropriate.[3][7] If working with aerosols or in situations with higher potential exposure, a respirator with organic vapor/acid gas cartridges may be required.[3] All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation and fit-testing, as mandated by OSHA (29 CFR 1910.134).[8]

PPE Workflow Diagram

This diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Workflow cluster_start Initial Assessment cluster_form Chemical Form cluster_solid Solid Handling cluster_liquid Liquid Handling start Start: Handling 3-(3,5-Di-tert-butylphenyl)propanoic acid form Solid or Liquid? start->form dust Dust Generation Possible? form->dust Solid splash High Splash Potential? form->splash Liquid ppe_solid_low Standard PPE: Goggles, Nitrile Gloves, Lab Coat dust->ppe_solid_low No ppe_solid_high Enhanced PPE: Standard PPE + N95 Respirator dust->ppe_solid_high Yes fume_hood_solid Use Fume Hood or Ventilated Enclosure ppe_solid_low->fume_hood_solid ppe_solid_high->fume_hood_solid ppe_liquid_low Standard PPE: Goggles, Nitrile Gloves, Lab Coat splash->ppe_liquid_low No ppe_liquid_high Enhanced PPE: Standard PPE + Face Shield & Chemical Apron splash->ppe_liquid_high Yes fume_hood_liquid Use Fume Hood ppe_liquid_low->fume_hood_liquid ppe_liquid_high->fume_hood_liquid

Caption: PPE selection flowchart for handling the target chemical.

Operational and Disposal Plans

A comprehensive safety plan includes procedures for routine handling, emergencies, and waste disposal.

Handling and Storage
  • Handling: Always handle this chemical within a certified chemical fume hood to minimize inhalation exposure.[5] Avoid contact with skin and eyes.[3] Avoid the formation of dust and aerosols.[3]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4] Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures: Spills and Exposure
  • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, seek medical advice.[1]

  • Eye Contact: Immediately and cautiously rinse with water for at least 15 minutes.[1][3] Remove contact lenses, if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.[3]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1] If you feel unwell, call a poison center or doctor.[1]

  • Spill Cleanup:

    • Evacuate personnel from the immediate area.

    • Wear the appropriate PPE as detailed in the table above.

    • For solid spills, carefully sweep up the material without creating dust and place it in a suitable, closed container for disposal.[3]

    • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

    • Do not let the product enter drains.[3][12]

Waste Disposal Plan
  • Chemical Waste: Dispose of the chemical and its solutions as hazardous waste. All waste must be collected in a properly labeled, sealed container.[13] Labels should clearly identify the contents.[14] Do not mix with incompatible waste streams.[15] Arrange for disposal through your institution's environmental health and safety (EHS) office.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be collected in a designated hazardous waste container for disposal.[3]

  • Empty Containers: Empty containers may still retain chemical residue. Triple rinse the container with a suitable solvent, collecting the rinsate as hazardous waste.[14] After rinsing, deface the label and dispose of the container according to institutional guidelines, which may allow for disposal as regular trash or recycling.[14][16]

By adhering to these guidelines, researchers can confidently handle 3-(3,5-Di-tert-butylphenyl)propanoic acid while upholding the highest standards of laboratory safety.

References

  • ChemicalBook. (2025). 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid - Safety Data Sheet.
  • Capot Chemical. (2026). MSDS of 3-(3,5-DIMETHYLPHENYL)PROPANOIC ACID.
  • Carl ROTH. (n.d.). Safety Data Sheet: Propionic acid.
  • Apollo Scientific. (n.d.). 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid Safety Data Sheet.
  • TCI Chemicals. (n.d.). 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid.
  • National Center for Biotechnology Information. (n.d.). 3-(3',5'-Di-tert-butyl-4'-hydroxyphenyl)propionic acid. PubChem Compound Database. Retrieved from [Link]

  • Fisher Scientific. (2024). Safety Data Sheet - 3-(4-tert-Butylphenyl)propionic acid.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal.
  • University of California. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory.
  • LeelineWork. (2026). What PPE Should You Wear When Handling Acid?.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
  • Kemsafety. (2025). Safety Rules in Chemical Laboratories: A Practical Guide.
  • Industrial Safety Tips. (2025). PPE For Chemical Handling With Example.
  • University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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